Product packaging for Bcn-SS-nhs(Cat. No.:)

Bcn-SS-nhs

Cat. No.: B12414269
M. Wt: 454.6 g/mol
InChI Key: LDUOFTPHQYSEJW-XYPWUTKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bcn-SS-nhs is a useful research compound. Its molecular formula is C20H26N2O6S2 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O6S2 B12414269 Bcn-SS-nhs

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N2O6S2

Molecular Weight

454.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethyldisulfanyl]propanoate

InChI

InChI=1S/C20H26N2O6S2/c23-17-7-8-18(24)22(17)28-19(25)9-11-29-30-12-10-21-20(26)27-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,26)/t14-,15+,16?

InChI Key

LDUOFTPHQYSEJW-XYPWUTKMSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Origin of Product

United States

Foundational & Exploratory

Bcn-SS-nhs: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcn-SS-nhs, or Bicyclo[6.1.0]nonyne-disulfide-N-hydroxysuccinimide ester, is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a strained bicyclononyne (BCN) moiety for copper-free click chemistry, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester for amine reactivity, offers a versatile platform for the precise assembly of complex biomolecules. This technical guide provides an in-depth exploration of the chemical properties, structure, and applications of this compound, including detailed experimental protocols and workflow visualizations to support its effective implementation in research and drug development.

Chemical Properties and Structure

This compound is a molecule meticulously designed for bioorthogonal and cleavable conjugation strategies. Its structure allows for a two-step sequential or one-pot conjugation to biomolecules.

Core Structural Features:
  • Bicyclo[6.1.0]nonyne (BCN): A cyclooctyne derivative characterized by significant ring strain. This strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction proceeds readily in aqueous environments and in the presence of a wide range of functional groups found in biological systems.

  • Disulfide Bond (-S-S-): This cleavable linker is stable under physiological conditions but can be readily reduced by intracellular reducing agents such as glutathione (GSH) or by exogenous reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). This feature is paramount in the design of ADCs, enabling the selective release of a cytotoxic payload within the target cell.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins and antibodies, to form stable amide bonds.

Quantitative Data
PropertyValueSource(s)
Molecular Formula C₂₀H₂₆N₂O₆S₂[1]
Molecular Weight 454.56 g/mol [1][2]
Purity Typically >90-95%[1]
Appearance White solid or colorless oil[3]
Solubility Soluble in organic solvents such as DMSO and DMF.
Storage Conditions Store at -20°C, desiccated and protected from light. Stock solutions in anhydrous solvents can be stored at -20°C for short periods.

Experimental Protocols

The utility of this compound lies in its straightforward application in bioconjugation protocols. Below are detailed methodologies for its use.

Representative Synthesis of a this compound Analogue

Step 1: Synthesis of a BCN-alkanol Precursor. This can be achieved through a multi-step process starting from cyclooctadiene, involving cyclopropanation followed by a series of transformations to introduce a hydroxyl group.

Step 2: Introduction of the Disulfide Linker. The BCN-alkanol is reacted with a disulfide-containing carboxylic acid, such as 3,3'-dithiodipropionic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an ester linkage.

Step 3: NHS Ester Formation. The terminal carboxylic acid of the disulfide linker is then activated by reaction with N-hydroxysuccinimide in the presence of a carbodiimide (e.g., DCC or EDC) in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The final product is then purified by chromatography.

Protocol for Antibody Conjugation via NHS Ester Coupling

This protocol describes the conjugation of this compound to an antibody through its primary amines.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired concentration.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of a Bcn-functionalized antibody with an azide-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Bcn-functionalized antibody (from section 2.2)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare a solution of the Bcn-functionalized antibody in the reaction buffer. Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, then dilute in the reaction buffer).

  • SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the Bcn-functionalized antibody solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting antibody conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted azide-containing molecules.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

  • Disulfide-linked conjugate

  • Reducing agent stock solution (e.g., 1 M DTT in water or 0.5 M TCEP in water, pH 7.0)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Prepare a solution of the disulfide-linked conjugate in the reaction buffer.

  • Reduction: Add the reducing agent to the conjugate solution to a final concentration of 1-20 mM for DTT or 1-5 mM for TCEP. To mimic intracellular conditions, glutathione (GSH) can be used at a concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

  • Analysis: The release of the conjugated molecule can be analyzed by techniques such as HPLC, mass spectrometry, or SDS-PAGE (under reducing conditions).

Visualizations

Logical Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_activation Linker Activation cluster_conjugation Conjugation & Purification cluster_spaac SPAAC Reaction Antibody Antibody Buffer_Exchange Buffer Exchange (amine-free buffer) Antibody->Buffer_Exchange Conjugation NHS Ester Reaction (pH 8.3-8.5) Buffer_Exchange->Conjugation Bcn_SS_nhs This compound Dissolve_Linker Dissolve in anhydrous DMSO/DMF Bcn_SS_nhs->Dissolve_Linker Dissolve_Linker->Conjugation Quenching Quenching (e.g., Tris) Conjugation->Quenching Purification1 Purification (Desalting Column) Quenching->Purification1 Bcn_Antibody Bcn-Antibody Conjugate Purification1->Bcn_Antibody SPAAC SPAAC Reaction (pH 7.4) Bcn_Antibody->SPAAC Azide_Drug Azide-Payload Azide_Drug->SPAAC Purification2 Purification (e.g., SEC) SPAAC->Purification2 ADC Final ADC Purification2->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Mechanism of Action: ADC Delivery and Payload Release

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Bcn-SS-Payload) Tumor_Cell Tumor Cell (with surface antigen) ADC->Tumor_Cell 1. Binding Internalization 2. Internalization (Endocytosis) Tumor_Cell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage 4. Disulfide Cleavage (High GSH) Lysosome->Cleavage Payload_Release 5. Payload Release Cleavage->Payload_Release Cell_Death 6. Cytotoxicity & Cell Death Payload_Release->Cell_Death

Caption: Mechanism of action for an ADC utilizing a this compound linker.

Conclusion

This compound stands as a powerful and versatile tool for researchers and drug developers. Its trifunctional nature allows for the seamless integration of bioorthogonal ligation and cleavable linker strategies in the construction of complex biomolecular conjugates. The well-defined reactivity of its BCN and NHS ester moieties, coupled with the predictable cleavage of its disulfide bond, provides a high degree of control over the conjugation process and the subsequent release of payloads. This technical guide serves as a comprehensive resource to facilitate the successful application of this compound in advancing the frontiers of bioconjugation chemistry and targeted therapeutics.

References

An In-Depth Technical Guide to the Bcn-SS-NHS Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bcn-SS-NHS heterobifunctional linker, a versatile tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This document details the mechanism of action, provides quantitative data on reaction kinetics, outlines detailed experimental protocols, and offers troubleshooting guidance for the use of this linker.

Core Concepts: The Trimodal Action of this compound

The this compound linker is comprised of three key functional components, each with a distinct role in the bioconjugation process:

  • N-hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial covalent attachment of the linker to a biomolecule, such as an antibody, through the formation of a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues).

  • Disulfide (SS) Bond: This cleavable linkage provides a mechanism for the controlled release of a conjugated payload. The disulfide bond is stable in the extracellular environment but is readily cleaved under the reducing conditions found within the cytoplasm of cells.[1][2]

  • Bicyclo[6.1.0]nonyne (Bcn): As a strained alkyne, Bcn is a key participant in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction enables the highly efficient and specific attachment of an azide-modified payload to the Bcn-functionalized biomolecule.

The sequential and orthogonal nature of these reactions allows for a precise and controlled approach to constructing complex bioconjugates.

Mechanism of Action: A Two-Step Conjugation and Cleavage Pathway

The bioconjugation and subsequent payload release using the this compound linker follows a well-defined, two-step mechanism:

Step 1: Amine Acylation: The NHS ester of the linker reacts with primary amines on the surface of a protein (e.g., an antibody) to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the deprotonation of the amine, enhancing its nucleophilicity.[5]

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Following the attachment of the linker to the protein, an azide-modified payload is introduced. The strained Bcn ring of the linker undergoes a [3+2] cycloaddition with the azide to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.

Step 3: Reductive Cleavage: Once the bioconjugate (e.g., an ADC) is internalized by a target cell, the disulfide bond within the linker is exposed to the reducing intracellular environment. Reducing agents such as glutathione (GSH), which is present in high concentrations in the cytoplasm, cleave the disulfide bond, releasing the payload.

Below is a graphical representation of the overall workflow.

Bcn-SS-NHS_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (SPAAC) cluster_2 Step 3: Payload Release Antibody Antibody (with primary amines) Antibody_Bcn Antibody-SS-Bcn Antibody->Antibody_Bcn NHS Ester Reaction (pH 7.2-8.5) Bcn_SS_NHS This compound Linker Bcn_SS_NHS->Antibody_Bcn ADC Antibody-Drug Conjugate (ADC) Antibody_Bcn->ADC Copper-Free Click Chemistry Azide_Payload Azide-Modified Payload Azide_Payload->ADC Internalization Cellular Internalization ADC->Internalization Cleavage Disulfide Cleavage (e.g., by Glutathione) Internalization->Cleavage Released_Payload Released Payload Cleavage->Released_Payload

This compound bioconjugation workflow.

Quantitative Data for Reaction Optimization

The efficiency of the bioconjugation process is dependent on the kinetics of the individual reaction steps. The following tables summarize key quantitative data to aid in the design and optimization of experiments using the this compound linker.

Table 1: NHS Ester Hydrolysis Rates

The stability of the NHS ester is critical for efficient conjugation to the primary amine. The primary competing reaction is hydrolysis, which is highly pH-dependent.

pHHalf-life of NHS EsterReference
7.04-5 hours (at 0°C)
8.0210 minutes
8.5180 minutes
8.610 minutes (at 4°C)
9.0125 minutes

Note: Half-life can vary depending on the specific NHS ester and buffer conditions.

Table 2: Bcn-Azide SPAAC Reaction Kinetics

The rate of the SPAAC reaction is influenced by the structure of both the Bcn derivative and the azide.

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
BCNBenzyl Azide~0.14
BCNPrimary Azides0.012 - 0.024
BCNSecondary Azides0.012 - 0.024
BCNTertiary Azides0.012 - 0.024

Note: Reaction rates can be influenced by solvent and temperature.

Table 3: Disulfide Bond Cleavage Kinetics

The rate of disulfide bond cleavage is dependent on the reducing agent and its concentration.

Reducing AgentConcentrationConditionsRate/Time to CompletionReference
Dithiothreitol (DTT)12.5 mM200 pN forceRate constant (k) = 27.6 M⁻¹·s⁻¹
Tris(2-carboxyethyl)phosphine (TCEP)30 µMpH 1.5-8.5Complete reduction in < 40 seconds
TCEP1:1 molar ratio with disulfideRoom Temperature~1 hour for complete reduction
Glutathione (GSH)10 mMpH 7.2Significant release in 30-120 minutes

Detailed Experimental Protocols

This section provides a general, step-by-step protocol for the synthesis of an antibody-drug conjugate using the this compound linker.

Materials and Reagents
  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Azide-modified payload

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or size-exclusion chromatography (SEC) system for purification

Protocol for Antibody Modification with this compound
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (pH 8.3-8.5).

  • This compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification of Bcn-Modified Antibody:

    • Remove excess, unreacted this compound using a spin desalting column or SEC.

    • The purified Bcn-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.

Protocol for SPAAC Reaction with Azide-Modified Payload
  • Payload Preparation:

    • Dissolve the azide-modified payload in DMSO to a suitable stock concentration.

  • SPAAC Reaction:

    • To the Bcn-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4), add a 3- to 5-fold molar excess of the azide-modified payload.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the ADC using SEC to remove unreacted payload and any aggregates.

    • Collect fractions corresponding to the monomeric ADC.

    • The purified ADC can be concentrated using centrifugal filter units.

Cellular Uptake and Payload Release Signaling Pathway

The following diagram illustrates the general pathway of ADC internalization and payload release for a disulfide-linked conjugate.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (Bcn-SS-Payload) Binding Binding ADC->Binding Receptor Target Antigen on Cell Surface Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis Apoptosis Target->Apoptosis

Cellular processing of a disulfide-linked ADC.

Troubleshooting Guide

This section addresses common issues that may arise during the bioconjugation process with the this compound linker.

Low Yield in NHS Ester Conjugation
  • Problem: Low degree of labeling of the antibody with the this compound linker.

  • Possible Causes:

    • Hydrolysis of NHS ester: The NHS ester is sensitive to moisture and has a limited half-life in aqueous buffers.

    • Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.

    • Presence of primary amines in the buffer: Buffers such as Tris or glycine will compete with the antibody for reaction with the NHS ester.

  • Solutions:

    • Prepare the this compound stock solution in anhydrous DMSO immediately before use.

    • Ensure the reaction buffer is within the optimal pH range.

    • Use amine-free buffers for the conjugation reaction.

Inefficient SPAAC Reaction
  • Problem: Incomplete conjugation of the azide-modified payload to the Bcn-modified antibody.

  • Possible Causes:

    • Steric hindrance: The Bcn moiety on the antibody may be in a sterically hindered location, preventing efficient reaction with the azide.

    • Low reactant concentrations: Insufficient concentrations of the reactants can lead to slow reaction kinetics.

  • Solutions:

    • Consider using a linker with a longer spacer arm to reduce steric hindrance.

    • Increase the concentration of the azide-modified payload.

    • Increase the reaction time.

Premature Cleavage of the Disulfide Bond
  • Problem: The payload is released before the ADC reaches the target cell.

  • Possible Cause:

    • Presence of reducing agents in the buffer during conjugation or storage.

  • Solution:

    • Ensure all buffers are free of reducing agents such as DTT or TCEP.

Side Reaction of Bcn with Thiols
  • Problem: The Bcn group reacts with free thiols (e.g., from cysteine residues) on the antibody, leading to non-specific conjugation.

  • Possible Cause:

    • Bcn can undergo a thiol-yne addition reaction with free sulfhydryl groups.

  • Solutions:

    • Block free thiols on the antibody with a reagent like iodoacetamide before conjugation with the this compound linker.

    • Add a small molecule thiol, such as β-mercaptoethanol, to the reaction mixture to act as a competitive inhibitor.

By understanding the principles and methodologies outlined in this guide, researchers can effectively utilize the this compound linker for the development of advanced bioconjugates for a wide range of applications in research and drug development.

References

The Architect's Guide to Controlled Payload Release: An In-Depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the potential to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. Central to the design and efficacy of these sophisticated biotherapeutics is the linker, a critical component that bridges the monoclonal antibody (mAb) to its cytotoxic payload. This technical guide provides a comprehensive exploration of cleavable linkers, a dominant strategy in ADC design, detailing their mechanisms of action, chemical diversity, and the experimental methodologies crucial for their evaluation.

The Critical Role of the Linker in ADC Design

The linker in an ADC is not a mere spacer but an intelligent molecular entity engineered to maintain a stable connection between the antibody and the payload in systemic circulation, and to facilitate the selective release of the cytotoxic agent within the target tumor cell or its microenvironment.[1][2] The choice of linker profoundly influences the ADC's pharmacokinetic profile, therapeutic index, and overall efficacy.[1][3] Cleavable linkers are designed to be severed in response to specific physiological triggers that are ideally unique to the tumor microenvironment or intracellular compartments of cancer cells.[1]

Major Classes of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the specific trigger that initiates payload release. The three primary classes are enzyme-cleavable, pH-sensitive, and glutathione-sensitive linkers.

Enzyme-Cleavable Linkers: Exploiting the Tumor's Proteolytic Machinery

Enzyme-cleavable linkers are designed to be substrates for proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells. This strategy offers a high degree of tumor selectivity.

  • Cathepsin-Cleavable Linkers: The most prevalent enzyme-cleavable linkers incorporate dipeptide sequences, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), which are recognized and cleaved by lysosomal proteases like Cathepsin B. Cathepsin B is often overexpressed in various tumor types. Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond, initiating the release of the payload. Many designs incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the release of an unmodified, fully active drug.

  • β-Glucuronidase-Cleavable Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is also found to be overexpressed in some tumor microenvironments. β-glucuronide linkers offer the advantage of high hydrophilicity, which can reduce the propensity for ADC aggregation.

pH-Sensitive Linkers: Leveraging the Acidic Tumor Environment

The tumor microenvironment and intracellular compartments like endosomes and lysosomes are more acidic (pH 4.5-6.5) compared to the physiological pH of blood (pH 7.4). pH-sensitive linkers are engineered to be stable at neutral pH and to undergo hydrolysis in acidic conditions, triggering payload release.

  • Hydrazone Linkers: Hydrazone-based linkers were among the first pH-sensitive linkers to be clinically evaluated. They are formed by the reaction of a ketone or aldehyde with a hydrazine derivative. The stability of the hydrazone bond is pH-dependent, with hydrolysis occurring more rapidly at lower pH values.

Glutathione-Sensitive Linkers: Capitalizing on the Reductive Intracellular Environment

The intracellular environment of cells, particularly tumor cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the bloodstream. Glutathione-sensitive linkers exploit this differential to achieve intracellular drug release.

  • Disulfide Linkers: These linkers contain a disulfide bond that is readily cleaved by intracellular glutathione through a thiol-disulfide exchange reaction. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature cleavage in circulation.

Quantitative Analysis of Cleavable Linker Performance

The selection of an optimal cleavable linker is guided by a rigorous quantitative assessment of its stability, cleavage kinetics, and impact on ADC efficacy. The following tables summarize key quantitative data for different cleavable linker types.

Linker TypeLinker ExampleConditionHalf-life (t½)Reference(s)
pH-Sensitive Hydrazone (AcBut)pH 7.4> 24 hours (6% hydrolysis)
pH 4.5~24 hours (97% release)
Acyl HydrazonepH 7.0> 2.0 hours
pH 5.02.4 minutes
General HydrazonepH 7.0183 hours
pH 5.04.4 hours
Enzyme-Sensitive Val-Cit (vc)Human Plasma> 7 days
Val-Cit (vc)Mouse PlasmaUnstable (cleaved by Ces1c)
Chemically-Cleavable CarbonatePlasma36 hours

Table 1: Comparative Plasma Stability of Cleavable Linkers. This table highlights the stability of different linker types under physiological and acidic conditions, demonstrating their designed response to environmental triggers.

ADC ConstructCell LineIC50 (ng/mL)Linker TypeReference(s)
Trastuzumab-vc-MMAESK-BR-3 (HER2+)10.5Cleavable (Val-Cit)
Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+)6.4Non-cleavable (SMCC)
Anti-CD30-vc-MMAEKarpas 299 (CD30+)~5Cleavable (Val-Cit)
Anti-CD30-mc-MMAFKarpas 299 (CD30+)~5Non-cleavable (mc)

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers. This table compares the potency of ADCs with different linker strategies, illustrating that both approaches can yield highly potent molecules. The choice of linker can be payload and target-dependent.

Experimental Protocols for the Characterization of Cleavable Linkers

A thorough evaluation of ADCs with cleavable linkers requires a suite of well-defined in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Plasma Stability Assay (LC-MS/MS Method)

Objective: To determine the in vitro stability of an ADC in plasma by quantifying the amount of intact ADC and/or released payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human and mouse plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads for immunoprecipitation (optional)

  • LC-MS/MS system

  • Quenching solution (e.g., acetonitrile with an internal standard)

Procedure:

  • Incubation: Incubate the ADC at a predetermined concentration (e.g., 10 µM) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation (for intact ADC analysis):

    • At each time point, dilute the plasma sample in PBS.

    • (Optional) Perform immunoprecipitation using Protein A or G beads to isolate the ADC.

    • Elute the ADC from the beads.

  • Sample Preparation (for released payload analysis):

    • At each time point, add a quenching solution to the plasma sample to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the concentration of the intact ADC (by measuring the drug-to-antibody ratio, DAR) or the free payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile of the linker.

In Vitro Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of a peptide linker to cleavage by Cathepsin B.

Materials:

  • ADC with a peptide linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure activation.

  • Reaction Initiation: Add the ADC to the activated Cathepsin B solution to initiate the cleavage reaction. A typical final ADC concentration is 1-10 µM, and the enzyme concentration can range from 10-100 nM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding the quenching solution.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate of the linker.

Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the in vitro potency and target-specificity of an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Remove the existing medium from the cells and add the ADC or antibody solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value. A significantly lower IC50 value for the antigen-positive cells compared to the antigen-negative cells indicates target-specific cytotoxicity.

Visualizing the Journey of an ADC: Signaling Pathways and Experimental Workflows

Understanding the intracellular fate of an ADC is crucial for optimizing linker design. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes.

ADC_Internalization_Cleavable_Linker cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Early Endosome (pH 6.0-6.5) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Enzymes, Low pH, or GSH) CellDeath Apoptosis Payload->CellDeath 5. Induction of Cell Death

Caption: Intracellular trafficking and payload release of an ADC with a cleavable linker.

Plasma_Stability_Workflow Start Start: ADC Sample Incubate Incubate ADC in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Multiple Time Points Incubate->Sample Process Process Samples (e.g., Protein Precipitation or Immunocapture) Sample->Process Analyze LC-MS/MS Analysis (Quantify Intact ADC or Released Payload) Process->Analyze Data Data Analysis: Plot % Intact ADC or [Payload] vs. Time Analyze->Data End End: Determine Linker Stability (t½) Data->End

Caption: Experimental workflow for assessing ADC plasma stability.

Cytotoxicity_Assay_Workflow Start Start: Seed Antigen+ and Antigen- Cells Treat Treat Cells with Serial Dilutions of ADC Start->Treat Incubate Incubate for 72-120 hours Treat->Incubate AddReagent Add Viability Reagent (e.g., MTT, XTT) Incubate->AddReagent Measure Measure Absorbance/ Fluorescence AddReagent->Measure Data Data Analysis: Calculate % Viability and Determine IC50 Measure->Data End End: Assess Potency and Specificity Data->End

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.

Conclusion and Future Directions

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic payloads and thereby enhancing the therapeutic window of these powerful cancer therapies. The choice of a cleavable linker strategy—be it enzyme-sensitive, pH-labile, or redox-responsive—must be carefully considered and rigorously evaluated based on the specific target, payload, and desired pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for the rational design and preclinical assessment of next-generation ADCs.

Future innovations in cleavable linker technology will likely focus on the development of novel cleavage triggers with even greater tumor specificity, linkers that can release multiple payloads, and linkers that are responsive to a combination of stimuli, further refining the precision and efficacy of antibody-drug conjugates in the fight against cancer.

References

An In-Depth Technical Guide to Copper-Free Click Chemistry with Bcn Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of copper-free click chemistry utilizing bicyclo[6.1.0]nonyne (BCN) linkers. BCN linkers are instrumental in the field of bioconjugation due to their high reactivity and stability in biological environments, enabling the precise and efficient labeling and modification of biomolecules without the need for cytotoxic copper catalysts. This document details the core principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN, presents comparative quantitative data, offers detailed experimental protocols for key applications, and addresses potential challenges and troubleshooting strategies.

Introduction to Copper-Free Click Chemistry and BCN Linkers

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, but the cytotoxicity of the copper catalyst limits its applications in living systems.[1] This led to the development of copper-free click chemistry, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes that react spontaneously with azides.[1]

Bicyclo[6.1.0]nonyne (BCN) is a highly strained cyclooctyne that has gained prominence in SPAAC.[1] Its high ring strain is the driving force for its reactivity with azides, leading to the formation of a stable triazole linkage.[1] BCN linkers are valued for their excellent reaction kinetics, good solubility, and relatively small size compared to other cyclooctynes like dibenzocyclooctyne (DBCO). These properties make BCN an ideal tool for a wide range of applications, including live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN

The reaction between a BCN linker and an azide proceeds via a concerted [3+2] dipolar cycloaddition mechanism. The high ring strain of the BCN molecule lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and without a catalyst. Density functional theory (DFT) calculations have shown that the fast reaction rate is due to the lower energy required to distort the azide and the alkyne into the transition-state geometry.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product BCN BCN (Bicyclo[6.1.0]nonyne) TS Concerted [3+2] Cycloaddition BCN->TS Strain-promoted Azide Azide-containing molecule Azide->TS Triazole Stable Triazole Linkage TS->Triazole Rapid, irreversible

Caption: Mechanism of SPAAC with a BCN linker.

Quantitative Data and Performance Comparison

The choice of a cyclooctyne linker is often a trade-off between reaction speed and stability. While DBCO generally exhibits faster reaction kinetics with aliphatic azides, BCN shows superior performance with aromatic azides and offers enhanced stability in the presence of thiols.

Reaction Kinetics: BCN vs. DBCO

The second-order rate constants for the reaction of BCN and DBCO with various azides are summarized below.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
BCN Benzyl Azide~0.06 - 0.1
DBCO Benzyl Azide~0.6 - 1.0
BCN Phenyl Azide0.2
DBCO Phenyl Azide0.033
BCN Primary Azide0.043
ADIBO (DBCO analog) Primary Azide0.317
BCN Secondary Azide0.029
ADIBO (DBCO analog) Secondary Azide0.126
BCN Tertiary Azide0.007
ADIBO (DBCO analog) Tertiary Azide0.002

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Stability in Biological Media

A crucial factor for in vivo applications is the stability of the linker in the presence of endogenous nucleophiles like glutathione (GSH).

LinkerConditionHalf-lifeReference
BCN In the presence of GSH~6 hours
DBCO In the presence of GSH~71 minutes

This data highlights that BCN is significantly more stable than DBCO in reducing environments, making it a more robust choice for many cellular and in vivo applications.

Experimental Protocols

The following are detailed protocols for common applications of BCN linkers in bioconjugation.

General Protocol for Antibody Labeling with BCN-NHS Ester

This protocol describes the labeling of an antibody with a BCN linker via its lysine residues using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • BCN-NHS Ester Preparation:

    • Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved BCN-NHS ester to the antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of BCN-labeled Antibody:

    • Remove the excess, unreacted BCN-NHS ester and quenching buffer using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).

Conjugation of a Small Molecule to a BCN-Functionalized Antibody

This protocol outlines the "click" reaction between a BCN-labeled antibody and an azide-containing small molecule.

Materials:

  • BCN-functionalized antibody (from Protocol 4.1)

  • Azide-modified small molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified small molecule in a compatible solvent (e.g., DMSO).

    • Add a 1.5- to 5-fold molar excess of the azide-containing small molecule to the purified BCN-labeled antibody.

  • SPAAC Reaction:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.

  • Final Purification:

    • Purify the final bioconjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or ion-exchange chromatography) to remove any unreacted components.

Synthesis of an Antibody-Drug Conjugate (ADC) using a BCN Linker

This protocol provides a general workflow for the synthesis of a site-specific ADC.

ADC_Synthesis_Workflow cluster_antibody_prep Step 1: Antibody Modification cluster_payload_prep Step 2: Payload-Linker Synthesis cluster_final_conjugation Step 3: Final Conjugation and Purification start Start with monoclonal antibody (mAb) azide_intro Introduce azide groups (e.g., via NHS ester or site-specific methods) start->azide_intro purify_ab Purify azide-modified mAb azide_intro->purify_ab spaac Perform SPAAC reaction: Azide-mAb + BCN-payload purify_ab->spaac Azide-mAb payload Cytotoxic Payload conjugate_payload Conjugate BCN-linker to payload payload->conjugate_payload bcn_linker BCN-Linker bcn_linker->conjugate_payload purify_payload Purify BCN-linker-payload conjugate_payload->purify_payload purify_payload->spaac BCN-Linker-Payload purify_adc Purify the final ADC (e.g., SEC, HIC) spaac->purify_adc characterize Characterize the ADC (DAR, aggregation) purify_adc->characterize final_adc Final Antibody-Drug Conjugate (ADC) characterize->final_adc

Caption: Workflow for ADC synthesis using a BCN linker.

Troubleshooting Common Side Reactions: The Thiol-Yne Reaction

A potential side reaction with BCN linkers is the thiol-yne reaction, where the strained alkyne reacts with free thiol groups, such as those on cysteine residues in proteins. This can lead to non-specific labeling.

Strategies to Mitigate the Thiol-Yne Reaction:

  • Thiol Blocking: Before introducing the BCN linker, block free thiols on the biomolecule using reagents like iodoacetamide (IAM).

  • Competitive Inhibition: Add a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture at a low concentration. This will competitively react with the BCN linker, reducing its reaction with cysteines on the protein of interest.

Conclusion

BCN linkers are powerful tools in the field of copper-free click chemistry, offering a robust and versatile method for the bioconjugation of sensitive molecules in complex biological environments. Their favorable balance of reactivity and stability makes them particularly well-suited for applications in drug development and cellular biology. While DBCO linkers may be preferred for applications where reaction speed is the primary concern, the superior stability of BCN in the presence of thiols and its favorable kinetics with aromatic azides make it a compelling choice for a wide range of experimental designs. By understanding the underlying chemistry and following optimized protocols, researchers can effectively leverage BCN linkers to advance their scientific goals.

References

The Critical Balancing Act: Disulfide Bonds in Antibody-Drug Conjugate Payload Release

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the potential to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. Central to the design and efficacy of these complex biotherapeutics is the linker, a chemical bridge connecting the monoclonal antibody to its payload. Among the various linker technologies, disulfide linkers have emerged as a key strategy, exploiting the differential redox potentials between the extracellular and intracellular environments to trigger payload release. This technical guide provides a comprehensive exploration of the role of disulfide bonds in ADC payload release, detailing the underlying mechanisms, experimental methodologies for their characterization, and the critical interplay between linker stability and therapeutic efficacy.

The Chemistry and Mechanism of Disulfide Linkers in ADCs

Disulfide linkers are a class of cleavable linkers that incorporate a disulfide bond (R-S-S-R') into their structure.[] The fundamental principle behind their use in ADCs lies in the significant difference in the concentration of reducing agents, primarily glutathione (GSH), between the blood plasma and the intracellular cytoplasm.[][2]

  • Extracellular Stability: In the bloodstream, the concentration of glutathione is relatively low (approximately 5 µM), which helps maintain the integrity of the disulfide bond, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[]

  • Intracellular Cleavage: Upon internalization of the ADC into a target tumor cell, it is exposed to a much higher concentration of glutathione (1-10 mM).[2] This highly reducing environment facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the active payload.

The kinetics of this cleavage can be finely tuned through chemical modifications to the linker structure. One of the most critical factors influencing the stability and release characteristics of a disulfide linker is steric hindrance around the disulfide bond.

  • Unhindered Disulfide Linkers: These linkers are more susceptible to reduction and tend to release the payload more rapidly.

  • Hindered Disulfide Linkers: The introduction of bulky groups, such as methyl groups, adjacent to the disulfide bond increases its stability and slows the rate of cleavage. This enhanced stability in circulation can reduce off-target toxicity but may also lead to slower or less efficient payload release within the tumor cell.

Finding the optimal balance between stability in circulation and efficient intracellular release is a crucial aspect of designing effective and safe disulfide-linked ADCs.

Visualizing the Payload Release Pathway

The following diagram illustrates the journey of a disulfide-linked ADC from systemic circulation to intracellular payload release.

payload_release_pathway Signaling Pathway of Disulfide-Linked ADC Payload Release cluster_circulation Systemic Circulation (Low GSH) cluster_cell Target Tumor Cell ADC_circ Intact ADC in Circulation Internalization Receptor-Mediated Endocytosis ADC_circ->Internalization Binding to Tumor Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cytoplasm Cytoplasm (High GSH) Lysosome->Cytoplasm Disulfide Bond Cleavage by Glutathione Payload Released Cytotoxic Payload Cytoplasm->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target CellDeath Apoptosis Target->CellDeath

Caption: Pathway of a disulfide-linked ADC from circulation to payload release and cell death.

Experimental Protocols for Characterizing Disulfide-Linked ADCs

A suite of in vitro and in vivo assays is essential to characterize the stability, payload release kinetics, and efficacy of disulfide-linked ADCs.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its behavior in systemic circulation.

Objective: To determine the rate of payload deconjugation from the ADC in plasma over time.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 144 hours).

  • ADC Capture: The ADC is isolated from the plasma using affinity capture, for example, with Protein A magnetic beads.

  • Analysis: The stability of the ADC is assessed by:

    • Measuring Drug-to-Antibody Ratio (DAR): The captured ADC is analyzed by methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates payload release.

    • Quantifying Released Payload: The plasma supernatant (after ADC capture) is analyzed by LC-MS/MS to quantify the amount of free payload that has been released.

plasma_stability_workflow Workflow for In Vitro Plasma Stability Assay Start ADC Incubation in Plasma at 37°C Time_Points Collect Aliquots at Various Time Points Start->Time_Points ADC_Capture Isolate ADC via Affinity Capture Time_Points->ADC_Capture DAR_Analysis Analyze DAR of Captured ADC (HIC/LC-MS) ADC_Capture->DAR_Analysis Payload_Analysis Quantify Released Payload in Supernatant (LC-MS/MS) ADC_Capture->Payload_Analysis Data_Analysis Determine Rate of Payload Deconjugation DAR_Analysis->Data_Analysis Payload_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the in vitro plasma stability of an ADC.

Glutathione (GSH) Cleavage Assay

This assay simulates the intracellular reducing environment to evaluate the susceptibility of the disulfide linker to cleavage by glutathione.

Objective: To determine the kinetics of disulfide bond cleavage and payload release in the presence of a high concentration of GSH.

Methodology:

  • Reaction Setup: The ADC is incubated in a buffered solution (e.g., PBS, pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 1-10 mM).

  • Incubation: The reaction mixture is incubated at 37°C.

  • Time-course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The reaction mixture is analyzed by LC-MS to quantify the amount of released payload and the remaining intact ADC, allowing for the determination of the cleavage rate.

Intracellular Payload Release Assay

This assay directly measures the release of the payload within target cells.

Objective: To quantify the amount of payload released inside tumor cells following ADC internalization.

Methodology:

  • Cell Treatment: Target tumor cells are incubated with the ADC for a specific period to allow for binding and internalization.

  • Cell Lysis: After incubation, the cells are washed to remove unbound ADC and then lysed to release the intracellular contents.

  • Payload Extraction: The payload is extracted from the cell lysate, often using a protein precipitation step with an organic solvent.

  • Quantification: The concentration of the released payload in the cell extract is quantified using a sensitive analytical method, typically LC-MS/MS.

Quantitative Data on Disulfide Linker Performance

The choice of disulfide linker has a profound impact on the pharmacokinetic profile, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vivo Stability of Disulfide-Linked Maytansinoid ADCs

LinkerSteric HindranceHalf-life in Circulation (days)Reference
SPDB-DM4Hindered (two methyl groups)~9

Table 2: Comparative Efficacy of Disulfide-Linked ADCs in Xenograft Models

ADCLinker TypeTumor Growth InhibitionReference
huC242-SPP-DM1Less HinderedModerate
huC242-SPDB-DM4Moderately HinderedHigh
huC242-SSNPM-DM4Highly HinderedModerate

Note: Efficacy can be influenced by multiple factors beyond linker stability, including the bystander effect.

Conclusion: The Path Forward for Disulfide Linkers in ADCs

Disulfide linkers represent a powerful tool in the design of ADCs, enabling selective payload release in the tumor microenvironment. The ability to modulate their stability through steric hindrance allows for the fine-tuning of an ADC's therapeutic index. However, the development of next-generation disulfide-linked ADCs requires a deep understanding of the intricate balance between plasma stability and intracellular cleavage kinetics. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the rational design and rigorous evaluation of novel disulfide linkers, ultimately paving the way for the development of safer and more effective cancer therapies. Future research will likely focus on developing novel disulfide linker chemistries that can further decouple circulation stability from efficient intracellular payload release, expanding the therapeutic window of this promising class of drugs.

References

Bcn-SS-nhs Applications in Targeted Therapy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the applications of the Bcn-SS-nhs linker in the field of targeted therapy research. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the linker's mechanism, detailed experimental protocols, and its role in the development of antibody-drug conjugates (ADCs).

Introduction to this compound Linker

The this compound (Bicyclo[6.1.0]nonyne-disulfide-N-hydroxysuccinimide ester) is a heterobifunctional and cleavable linker that plays a pivotal role in the construction of targeted therapeutics, particularly ADCs.[1][2][3] Its unique architecture allows for a two-step conjugation process, providing a stable linkage between a targeting moiety, such as a monoclonal antibody, and a cytotoxic payload. The key features of the this compound linker include:

  • Bicyclo[6.1.0]nonyne (Bcn) group: This strained alkyne moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to azide-modified molecules.[1][2]

  • N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines, such as those found on lysine residues of antibodies, to form stable amide bonds.

  • Disulfide (-S-S-) bond: This cleavable element is stable in the systemic circulation but can be readily reduced in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher. This selective cleavage ensures the controlled release of the cytotoxic payload at the target site.

The combination of these features makes this compound an invaluable tool for developing ADCs with enhanced therapeutic windows, minimizing off-target toxicity while maximizing efficacy against tumor cells.

Mechanism of Action in Targeted Therapy

The therapeutic strategy underpinning ADCs constructed with the this compound linker involves a multi-step process that leverages both the specificity of the antibody and the conditional cleavage of the linker.

  • Targeting and Binding: The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Intracellular Trafficking: The internalized complex is trafficked through the endosomal-lysosomal pathway.

  • Payload Release: Within the reducing environment of the cell, the disulfide bond of the this compound linker is cleaved. This releases the cytotoxic payload in its active form.

  • Induction of Cell Death: The liberated payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

This targeted delivery and controlled release mechanism is crucial for the efficacy and safety of the ADC, as it concentrates the cytotoxic agent at the site of the tumor while limiting its exposure to healthy tissues.

Quantitative Data Summary

The following table summarizes representative quantitative data for an illustrative HER2-targeted ADC constructed using a disulfide-based linker similar to this compound. This data is compiled from typical findings in ADC research and serves to provide a comparative overview.

ParameterValueMethodReference
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC)
In Vitro Cytotoxicity (IC50)
HER2-positive cells (e.g., SK-BR-3)0.5 - 5 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)
HER2-negative cells (e.g., MDA-MB-231)> 1000 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)
Plasma Stability (Half-life of intact ADC) ~150 hoursLC-MS/MS
Payload Release in Reducing Conditions (t1/2) < 1 hour (in 5 mM GSH)LC-MS/MS

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of an ADC utilizing a this compound linker.

Antibody Modification with an Azide Handle

This protocol describes the introduction of an azide group onto the antibody for subsequent SPAAC reaction.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Azide-PEG-NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Reaction buffer: PBS, pH 8.0-8.5.

Procedure:

  • Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO.

  • Adjust the pH of the antibody solution (typically 1-5 mg/mL) to 8.0-8.5 with a suitable buffer.

  • Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted Azide-PEG-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Conjugation of this compound-Payload to the Azide-Modified Antibody via SPAAC

This protocol details the "click chemistry" step to link the drug to the antibody.

Materials:

  • Azide-modified antibody.

  • This compound-payload conjugate.

  • Anhydrous DMSO.

  • Reaction buffer: PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) system for purification.

Procedure:

  • Prepare a 10 mM stock solution of the this compound-payload conjugate in anhydrous DMSO.

  • To the azide-modified antibody solution, add a 3 to 5-fold molar excess of the this compound-payload stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing.

  • Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC).

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay

This protocol is for assessing the potency and specificity of the ADC against cancer cell lines.

Materials:

  • HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well plates.

  • The purified ADC, unconjugated antibody, and free cytotoxic payload.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Plate reader.

Procedure:

  • Seed the HER2-positive and HER2-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add the prepared dilutions. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control for each concentration.

  • Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Plasma Stability Assay

This protocol evaluates the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • The purified ADC.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • LC-MS/MS system.

  • Protein precipitation reagents (e.g., acetonitrile).

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Process the plasma samples by precipitating the proteins with cold acetonitrile to extract the ADC and any released payload.

  • Analyze the samples using an LC-MS/MS method capable of quantifying both the intact ADC and the free payload.

  • Plot the percentage of intact ADC remaining over time to determine the plasma stability and calculate its half-life.

Signaling Pathways in Targeted Therapy

ADCs developed with this compound linkers are often designed to target key signaling pathways that are dysregulated in cancer. Below are diagrams of two such pathways, the HER2 and EGFR signaling pathways, which are frequent targets in cancer therapy.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->HER2 Heterodimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway leading to cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos RAS RAS Sos->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression AKT AKT PI3K->AKT Anti_Apoptosis Anti-Apoptosis AKT->Anti_Apoptosis

Caption: EGFR Signaling Pathway promoting cell cycle progression and inhibiting apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of an ADC using the this compound linker.

ADC_Workflow Start Start Antibody_Modification 1. Antibody Modification (Azide Introduction) Start->Antibody_Modification Payload_Linker_Synthesis 2. This compound-Payload Synthesis Start->Payload_Linker_Synthesis SPAAC_Conjugation 3. SPAAC Conjugation Antibody_Modification->SPAAC_Conjugation Payload_Linker_Synthesis->SPAAC_Conjugation ADC_Purification 4. ADC Purification (SEC) SPAAC_Conjugation->ADC_Purification Characterization 5. Characterization (DAR, Purity) ADC_Purification->Characterization In_Vitro_Evaluation 6. In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_Vitro_Evaluation End End In_Vitro_Evaluation->End

Caption: General workflow for ADC synthesis and evaluation.

References

An In-depth Technical Guide to the Core Principles of Bcn-SS-NHS in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Bicyclo[6.1.0]nonyne-disulfide-N-hydroxysuccinimide ester (Bcn-SS-NHS), a heterobifunctional, cleavable linker pivotal in the field of bioconjugation and essential for the development of advanced protein therapeutics such as antibody-drug conjugates (ADCs).

Core Principles of this compound

This compound is a versatile chemical tool designed for the precise and controlled modification of proteins. Its structure is comprised of three key functional components: an N-hydroxysuccinimide (NHS) ester, a disulfide (-S-S-) bond, and a bicyclo[6.1.0]nonyne (Bcn) group. This unique combination of functionalities allows for a two-step sequential or one-pot conjugation strategy, culminating in a protein conjugate with a cleavable linkage.[1][2]

  • N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), which are readily available on the surface of proteins, primarily at the N-terminus and on the side chains of lysine residues. The reaction between the NHS ester and a primary amine forms a stable amide bond, covalently attaching the linker to the protein.[3] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).

  • Disulfide Bond (-S-S-): The disulfide bond serves as a cleavable element within the linker. This bond is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or high concentrations of glutathione (GSH), which is abundant in the intracellular environment.[2][] This feature is particularly advantageous for applications requiring the controlled release of a payload, such as in ADCs, where the cytotoxic drug is released within the target cancer cell.

  • Bicyclo[6.1.0]nonyne (Bcn): The Bcn group is a strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient, allowing for the attachment of a second molecule of interest (e.g., a drug, a fluorescent dye, or a biotin tag) that has been pre-functionalized with an azide group, without interfering with other functional groups present in a biological system.

Quantitative Data on Reaction Parameters

The success of protein modification with this compound is dependent on several key reaction parameters. The following tables summarize important quantitative data related to the NHS ester reaction and disulfide bond cleavage.

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data compiled from various sources on NHS ester stability. The half-life indicates the time for 50% of the NHS ester to hydrolyze, a competing reaction to the desired conjugation.

Table 2: Recommended Concentrations of Reducing Agents for Disulfide Bond Cleavage

Reducing AgentRecommended ConcentrationNotes
Dithiothreitol (DTT)1-20 mMEffective, but can re-oxidize in air.
Tris(2-carboxyethyl)phosphine (TCEP)1-10 mMMore stable than DTT and effective over a wider pH range.
Glutathione (GSH)1-10 mM (in vitro)Mimics intracellular reducing environment.

These concentrations are starting points and may require optimization based on the specific protein conjugate and desired cleavage kinetics.

Experimental Protocols

General Protocol for Protein Modification with this compound

This protocol outlines the general steps for conjugating this compound to a protein and subsequently attaching an azide-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Azide-functionalized molecule of interest

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation of this compound to Protein:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of this compound Modified Protein (Optional but Recommended):

    • Remove excess, unreacted this compound using a desalting column or dialysis against the reaction buffer.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Add the azide-functionalized molecule of interest to the solution of this compound modified protein. A 2- to 5-fold molar excess of the azide molecule over the protein is a common starting point.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate to remove unreacted azide-functionalized molecules and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography, hydrophobic interaction chromatography).

Protocol for Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecule.

Materials:

  • This compound protein conjugate

  • Reducing agent stock solution (e.g., 1 M DTT in water or 0.5 M TCEP in water, pH 7.0)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation for Cleavage:

    • Ensure the purified protein conjugate is in a suitable buffer at a concentration that allows for easy analysis.

  • Reduction of the Disulfide Bond:

    • Add the reducing agent stock solution to the protein conjugate solution to achieve the desired final concentration (e.g., 10 mM DTT or 5 mM TCEP).

    • Incubate the reaction for 30-60 minutes at room temperature or 37°C. The optimal time and temperature may need to be determined empirically.

  • Analysis of Cleavage:

    • Analyze the reaction mixture to confirm the cleavage and release of the conjugated molecule. Techniques such as SDS-PAGE, mass spectrometry, or HPLC can be used.

Mandatory Visualizations

Bcn_SS_NHS_Mechanism Protein Protein (-NH2) Step1 Amine Coupling (pH 7.2-8.5) Protein->Step1 Bcn_SS_NHS This compound Bcn_SS_NHS->Step1 Protein_Linker Protein-SS-Bcn Step1->Protein_Linker Step2 SPAAC (Copper-free) Protein_Linker->Step2 Azide_Payload Azide-Payload Azide_Payload->Step2 Final_Conjugate Protein-SS-Payload Step2->Final_Conjugate Step3 Disulfide Cleavage Final_Conjugate->Step3 Reducing_Agent Reducing Agent (DTT, TCEP, GSH) Reducing_Agent->Step3 Released_Payload Released Payload Step3->Released_Payload Cleaved_Protein Protein-SH Step3->Cleaved_Protein

Caption: Reaction mechanism of this compound for protein modification and payload release.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Characterization Antibody Monoclonal Antibody (mAb) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Antibody->Reaction1 Bcn_Linker This compound Bcn_Linker->Reaction1 mAb_Linker mAb-SS-Bcn Reaction1->mAb_Linker Purification1 Purification (e.g., SEC) mAb_Linker->Purification1 Reaction2 SPAAC Reaction Purification1->Reaction2 Azide_Drug Azide-Drug Payload Azide_Drug->Reaction2 ADC_Crude Crude ADC Reaction2->ADC_Crude Purification2 Purification (e.g., HIC, SEC) ADC_Crude->Purification2 Final_ADC Purified ADC Purification2->Final_ADC Analysis Characterization (e.g., MS, HIC, SEC) Final_ADC->Analysis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical_Relationship cluster_NHS NHS Ester Functionality cluster_SS Disulfide Bond Functionality cluster_Bcn Bcn Group Functionality Bcn_SS_NHS This compound Linker Amine_Reaction Reacts with Primary Amines (Lysine, N-terminus) Bcn_SS_NHS->Amine_Reaction Cleavable Cleavable Linkage Bcn_SS_NHS->Cleavable SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Bcn_SS_NHS->SPAAC Stable_Amide Forms Stable Amide Bond Amine_Reaction->Stable_Amide pH_Dependent pH Dependent (Optimal: 7.2-8.5) Amine_Reaction->pH_Dependent Reducing_Agents Cleaved by Reducing Agents (DTT, TCEP, GSH) Cleavable->Reducing_Agents Payload_Release Enables Payload Release Reducing_Agents->Payload_Release Copper_Free Copper-Free Click Chemistry SPAAC->Copper_Free Bioorthogonal Bioorthogonal Reaction SPAAC->Bioorthogonal

References

Methodological & Application

Step-by-Step Guide for Bcn-SS-NHS Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the conjugation of the Bcn-SS-NHS linker to proteins. This compound is a heterobifunctional crosslinker containing a bicyclo[6.1.0]nonyne (BCN) group and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester facilitates covalent attachment to primary amines on proteins, while the BCN group enables copper-free click chemistry reactions. A key feature of this linker is the disulfide bond, which allows for cleavage of the conjugate under reducing conditions.[1] This protocol is designed for researchers in drug development, particularly for the creation of antibody-drug conjugates (ADCs), as well as for scientists in bioconjugation and protein labeling.

Principle of this compound Conjugation

The conjugation process occurs in two main stages. First, the NHS ester of the this compound linker reacts with primary amine groups (-NH2) present on the protein, primarily on the side chains of lysine residues and the N-terminus, to form a stable amide bond.[2] This reaction is most efficient at a slightly alkaline pH. Subsequently, the BCN group on the conjugated protein is available for a highly selective and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule of interest, such as a drug, toxin, or fluorescent probe.[3] The disulfide bond within the linker provides a cleavable linkage, allowing for the release of the conjugated molecule under reducing conditions, a desirable feature in many therapeutic and research applications.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the this compound linker to the protein, the protein concentration, the reaction buffer pH, and the incubation time. The following table summarizes typical reaction parameters and expected outcomes for the initial NHS ester conjugation step, based on general NHS ester chemistry. It is important to note that optimal conditions should be determined empirically for each specific protein.

ParameterRecommended RangeNotes
Molar Ratio (this compound : Protein) 5:1 to 20:1Higher ratios can increase the degree of labeling but may also lead to protein modification in sensitive regions, potentially affecting its function. A common starting point is an 8-fold to 15-fold molar excess.[4]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to higher conjugation efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferAmine-free buffers are crucial to prevent competition with the protein for reaction with the NHS ester.
Reaction pH 8.0 - 9.0 (Bicarbonate Buffer) or 7.2 - 8.5 (Phosphate Buffer)A slightly alkaline pH deprotonates the primary amines, making them more nucleophilic and reactive towards the NHS ester.
Incubation Temperature Room Temperature or 4°CRoom temperature reactions are typically faster.
Incubation Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times may be necessary for reactions at lower temperatures or pH.
Solvent for this compound Anhydrous DMSO or DMFThe NHS ester is moisture-sensitive and should be dissolved immediately before use. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound to a protein.

Materials and Reagents
  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Conjugation Protocol
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or the chosen reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein.

    • While gently vortexing the protein solution, add the calculated amount of the this compound solution dropwise.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rocking. Protect from light if the conjugated molecule is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the this compound Conjugated Protein:

    • Remove excess, unreacted this compound and the NHS byproduct using a desalting column or size-exclusion chromatography.

    • Equilibrate the column with PBS, pH 7.4, before loading the sample.

    • Collect the fractions containing the purified protein conjugate.

Characterization of the Conjugate

The degree of labeling (DOL), which represents the average number of this compound molecules conjugated per protein molecule, can be determined using various methods, including mass spectrometry.

Visualizations

This compound Conjugation Workflow

Bcn_SS_NHS_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Linker (pH 8.0-9.0) Protein->Mix Linker This compound in Anhydrous DMSO Linker->Mix Incubate Incubate (1-4h at RT) Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Characterize Conjugate (e.g., Mass Spectrometry) Purify->Analyze

Caption: Experimental workflow for this compound conjugation to proteins.

Signaling Pathway Analogy: Targeted Delivery

The this compound linker facilitates a two-step process analogous to a targeted signaling pathway, where the initial binding (conjugation) enables a secondary, specific interaction (click chemistry).

Targeted_Delivery_Pathway Protein Target Protein (e.g., Antibody) Conjugate Protein-SS-Bcn Conjugate Protein->Conjugate NHS Ester Reaction (Amine Coupling) Linker This compound Linker Linker->Conjugate Final_Product Final Bioconjugate (e.g., ADC) Conjugate->Final_Product SPAAC Click Chemistry Payload Azide-Modified Payload (e.g., Drug) Payload->Final_Product

Caption: Logical relationship of this compound mediated bioconjugation.

References

Application Notes and Protocols for Bcn-SS-NHS in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bcn-SS-NHS, a heterobifunctional, cleavable linker, for the conjugation of biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC). This powerful bioorthogonal chemistry enables the precise and efficient labeling of proteins, antibodies, and other biomolecules for applications in drug delivery, diagnostics, and fundamental research.

Introduction to this compound

This compound is a versatile linker composed of three key functional components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules through a copper-free "click chemistry" reaction known as SPAAC.[1][2]

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues on the surface of proteins and antibodies.[1][3]

  • Disulfide (SS) Bond: A cleavable linkage that can be selectively broken under reducing conditions, allowing for the controlled release of conjugated payloads.[1] This feature is particularly valuable in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.

The use of this compound facilitates a two-step bioconjugation strategy. First, the NHS ester is used to attach the BCN moiety to a biomolecule of interest. Subsequently, an azide-containing molecule (e.g., a drug, a fluorescent dye, or a biotin tag) is conjugated to the BCN-modified biomolecule via SPAAC.

Key Features and Applications

Key Features:

  • Biocompatibility: The SPAAC reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.

  • High Selectivity and Efficiency: The BCN group reacts specifically with azides, ensuring minimal off-target reactions and high conjugation yields.

  • Cleavable Linker: The disulfide bond allows for controlled release of the conjugated molecule in a reducing environment, such as the intracellular space.

  • Versatility: this compound can be used to conjugate a wide range of molecules to proteins, antibodies, and other amine-containing biomolecules.

Applications:

  • Antibody-Drug Conjugates (ADCs): Development of targeted therapies where a potent cytotoxic drug is linked to a tumor-targeting antibody. The drug is released from the antibody upon internalization into cancer cells where the disulfide bond is cleaved.

  • Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for applications in cellular imaging, flow cytometry, and immunoassays.

  • Bioconjugation: Creation of complex biomolecular architectures by linking different proteins, peptides, or nucleic acids.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for the development of biosensors and diagnostic arrays.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

This protocol describes the first step of the two-step conjugation process: the attachment of the BCN moiety to an antibody.

Materials:

  • Antibody (or other protein) of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS).

  • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 20-30 fold molar excess of the this compound stock solution to the antibody solution.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 20%.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Storage: The BCN-functionalized antibody can be stored at -20°C for several months.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the second step: the "click" reaction between the BCN-labeled antibody and an azide-functionalized molecule.

Materials:

  • BCN-labeled antibody (from Protocol 1)

  • Azide-functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Azide Molecule: Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

  • SPAAC Reaction:

    • Mix the BCN-labeled antibody with a 2-5 fold molar excess of the azide-functionalized molecule.

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Analysis and Purification:

    • Analyze the reaction progress and the final conjugate by SDS-PAGE.

    • Purify the final conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted azide-functionalized molecules.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound in SPAAC reactions.

Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound

ParameterRecommended ValueReference
Molar Excess of this compound20-30 fold
Antibody Concentration1-5 mg/mL
Reaction Time60 minutes
Reaction TemperatureRoom Temperature
Final DMSO Concentration< 20%
Quenching AgentTris buffer (50-100 mM)

Table 2: Recommended Reaction Conditions for SPAAC Reaction

ParameterRecommended ValueReference
Molar Excess of Azide Molecule2-5 fold
Reaction Time2-12 hours
Reaction Temperature4°C to Room Temperature

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_0 Step 1: Antibody Labeling cluster_1 Step 2: SPAAC Reaction Antibody Antibody with Primary Amines Labeled_Antibody BCN-Labeled Antibody Antibody->Labeled_Antibody + this compound (NHS Ester Reaction) BCN_SS_NHS This compound Reagent Final_Conjugate Final Antibody Conjugate Labeled_Antibody->Final_Conjugate + Azide-Molecule (SPAAC Reaction) Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Dye)

Caption: Experimental workflow for bioconjugation using this compound.

G ADC Antibody-Drug Conjugate (ADC) with this compound Linker Tumor_Cell Target Tumor Cell ADC->Tumor_Cell 1. Targeting Internalization Internalization of ADC Tumor_Cell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome/Endosome (Reducing Environment) Internalization->Lysosome 3. Trafficking Cleavage Disulfide Bond Cleavage Lysosome->Cleavage 4. Reducing agents (e.g., Glutathione) Drug_Release Release of Active Drug Cleavage->Drug_Release 5. Payload Release Cell_Death Apoptosis/Cell Death Drug_Release->Cell_Death 6. Pharmacological Action

References

Application Notes and Protocols for Bcn-SS-NHS Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of Bcn-SS-NHS antibody conjugation kits. The protocols outlined below are designed to facilitate the successful conjugation of antibodies with molecules of interest for applications in targeted therapeutics, such as antibody-drug conjugates (ADCs), and advanced bio-imaging.

The this compound (Bicyclo[6.1.0]nonyne-Sulfo-Succinimidyl) linker is a heterobifunctional crosslinker that enables a two-step conjugation strategy. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody, and a bicyclononyne (BCN) group for subsequent copper-free "click chemistry" with azide-containing molecules. A disulfide bond within the linker allows for cleavable release of the conjugated molecule under reducing conditions, a critical feature for drug delivery systems.[1][2][3]

Principle of this compound Antibody Conjugation

The conjugation process involves two primary stages:

  • Antibody Modification: The NHS ester of the this compound linker reacts with primary amine groups (–NH₂) present on lysine residues of the antibody, forming a stable amide bond. This step introduces the BCN moiety onto the antibody surface.

  • Payload Conjugation (Click Chemistry): The BCN-modified antibody is then reacted with an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye) via a strain-promoted alkyne-azide cycloaddition (SPAAC). This "click" reaction is highly specific and occurs efficiently under biocompatible conditions without the need for a copper catalyst.[1][4]

The incorporated disulfide bond provides a mechanism for controlled release. In the reducing environment inside a target cell, the disulfide bond is cleaved, liberating the conjugated payload.

Experimental Protocols

Materials and Reagents
  • Antibody to be conjugated (in an amine-free buffer)

  • This compound linker

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification columns (e.g., desalting spin columns or size-exclusion chromatography columns)

  • Azide-containing payload molecule

Protocol 1: Antibody Modification with this compound

This protocol details the initial step of reacting the antibody with the this compound linker.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (like Tris or glycine), it must be buffer-exchanged into a suitable buffer like PBS.
  • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. A higher concentration generally leads to greater labeling efficiency.

2. This compound Linker Preparation:

  • Allow the vial of this compound linker to equilibrate to room temperature before opening to prevent moisture condensation.
  • Prepare a stock solution of the this compound linker in anhydrous DMSO. For example, dissolve 1 mg of the linker in 100 µL of DMSO to create a 10 mg/mL solution. This stock solution should be used immediately.

3. Conjugation Reaction:

  • Add the calculated volume of the this compound linker stock solution to the antibody solution. The molar ratio of linker to antibody is a critical parameter and may require optimization. A common starting point is a 10- to 20-fold molar excess of the linker.
  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction and quench any unreacted NHS ester, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.
  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the BCN-Modified Antibody:

  • Remove the excess, unreacted this compound linker and byproducts using a desalting spin column or size-exclusion chromatography (SEC). This step is crucial to prevent interference in the subsequent click chemistry reaction.

Protocol 2: Conjugation of Azide-Payload to BCN-Modified Antibody

This protocol describes the second stage where the azide-containing molecule of interest is "clicked" onto the BCN-modified antibody.

1. Preparation of Reagents:

  • Prepare a stock solution of the azide-containing payload in a suitable solvent (e.g., DMSO or water).
  • The purified BCN-modified antibody from Protocol 1 should be in a compatible buffer, such as PBS.

2. Click Chemistry Reaction:

  • Add the azide-payload stock solution to the BCN-modified antibody solution. A 2- to 5-fold molar excess of the azide-payload over the antibody is a typical starting point.
  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction is generally faster at higher temperatures.

3. Purification of the Final Antibody Conjugate:

  • Purify the final antibody conjugate to remove any unreacted azide-payload and other reaction components. The purification method will depend on the nature of the payload. Methods such as dialysis, SEC, or affinity chromatography can be employed.

Data Presentation

Table 1: Recommended Molar Ratios for Antibody Modification

Antibody ConcentrationMolar Excess of this compound Linker
1-2 mg/mL20:1
2-5 mg/mL15:1
5-10 mg/mL10:1

Table 2: Typical Reaction Parameters

ParameterValue
Antibody Modification (NHS reaction)
pH8.3 - 8.5
TemperatureRoom Temperature (20-25°C)
Incubation Time1 - 2 hours
Payload Conjugation (Click Chemistry)
pH7.2 - 7.4
Temperature4°C - 37°C
Incubation Time1 - 12 hours

Characterization of the Antibody Conjugate

After purification, it is essential to characterize the final conjugate to determine the Drug-to-Antibody Ratio (DAR). The DAR represents the average number of payload molecules conjugated to each antibody and is a critical quality attribute that can impact both the efficacy and safety of the conjugate.

Common methods for DAR determination include:

  • UV-Vis Spectroscopy: If the payload has a distinct absorbance spectrum from the antibody, the concentrations of both can be determined and the DAR calculated.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates antibody species with different numbers of conjugated hydrophobic payloads.

  • Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact conjugate or its subunits (light and heavy chains), allowing for precise DAR calculation.

The formula for calculating the weighted average DAR from chromatographic or mass spectrometry data is: DAR = Σ (Weighted peak area of each species) / 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_analysis Analysis Antibody Antibody in Amine-Free Buffer Modification Step 1: Antibody Modification (NHS Reaction) Antibody->Modification Linker This compound Linker in DMSO Linker->Modification Payload Azide-Payload in Solution Click Step 2: Payload Conjugation (Click Chemistry) Payload->Click Purification1 Purification 1 (Remove Excess Linker) Modification->Purification1 Purification1->Click Purification2 Purification 2 (Remove Excess Payload) Click->Purification2 Characterization Characterization (DAR Determination) Purification2->Characterization

Caption: Overall workflow for this compound antibody conjugation.

Chemical Reaction Pathway

reaction_pathway cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Cleavage Antibody-NH2 Antibody-NH₂ Modified_Antibody Antibody-NH-CO-SS-BCN Antibody-NH2->Modified_Antibody + Bcn_SS_NHS This compound Bcn_SS_NHS->Modified_Antibody NHS NHS Modified_Antibody->NHS + Modified_Antibody2 Antibody-NH-CO-SS-BCN Final_Conjugate Final Antibody Conjugate Modified_Antibody2->Final_Conjugate + Final_Conjugate2 Final Antibody Conjugate Azide_Payload N₃-Payload Azide_Payload->Final_Conjugate Cleaved_Payload HS-Payload Final_Conjugate2->Cleaved_Payload releases Reducing_Agent Reducing Agent (e.g., DTT, GSH) Reducing_Agent->Cleaved_Payload

Caption: Chemical pathway of this compound conjugation and cleavage.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Bcn-SS-NHS Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.

This document provides detailed application notes and protocols for the synthesis of ADCs using the Bcn-SS-NHS linker. This innovative linker features a bicyclo[6.1.0]nonyne (Bcn) group for copper-free click chemistry, a cleavable disulfide bond (SS) for controlled payload release, and an N-hydroxysuccinimide (NHS) ester for conjugation to the antibody. The use of strain-promoted alkyne-azide cycloaddition (SPAAC) offers a bioorthogonal conjugation strategy, ensuring high selectivity and efficiency under mild reaction conditions.[1][2][3]

Principle of the Technology

The synthesis of an ADC using the this compound linker is a two-step process that leverages two distinct and highly efficient chemical reactions:

  • Antibody Modification: The NHS ester end of the this compound linker reacts with primary amines, predominantly the ε-amine of lysine residues on the surface of the monoclonal antibody. This reaction forms a stable amide bond, attaching the Bcn-SS moiety to the antibody.

  • Payload Conjugation (Click Chemistry): The Bcn group on the modified antibody then reacts with an azide-functionalized cytotoxic payload via SPAAC. This copper-free click chemistry reaction is highly specific and proceeds rapidly under physiological conditions, yielding the final ADC.[1][2]

The incorporated disulfide bond within the linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, releasing the cytotoxic payload inside the target cancer cell.

Experimental Data

The following tables summarize representative quantitative data for ADCs synthesized using disulfide-containing linkers. While specific data for the this compound linker is limited in publicly available literature, these values provide a benchmark for expected outcomes.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterRepresentative ValueMethod of DeterminationReference
Conjugation Yield>95%SDS-PAGE, SEC
Average DAR3.5 - 4.5HIC, RP-HPLC, UV-Vis
Unconjugated Antibody<5%HIC, RP-HPLC

Table 2: In Vitro Stability in Human Plasma

Time Point% Intact ADC RemainingMethod of DeterminationReference
0 hours100%LC-MS
24 hours>90%LC-MS
72 hours>80%LC-MS
144 hours>70%LC-MS

Table 3: In Vitro Cytotoxicity

Cell LineTarget AntigenRepresentative IC50 (ng/mL)AssayReference
SK-BR-3HER215 - 50MTT Assay
BT-474HER210 - 40MTT Assay
NCI-N87HER210 - 30MTT Assay
MDA-MB-468EGFR20 - 60MTT Assay

Experimental Protocols

Protocol 1: Modification of Antibody with this compound Linker

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker (dissolved in DMSO)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in PBS, pH 7.4.

    • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker by buffer exchange into PBS using a desalting column.

    • The resulting Bcn-modified antibody is now ready for conjugation to the azide-payload.

Protocol 2: Conjugation of Azide-Payload to Bcn-Modified Antibody

Materials:

  • Bcn-modified antibody (from Protocol 1)

  • Azide-functionalized cytotoxic payload (dissolved in DMSO)

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Payload Preparation:

    • Prepare a stock solution of the azide-payload in DMSO at a concentration of 10-20 mM.

  • Click Chemistry Reaction:

    • Add a 1.5-5 fold molar excess of the azide-payload stock solution to the Bcn-modified antibody solution.

    • Incubate the reaction for 4-16 hours at 4°C or room temperature. The optimal reaction time and temperature may need to be determined empirically.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted payload and other small molecules using a SEC system. The ADC should elute as a high molecular weight peak.

    • Collect the fractions containing the purified ADC.

    • The final ADC can be concentrated and stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Method: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Reduce the ADC using a reducing agent such as Dithiothreitol (DTT) to separate the light and heavy chains.

  • Analyze the reduced sample by RP-HPLC. The chromatogram will show peaks corresponding to the unconjugated light and heavy chains, as well as chains conjugated with one or more payload molecules.

  • Calculate the weighted average DAR based on the peak areas and the number of payloads per chain for each peak.

Protocol 4: In Vitro Plasma Stability Assay
  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots of the plasma-ADC mixture.

  • Analyze the aliquots by a suitable method, such as LC-MS, to quantify the amount of intact ADC remaining.

  • Plot the percentage of intact ADC versus time to determine the stability profile.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubate for 72-120 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Synthesis_Workflow cluster_antibody_modification Step 1: Antibody Modification cluster_payload_conjugation Step 2: Payload Conjugation Antibody Antibody NHS_Ester_Reaction NHS Ester Reaction (Amine Coupling) Antibody->NHS_Ester_Reaction Bcn-SS-NHS_Linker This compound Linker Bcn-SS-NHS_Linker->NHS_Ester_Reaction Bcn-Modified_Antibody Bcn-Modified Antibody NHS_Ester_Reaction->Bcn-Modified_Antibody Purification_1 Purification (Desalting) Bcn-Modified_Antibody->Purification_1 Click_Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Purification_1->Click_Chemistry Azide-Payload Azide-Payload Azide-Payload->Click_Chemistry Crude_ADC Crude ADC Click_Chemistry->Crude_ADC Purification_2 Purification (SEC) Crude_ADC->Purification_2 Final_ADC Final ADC Purification_2->Final_ADC

Caption: Workflow for the synthesis of an ADC using the this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Bcn-SS-Payload) Antigen Tumor-Specific Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Disulfide Cleavage (Reducing Environment) Lysosome->Payload_Release Active_Payload Active Payload Payload_Release->Active_Payload Cell_Death Apoptosis Active_Payload->Cell_Death Induces

Caption: Mechanism of action of a disulfide-linked ADC.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using Bcn-SS-nhs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of sophisticated drug delivery systems. The choice of linker for attaching therapeutic agents and targeting moieties to the nanoparticle surface is paramount for ensuring stability, biocompatibility, and efficacy. Bcn-SS-nhs is a heterobifunctional and cleavable linker designed for the precise bio-conjugation of molecules to amine-functionalized nanoparticles.

This linker possesses three key chemical features:

  • A Bicyclo[6.1.0]nonyne (Bcn) group: This strained alkyne facilitates copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules. This reaction is highly efficient and bioorthogonal, proceeding readily in aqueous environments without the need for a toxic copper catalyst.[1]

  • A Disulfide (-S-S-) bond : This bond is relatively stable in the extracellular environment but is readily cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (GSH).[2] This redox-responsiveness allows for the controlled release of the conjugated payload within the target cells.[3]

  • An N-hydroxysuccinimide (NHS) ester : This activated ester reacts efficiently with primary amine groups on the surface of nanoparticles to form stable amide bonds.[4]

These features make this compound an ideal linker for constructing advanced drug delivery vehicles with controlled release properties. These application notes provide detailed protocols for the surface functionalization of nanoparticles using this compound, the subsequent conjugation of a therapeutic payload, and the characterization of the resulting nanoconjugates.

Key Applications

  • Redox-Responsive Drug Delivery : Nanoparticles functionalized with drug-linker conjugates can circulate in the bloodstream and selectively release their therapeutic payload in the reducing environment of the intracellular space, particularly in tumor cells which have elevated glutathione levels.[3]

  • Targeted Therapy : The Bcn group allows for the attachment of azide-modified targeting ligands, such as antibodies, peptides, or aptamers, enabling cell-specific delivery of the nanoparticle construct.

  • Controlled Release Systems : The cleavable disulfide bond provides a mechanism for the controlled and triggered release of therapeutic agents, minimizing off-target effects and enhancing the therapeutic index.

Quantitative Data Summary

The following tables provide representative data on the characterization, drug loading, and release kinetics of nanoparticles functionalized with disulfide-containing linkers, similar to this compound.

ParameterBare NanoparticlesAmine-Functionalized NanoparticlesBcn-SS-Functionalized NanoparticlesDoxorubicin-Conjugated Nanoparticles
Hydrodynamic Diameter (nm) 125 ± 5135 ± 7142 ± 6155 ± 8
Polydispersity Index (PDI) 0.150.180.210.23
Zeta Potential (mV) -25.3 ± 2.1+35.8 ± 3.5+31.2 ± 3.1+25.7 ± 2.8

Table 1: Representative Physicochemical Characterization of Nanoparticles at Each Functionalization Step. The changes in hydrodynamic diameter and zeta potential indicate successful surface modifications.

Nanoparticle FormulationDrug Loading Capacity (wt%)Encapsulation Efficiency (%)
Doxorubicin-NP-SS-Bcn 12.5 ± 1.385.2 ± 5.4
Cisplatin-NP-SS-Bcn 9.8 ± 0.978.9 ± 6.1
SN38-NP-SS-Bcn 15.2 ± 1.891.5 ± 4.7

Table 2: Representative Drug Loading Capacity and Encapsulation Efficiency for Nanoparticles Functionalized with a Bcn-SS Linker and Loaded with Various Drugs. Data is presented as mean ± standard deviation.

Time (hours)Cumulative Release (%) - 0 mM GSHCumulative Release (%) - 10 mM GSH
1 2.1 ± 0.515.4 ± 2.1
4 5.3 ± 0.845.8 ± 3.5
12 8.7 ± 1.178.2 ± 4.2
24 12.4 ± 1.592.1 ± 3.8
48 15.1 ± 1.995.3 ± 2.9

Table 3: Representative In Vitro Doxorubicin Release Profile from Bcn-SS-Functionalized Nanoparticles in the Absence and Presence of 10 mM Glutathione (GSH) at pH 7.4. The data illustrates the redox-responsive release of the drug. Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound

Objective: To covalently attach the this compound linker to the surface of nanoparticles presenting primary amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound linker

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for the nanoparticle size) or centrifugal filter units

  • Characterization instruments (e.g., DLS, Zeta Potential, FTIR, UV-Vis)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Linker Activation:

    • In a separate vial, dissolve this compound in anhydrous DMSO to a concentration that represents a 10-50 molar excess relative to the estimated surface amine groups on the nanoparticles.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle dispersion.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain nanoparticle stability.

  • Incubation:

    • Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against the reaction buffer for 24-48 hours with several buffer changes to remove unreacted linker.

    • Centrifugation: Alternatively, use centrifugal filter units to wash the nanoparticles with the reaction buffer. Centrifuge and resuspend the nanoparticles three times.

  • Characterization:

    • Confirm the successful conjugation of the this compound linker by measuring the change in nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).

    • Further confirmation can be obtained using Fourier-Transform Infrared Spectroscopy (FTIR) to identify the amide bond formation or by UV-Vis spectroscopy if the linker or nanoparticle has a characteristic absorbance.

Protocol 2: Conjugation of an Azide-Modified Drug to Bcn-Functionalized Nanoparticles

Objective: To attach an azide-containing drug to the Bcn-functionalized nanoparticles via copper-free click chemistry.

Materials:

  • Bcn-functionalized nanoparticles (from Protocol 1)

  • Azide-modified drug (e.g., Azido-Doxorubicin)

  • Reaction Buffer: PBS, pH 7.4

  • Dialysis membrane or centrifugal filter units

  • Characterization instruments (e.g., HPLC, UV-Vis)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the Bcn-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Drug Conjugation:

    • Dissolve the azide-modified drug in a minimal amount of a compatible solvent (e.g., DMSO).

    • Add the drug solution to the nanoparticle dispersion at a 3-10 molar excess relative to the Bcn groups on the nanoparticles.

  • Incubation:

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unreacted drug using dialysis or centrifugal filtration as described in Protocol 1.

  • Quantification of Drug Loading:

    • Determine the amount of conjugated drug using a suitable analytical technique. For example, if the drug has a characteristic UV-Vis absorbance, a calibration curve can be used to quantify the drug concentration after lysing the nanoparticles. High-Performance Liquid Chromatography (HPLC) can also be used for quantification.

Visualizations

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Drug Conjugation NP_amine Amine-Functionalized Nanoparticle React1 NHS Ester Reaction (Amine Coupling) NP_amine->React1 BCN_SS_NHS This compound Linker BCN_SS_NHS->React1 NP_BCN Bcn-Functionalized Nanoparticle React2 Copper-Free Click Chemistry (SPAAC) NP_BCN->React2 React1->NP_BCN Azide_Drug Azide-Modified Drug (e.g., Azido-Doxorubicin) Azide_Drug->React2 NP_Drug Drug-Conjugated Nanoparticle React2->NP_Drug

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_0 Intracellular Environment NP_Drug Drug-Conjugated Nanoparticle (Enters Cell via Endocytosis) Cleavage Disulfide Bond Cleavage NP_Drug->Cleavage GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage NP_SH Thiolated Nanoparticle Released_Drug Released Drug (Active Form) Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Released_Drug->Therapeutic_Effect Exerts Therapeutic Effect Cleavage->NP_SH Cleavage->Released_Drug

Caption: Signaling pathway for intracellular drug release.

References

Application Notes and Protocols for Amine-Reactive Conjugation Using Bcn-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcn-SS-NHS ester is a heterobifunctional crosslinker that enables the conjugation of molecules to primary amine-containing biomolecules, such as proteins, antibodies, and peptides.[1][2][3] This reagent possesses two key reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, and a bicyclo[6.1.0]nonyne (Bcn) group for copper-free click chemistry.[1][2] A disulfide bond within the linker allows for the cleavage of the conjugated molecules under reducing conditions, making it a valuable tool for applications requiring controlled release, such as antibody-drug conjugates (ADCs).

The NHS ester reacts with the ε-amino groups of lysine residues and the N-terminal α-amino group of polypeptides to form stable amide bonds. The Bcn group can subsequently react with azide-containing molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This dual reactivity allows for a two-step conjugation strategy. The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), releasing the conjugated payload.

Chemical Structure and Reaction Mechanism

The this compound ester facilitates the formation of a stable amide bond with a primary amine, releasing N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5).

Bcn_SS_NHS This compound Ester Conjugate Bcn-SS-Biomolecule (Amide Bond) Bcn_SS_NHS->Conjugate + Biomolecule-NH₂ (pH 7.2-8.5) Biomolecule Biomolecule-NH₂ Biomolecule->Conjugate NHS NHS

Amine-reactive conjugation using this compound ester.

Quantitative Data

The efficiency of the conjugation reaction and the stability of the resulting conjugate are influenced by several factors. The following tables provide a summary of typical reaction conditions and stability data for NHS ester conjugations and disulfide bond cleavage.

Table 1: Factors Influencing NHS Ester Conjugation Efficiency

ParameterRecommended RangeRationale
pH 7.2 - 8.5At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.
Temperature 4°C to Room TemperatureLower temperatures can minimize hydrolysis of the NHS ester, while room temperature allows for faster reaction times.
Molar Excess of this compound Ester 5 to 20-foldA molar excess ensures efficient conjugation, but a very high excess can lead to modification of multiple sites and potential protein aggregation.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can favor the conjugation reaction over the competing hydrolysis of the NHS ester.
Reaction Time 30 minutes to 4 hoursThe optimal time depends on the reactivity of the protein and the desired degree of labeling.

Table 2: Stability of NHS Ester Conjugates and Disulfide Bonds

MoietyConditionStability
Amide Bond Physiological pH (7.4)Highly stable and effectively irreversible.
Disulfide Bond Physiological pH (7.4), absence of reducing agentsGenerally stable.
Disulfide Bond Presence of reducing agents (e.g., DTT, TCEP, Glutathione)Cleaved to yield free thiols.

Table 3: Conditions for Disulfide Bond Cleavage

Reducing AgentConcentrationTypical Incubation TimeNotes
Dithiothreitol (DTT) 1 - 100 mM10 - 30 minutesEffective at neutral to slightly basic pH.
Tris(2-carboxyethyl)phosphine (TCEP) 1 - 50 mM< 5 minutes to 1 hourEffective over a wide pH range and does not contain a thiol group.
Glutathione (GSH) 1 - 10 mMVariable (minutes to hours)A biologically relevant reducing agent.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound Ester

This protocol provides a general guideline for conjugating this compound ester to a protein containing primary amines. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable reaction buffer.

  • Prepare the this compound Ester Solution:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound ester stock solution to the protein solution.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the conjugated molecule is light-sensitive.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound ester and the NHS byproduct from the labeled protein using a desalting column or dialysis.

cluster_workflow Experimental Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Mix and Incubate (1-4h RT or 4°C overnight) A->C Add this compound B Dissolve this compound Ester in Anhydrous DMSO/DMF B->C D Quench Reaction (Optional, with Tris buffer) C->D E Purify Conjugate (Desalting/Dialysis) D->E

General workflow for protein conjugation.
Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the Bcn-SS-linker to release the conjugated molecule.

Materials:

  • Bcn-SS-conjugated biomolecule

  • Reducing agent (e.g., DTT or TCEP)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Conjugate Solution:

    • Dissolve the Bcn-SS-conjugated biomolecule in the reaction buffer to a desired concentration.

  • Prepare the Reducing Agent Solution:

    • Prepare a stock solution of the chosen reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in the reaction buffer.

  • Reduction Reaction:

    • Add the reducing agent to the conjugate solution to the desired final concentration (e.g., 10-50 mM DTT or 5-20 mM TCEP).

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Analysis:

    • The cleavage of the disulfide bond and release of the payload can be analyzed by techniques such as SDS-PAGE (under reducing and non-reducing conditions), mass spectrometry, or HPLC.

cluster_pathway Intracellular Cleavage Pathway ADC Antibody-Drug Conjugate (Bcn-SS-Drug) Internalization Internalization into Target Cell ADC->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Disulfide Cleavage (e.g., by Glutathione) Endosome->Cleavage Release Drug Release Cleavage->Release Target Intracellular Target Release->Target

References

Application Notes and Protocols: Experimental Workflow for Cleaving the Bcn-SS-NHS Disulfide Bond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcn-SS-NHS linker is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker features a bicyclononyne (Bcn) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide bond for controlled cleavage, and an N-hydroxysuccinimide (NHS) ester for amine coupling. The disulfide bond is a key feature, designed to be stable in the extracellular environment and readily cleaved intracellularly by reducing agents like glutathione, enabling the targeted release of therapeutic payloads.[1][][3]

These application notes provide a comprehensive overview of the experimental workflow for the reductive cleavage of the disulfide bond within the this compound linker. Detailed protocols for cleavage using common reducing agents, quantification of the resulting free thiols, and analysis of cleavage products are presented.

Mechanism of Disulfide Bond Cleavage

The cleavage of the disulfide bond in the this compound linker is a chemical reduction reaction. This process is typically facilitated by thiol-containing reducing agents such as Dithiothreitol (DTT) or phosphine-based reducing agents like Tris(2-carboxyethyl)phosphine (TCEP). The reaction proceeds via a thiol-disulfide exchange mechanism, where the reducing agent donates electrons to the disulfide bond, breaking the S-S linkage and generating two free thiol groups.[4][5]

Experimental Workflow Overview

The general workflow for cleaving the this compound disulfide bond and analyzing the products involves several key steps:

  • Reductive Cleavage: Treatment of the this compound conjugate with a suitable reducing agent (DTT or TCEP).

  • Quantification of Cleavage (Optional): Measurement of the newly formed free thiol groups to determine the extent of cleavage.

  • Analysis of Cleavage Products: Separation and identification of the cleaved linker components and the released molecule.

G cluster_workflow Experimental Workflow for this compound Disulfide Bond Cleavage start This compound Conjugate cleavage Reductive Cleavage (DTT or TCEP) start->cleavage quantification Quantification of Free Thiols (Ellman's Assay) cleavage->quantification Optional analysis Analysis of Cleavage Products (HPLC, Mass Spectrometry) cleavage->analysis end Cleaved Products analysis->end

Caption: General experimental workflow for the cleavage of the this compound disulfide bond.

Quantitative Data for Disulfide Bond Reduction

The efficiency of disulfide bond cleavage is dependent on several factors, including the choice and concentration of the reducing agent, reaction temperature, incubation time, and the pH of the reaction buffer. The following tables summarize typical conditions for the reduction of disulfide bonds in linkers and biomolecules.

Table 1: Typical Reaction Conditions for Disulfide Bond Cleavage

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Reference(s)
Concentration 1 - 100 mM1 - 50 mM
Temperature Room Temperature (RT) to 37°CRoom Temperature (RT)
Incubation Time 10 - 240 minutes5 - 60 minutes
pH 7.0 - 8.54.5 - 8.5

Table 2: Comparison of DTT and TCEP as Reducing Agents

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Reference(s)
Mechanism Thiol-disulfide exchangePhosphine-based reduction
Odor Strong, unpleasantOdorless
Stability Prone to air oxidationMore stable in solution
pH Range Optimal at pH > 7Effective over a broader pH range
Interference Can interfere with subsequent maleimide chemistryGenerally does not interfere with maleimide chemistry

Experimental Protocols

Protocol 1: Cleavage of this compound Disulfide Bond using Dithiothreitol (DTT)

This protocol describes a general procedure for the reductive cleavage of the disulfide bond in a this compound conjugate using DTT.

Materials:

  • This compound conjugated molecule

  • Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare DTT Stock Solution: Freshly prepare a 1 M stock solution of DTT in deionized water.

  • Prepare Conjugate Solution: Dissolve the this compound conjugate in PBS (pH 7.4) to a final concentration of 1 mg/mL (or as desired).

  • Initiate Cleavage Reaction: In a microcentrifuge tube, add the conjugate solution. Add the 1 M DTT stock solution to achieve a final concentration between 10 mM and 100 mM.

  • Incubate: Incubate the reaction mixture at 37°C for 1 to 4 hours. The optimal incubation time may need to be determined empirically.

  • Quench Reaction (Optional): To stop the reaction, the excess DTT can be removed by a desalting column or by adding an alkylating agent like N-ethylmaleimide (NEM) to cap the generated free thiols.

  • Proceed to Analysis: The reaction mixture is now ready for analysis by HPLC or mass spectrometry to confirm cleavage.

Protocol 2: Cleavage of this compound Disulfide Bond using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol outlines the use of TCEP for the cleavage of the disulfide bond in a this compound conjugate. TCEP is often preferred due to its stability, lack of odor, and broader pH compatibility.

Materials:

  • This compound conjugated molecule

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer (e.g., PBS, pH 7.4 or sodium phosphate buffer)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP hydrochloride in deionized water.

  • Prepare Conjugate Solution: Dissolve the this compound conjugate in the desired reaction buffer to a final concentration of 1 mg/mL (or as desired).

  • Initiate Cleavage Reaction: In a microcentrifuge tube, add the conjugate solution. Add the 0.5 M TCEP stock solution to achieve a final concentration between 5 mM and 50 mM.

  • Incubate: Incubate the reaction mixture at room temperature for 5 to 60 minutes. TCEP-mediated reductions are often faster than those with DTT.

  • Proceed to Analysis: The reaction mixture can be directly analyzed by HPLC or mass spectrometry. TCEP generally does not need to be removed prior to analysis, especially if subsequent reactions with maleimides are not planned.

G cluster_cleavage Disulfide Cleavage Protocol start This compound Conjugate prepare Prepare Reagents (Conjugate, DTT/TCEP) start->prepare mix Mix Conjugate and Reducing Agent prepare->mix incubate Incubate (Time and Temperature) mix->incubate quench Quench Reaction (Optional) incubate->quench analyze Analyze Products quench->analyze G cluster_analysis Analysis of Cleavage Products input Cleavage Reaction Mixture hplc HPLC Separation input->hplc ms Mass Spectrometry Identification hplc->ms output Identified Cleavage Products ms->output

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bcn-SS-NHS Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bcn-SS-NHS linkers. It focuses on optimizing the conjugation reaction between the N-hydroxysuccinimide (NHS) ester and primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how does it work?

The this compound linker is a heterobifunctional, cleavable crosslinker used in a two-step bioconjugation process.[1][2][3][4] It consists of three key components:

  • NHS (N-hydroxysuccinimide) Ester: This group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[5]

  • SS (Disulfide Bond): This is a cleavable linker that can be broken under reducing conditions (e.g., using DTT or TCEP), allowing for the controlled release of a conjugated molecule.

  • Bcn (Bicyclo[6.1.0]nonyne): This strained alkyne group is used for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, where it rapidly and specifically reacts with an azide-modified molecule.

The overall process involves first conjugating the linker to an amine-containing molecule via the NHS ester, and then "clicking" an azide-containing molecule onto the Bcn group.

cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_NH2 Protein-NH₂ (e.g., Lysine) Conjugate1 Protein-NH-CO-SS-Bcn Protein_NH2->Conjugate1 + Linker (pH 7.2-8.5) Linker This compound Conjugate1_ref Protein-NH-CO-SS-Bcn Azide_Payload N₃-Payload (e.g., Drug, Fluorophore) Final_Conjugate Final Conjugate (Protein-Linker-Payload) Conjugate1_ref->Final_Conjugate + Azide-Payload (Bioorthogonal)

This compound two-step conjugation workflow.

Q2: What is the optimal pH for the NHS ester conjugation reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A pH below 7.2 can lead to the protonation of amines, making them unreactive. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction and reduces the yield. For many proteins, a pH of 8.3-8.5 is recommended.

Q3: Which buffers are compatible with NHS ester reactions?

Amine-free buffers are essential to prevent competition with the target molecule.

  • Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, and Carbonate/Bicarbonate buffers are commonly used. A 0.1 M sodium bicarbonate solution is often a good choice as it has an appropriate pH.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will directly react with the NHS ester. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is required before starting the conjugation.

Q4: How should I prepare, handle, and store the this compound reagent?

NHS esters are highly sensitive to moisture.

  • Storage: Store the this compound reagent in a desiccated environment at -20°C or lower.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Preparation: Dissolve the this compound linker in an anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q5: What is the primary side reaction, and how can it be minimized?

The main competing side reaction is the hydrolysis of the NHS ester by water, which results in a non-reactive carboxylic acid and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on pH.

To minimize hydrolysis:

  • Work within the optimal pH range (7.2-8.5).

  • Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.

  • Avoid prolonged incubation times, especially at higher pH values.

  • If possible, use a higher concentration of the protein to favor the conjugation reaction over hydrolysis.

Troubleshooting Guide

This section addresses common problems encountered during the this compound conjugation step.

Problem: Low or No Conjugation Yield

cluster_reagent Reagent Integrity cluster_buffer Reaction Conditions cluster_protein Protein State start Low Conjugation Yield q_hydrolysis Is the this compound reagent hydrolyzed? start->q_hydrolysis s_reagent ACTION: - Use fresh, anhydrous solvent (DMSO/DMF). - Prepare reagent solution immediately before use. - Store reagent properly (-20°C, desiccated). q_hydrolysis->s_reagent Yes q_buffer Is the buffer compatible and at the correct pH? q_hydrolysis->q_buffer No end_node Yield Improved s_reagent->end_node s_buffer ACTION: - Use amine-free buffers (PBS, Borate). - Ensure pH is 7.2-8.5. - Perform buffer exchange if needed. q_buffer->s_buffer No q_protein Are primary amines on the protein accessible? q_buffer->q_protein Yes s_buffer->end_node s_protein ACTION: - Confirm protein concentration is accurate. - Check for protein denaturation. - Consider steric hindrance issues. q_protein->s_protein No q_protein->end_node Yes s_protein->end_node

Troubleshooting workflow for low conjugation yield.
Possible Cause Recommended Solution
Hydrolysis of NHS Ester Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times.
Presence of Competing Amines Use amine-free buffers like PBS, HEPES, or Borate. If the protein solution contains Tris, glycine, or azide, perform a buffer exchange via dialysis or a desalting column prior to conjugation.
Suboptimal pH Verify the reaction buffer pH is between 7.2 and 8.5. A pH that is too low results in unreactive protonated amines, while a pH that is too high accelerates hydrolysis.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the protein concentration (1-10 mg/mL is often recommended) to favor the conjugation reaction.
Steric Hindrance The NHS ester may be unable to access primary amines located in sterically hindered regions of the protein. While difficult to control, varying the molar excess of the linker may help.
Inactive Reagent Store the this compound reagent desiccated at -20°C or below and protect it from light. Aliquot the reagent into single-use vials to avoid repeated freeze-thaw cycles. You can test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis.

Problem: Protein Aggregation or Precipitation After Conjugation

Possible Cause Recommended Solution
High Degree of Labeling Excessive modification of surface amines can alter the protein's isoelectric point and solubility, leading to aggregation. Reduce the molar excess of the this compound linker relative to the protein to control the number of modifications.
Hydrophobicity of the Linker The Bcn group can be hydrophobic. Conjugating many linkers to a protein can decrease the overall solubility of the conjugate. Consider using a linker with a hydrophilic spacer (e.g., PEG) if aggregation is a persistent issue.
Solvent Shock Adding a large volume of organic solvent (like DMSO or DMF) containing the linker to the aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.

Quantitative Data Tables

Table 1: Stability of NHS Esters in Aqueous Solution (Half-life of Hydrolysis)

The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze, which is a primary competing reaction.

pH Temperature (°C) Approximate Half-life Reference
7.004-5 hours
8.041 hour
8.6410 minutes

Table 2: Summary of Recommended this compound to Amine Reaction Conditions

Parameter Recommended Range/Value Rationale & Notes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.
Buffer PBS, Borate, Bicarbonate, HEPESMust be free of primary amines.
Reagent Solvent Anhydrous DMSO or DMFMinimizes premature hydrolysis of the NHS ester.
Molar Ratio (Linker:Protein) 5:1 to 20:1Highly dependent on the protein and desired degree of labeling. Start with a lower ratio and optimize.
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the desired conjugation reaction over hydrolysis.
Reaction Time 1 - 4 hours (Room Temp) or Overnight (4°C)Longer times may be needed at lower pH or temperature.
Temperature 4°C to Room Temperature (25°C)Lower temperature slows both conjugation and hydrolysis.

Table 3: Comparative Reaction Kinetics of Cyclooctynes in SPAAC

While this guide focuses on the NHS ester reaction, the choice of cyclooctyne is critical for the subsequent SPAAC step. The second-order rate constant (k₂) indicates the speed of the click reaction.

Cyclooctyne Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Reference
BCN0.14
DBCO~0.1
DIBO0.17

Experimental Protocols

General Protocol for Conjugating this compound to a Protein (e.g., Antibody)

This protocol provides a general starting point. Optimization of molar ratios and incubation times may be necessary for specific applications.

cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Quenching & Purification p1 Prepare Protein: - Buffer exchange into amine-free buffer (e.g., PBS, pH 7.5-8.0). - Adjust concentration to 1-10 mg/mL. p2 Prepare this compound: - Allow reagent to warm to room temp. - Dissolve in anhydrous DMSO to a stock concentration (e.g., 10 mM) immediately before use. p1->p2 r1 Add calculated volume of this compound stock solution to the protein solution for the desired molar excess (e.g., 10-fold). p2->r1 r2 Incubate: - 1-4 hours at Room Temperature OR - Overnight at 4°C. (Protect from light if reagents are light-sensitive). r1->r2 q1 Quench (Optional): Add quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 mins. r2->q1 q2 Purify: Remove excess linker and byproducts using a desalting column (size-exclusion chromatography) or dialysis. q1->q2 end_node Characterize Conjugate (Ready for SPAAC reaction) q2->end_node

General experimental workflow for protein conjugation.

1. Materials and Reagent Preparation

  • Protein Solution: Your protein of interest (e.g., antibody) in a compatible, amine-free buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.5). Adjust protein concentration to 1-10 mg/mL.

  • This compound Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification: Size-exclusion chromatography column (e.g., desalting column) or dialysis cassette equilibrated with a suitable storage buffer.

2. Conjugation Reaction

  • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.

  • Add the calculated amount of the dissolved this compound linker to the protein solution while gently mixing.

  • Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature or overnight at 4°C.

3. Quenching (Optional)

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any remaining NHS esters.

  • Incubate for 15-30 minutes at room temperature.

4. Purification

  • Remove excess, unreacted this compound linker and the NHS byproduct from the labeled protein.

  • The most common method is size-exclusion chromatography (e.g., using a desalting column). Dialysis is also a viable option.

  • The purified, Bcn-labeled protein is now ready for the subsequent SPAAC reaction with an azide-modified molecule.

References

Troubleshooting low yield in Bcn-SS-nhs bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bcn-SS-NHS Bioconjugation

Welcome to the technical support center for this compound bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in a this compound bioconjugation reaction?

Low conjugation yield can stem from issues related to the two main reactions involved: the NHS ester reaction with primary amines and the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC). Key factors include suboptimal reaction conditions, reagent degradation, and issues with the biomolecule itself. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q2: How does pH affect the NHS ester reaction step?

The pH of the reaction buffer is a critical parameter. The optimal pH range for the reaction of an NHS ester with a primary amine (like the lysine residues on a protein) is between 7.2 and 8.5.[1][2]

  • Below pH 7.2: The primary amines on the biomolecule are predominantly protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester.[1][2]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[1] This competing reaction with water reduces the amount of active linker available to react with the target biomolecule, leading to lower yields. For many applications, a pH of 8.3-8.5 is considered optimal.

Q3: Which buffers should I use for the NHS ester conjugation?

It is essential to use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the this compound linker.

  • Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable choices.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the conjugation step. If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation. However, Tris or glycine can be used to quench the reaction.

Q4: My this compound reagent has low solubility in my aqueous buffer. What should I do?

Many NHS esters, especially those without a solubility-enhancing modification like a sulfo-group, have poor water solubility. To overcome this:

  • First, dissolve the this compound linker in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Ensure the organic solvent is anhydrous and amine-free, as any moisture will hydrolyze the NHS ester and amine contaminants will react with it.

  • Add this stock solution to your aqueous reaction mixture containing the biomolecule. The final concentration of the organic solvent should typically be below 10% to avoid denaturation of most proteins.

Q5: How should the this compound linker be stored?

Proper storage is critical to maintain the reactivity of the linker. This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C or colder. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the reagent. It is recommended to prepare fresh solutions of the linker immediately before each experiment and to avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide for Low Conjugation Yield

This guide provides a structured approach to identifying and resolving the root causes of low bioconjugation yield.

Problem Area 1: Issues with the NHS Ester Reaction
Potential Cause Recommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of Competing Nucleophiles Ensure that the reaction buffer is free of extraneous primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your biomolecule sample prior to conjugation.
Hydrolysis of this compound Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Minimize the time the linker is in an aqueous solution before the addition of your biomolecule.
Low Biomolecule Concentration The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your biomolecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A protein concentration of 1-10 mg/mL is recommended.
Inaccessible Amine Groups The primary amine groups on your biomolecule may be sterically hindered or buried within its three-dimensional structure. Consider a mild denaturation step if it does not compromise the biomolecule's activity.

The stability of the NHS ester is highly dependent on the pH of the solution.

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes
Problem Area 2: Issues with the SPAAC Reaction
Potential Cause Recommended Solution
Degradation of the BCN Moiety The bicyclo[6.1.0]nonyne (BCN) group can be sensitive to acidic conditions. Ensure that the biomolecule-BCN conjugate is not exposed to strong acids for prolonged periods.
Steric Hindrance The azide-containing molecule and the BCN-functionalized biomolecule may be sterically hindered, preventing efficient reaction. Consider introducing a longer spacer arm on either the azide or the BCN linker.
Low Reactant Concentrations The SPAAC reaction rate is dependent on the concentration of both the azide and the BCN. Increase the concentration of one or both reactants if possible.
Problem Area 3: General Issues
Potential Cause Recommended Solution
Inaccurate Molar Ratio Precisely determine the concentration of your biomolecule and the this compound linker to ensure an appropriate molar excess of the linker. A 10- to 20-fold molar excess of the linker is a good starting point.
Biomolecule Aggregation Aggregation of the biomolecule can reduce the number of available reaction sites. Analyze your sample for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Consider optimizing buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation.
Inefficient Purification The desired bioconjugate may be lost during the purification step. Optimize your purification method (e.g., SEC, ion-exchange chromatography, tangential flow filtration) to ensure efficient separation of the conjugate from unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • This compound Linker Preparation:

    • Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound linker to the protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.

  • Purification:

    • Remove the excess, unreacted this compound linker and the NHS byproduct using a desalting column, dialysis, or size-exclusion chromatography. The resulting Bcn-functionalized protein is now ready for the SPAAC reaction with an azide-containing molecule.

Protocol 2: Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.

  • Prepare a solution of the this compound linker in the reaction buffer of interest (without the target biomolecule).

  • Measure the absorbance at 260 nm at various time points.

  • An increase in absorbance over time indicates the rate of hydrolysis. This can be useful for comparing the stability of the linker in different buffer conditions.

Visualizations

Bioconjugation_Workflow This compound Bioconjugation Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC Reaction Protein Protein with Primary Amines (-NH2) Reaction1 Amine-Reactive Conjugation (pH 7.2-8.5) Protein->Reaction1 BCN_SS_NHS This compound Linker BCN_SS_NHS->Reaction1 Protein_BCN BCN-Functionalized Protein Reaction1->Protein_BCN Purification Purification (e.g., SEC, Dialysis) Protein_BCN->Purification Byproducts Excess Linker & NHS Byproduct Purification->Byproducts Remove Reaction2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Purification->Reaction2 Isolate Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: A diagram illustrating the two-step workflow for this compound bioconjugation.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Bioconjugation Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_protein Biomolecule Issues Start Low Yield Observed Check_Reagents Check Reagent Stability & Storage Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Protein Assess Biomolecule Quality Start->Check_Protein Check_Purification Evaluate Purification Method Start->Check_Purification NHS_Hydrolysis This compound Hydrolyzed? Check_Reagents->NHS_Hydrolysis BCN_Degradation BCN Moiety Degraded? Check_Reagents->BCN_Degradation pH_Check Incorrect pH? Check_Conditions->pH_Check Buffer_Check Amine Buffers Used? Check_Conditions->Buffer_Check Ratio_Check Incorrect Molar Ratio? Check_Conditions->Ratio_Check Concentration_Check Concentration Too Low? Check_Protein->Concentration_Check Aggregation_Check Aggregation Present? Check_Protein->Aggregation_Check Steric_Hindrance Steric Hindrance? Check_Protein->Steric_Hindrance

Caption: A decision tree outlining the key areas to investigate when troubleshooting low bioconjugation yield.

Competing_Reactions Competing Reactions for NHS Esters cluster_desired Desired Reaction cluster_competing Competing Reaction NHS_Ester This compound Ester Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylate NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond Water H2O (Hydrolysis) Water->Hydrolyzed_Ester

Caption: A diagram showing the desired aminolysis reaction versus the competing hydrolysis reaction for an NHS ester.

References

Preventing aggregation during antibody conjugation with Bcn-SS-nhs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Bcn-SS-NHS for antibody conjugation. Our goal is to help you mitigate and resolve issues related to antibody aggregation during this critical bioconjugation process.

Troubleshooting Guide

This guide addresses common problems encountered during antibody conjugation with this compound, presented in a question-and-answer format to directly tackle specific experimental issues.

Question: I observed significant precipitation/aggregation of my antibody immediately after adding the dissolved this compound linker. What is the likely cause?

Answer: Immediate aggregation upon addition of the linker is often due to several factors related to the reaction conditions:

  • Localized High Concentration of Organic Solvent: this compound is typically dissolved in an organic solvent like DMSO or DMF.[1] Adding this concentrated solution directly to the antibody can cause localized denaturation and precipitation.

  • Suboptimal Buffer Conditions: The pH of your reaction buffer might be too close to the isoelectric point (pI) of your antibody, reducing its solubility and making it more prone to aggregation.[2]

  • High Molar Excess of the Linker: A very high ratio of the this compound linker to the antibody can lead to excessive modification of the antibody surface, altering its charge and hydrophobicity, which can induce aggregation.[3][4]

Solutions:

  • Optimize Reagent Addition: Add the dissolved this compound linker to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.

  • Buffer Optimization: Ensure your conjugation buffer pH is optimal for both the NHS ester reaction (typically pH 8.3-8.5) and your antibody's stability.[5] If your antibody is unstable at this pH, a lower pH (7.2-8.0) can be used, though the reaction may be slower.

  • Titrate the Molar Ratio: Perform small-scale pilot experiments with varying molar ratios of this compound to your antibody to find the optimal ratio that provides sufficient labeling without causing aggregation.

Question: My antibody conjugate shows a high level of aggregation in the final analysis by Size Exclusion Chromatography (SEC). How can I resolve this?

Answer: Delayed aggregation detected post-conjugation can result from the modification itself or subsequent handling.

  • Increased Hydrophobicity: The Bcn moiety of the linker can increase the overall hydrophobicity of the antibody surface, leading to self-association over time.

  • Over-labeling: Even if immediate precipitation is not observed, a high degree of labeling can lead to the gradual formation of soluble aggregates.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the antibody conjugate can induce aggregation.

Solutions:

  • Post-Conjugation Purification: Immediately after the conjugation reaction, it is crucial to purify the conjugate to remove unreacted linker and any aggregates that may have formed. Size Exclusion Chromatography (SEC) is a highly effective method for separating monomeric antibody conjugates from aggregates.

  • Optimize Storage Conditions: Store the purified conjugate in a cryoprotectant like glycerol (at a final concentration of 10-20%) and aliquot it into single-use volumes to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability.

  • Analytical Characterization: Regularly analyze your conjugate using methods like Dynamic Light Scattering (DLS) or SEC to monitor for aggregate formation over time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for conjugating antibodies with this compound?

A1: The recommended buffer for NHS ester reactions is typically a non-amine-containing buffer at a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer. It is critical to avoid buffers containing primary amines like Tris, as they will compete with the antibody for reaction with the NHS ester.

Q2: What is the recommended molar excess of this compound to use for antibody conjugation?

A2: The optimal molar ratio can vary depending on the antibody and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the linker to the antibody. However, it is highly recommended to perform a titration to determine the ideal ratio for your specific antibody to achieve the desired labeling efficiency while minimizing aggregation.

Q3: How should I prepare and store the this compound linker?

A3: this compound should be dissolved in a high-quality, anhydrous organic solvent such as DMSO or DMF immediately before use. It is sensitive to moisture, which can cause hydrolysis of the NHS ester. For storage, the solid form should be kept at -20°C or -80°C. If you need to store the dissolved linker, it is best to do so at -20°C for no more than 1-2 months.

Q4: How can I remove aggregates from my antibody preparation before starting the conjugation?

A4: It is crucial to start with a highly pure, aggregate-free antibody solution. You can remove pre-existing aggregates by performing Size Exclusion Chromatography (SEC) on your antibody sample before initiating the conjugation reaction.

Q5: What analytical techniques are recommended for quantifying antibody aggregation?

A5: The primary and most common method is Size Exclusion Chromatography (SEC), which separates molecules based on size and allows for the quantification of monomers, dimers, and larger aggregates. Other useful techniques include Dynamic Light Scattering (DLS) for measuring the size distribution of particles in solution and analytical ultracentrifugation (AUC) for detailed characterization of aggregate species.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can influence antibody aggregation during conjugation with this compound.

ParameterRecommended RangeRationale & Considerations
Reaction pH 7.2 - 8.5Optimal for NHS ester reactivity is pH 8.3-8.5. A lower pH can be used for sensitive antibodies but will slow down the reaction rate.
Antibody Concentration 1 - 10 mg/mLHigher concentrations can increase conjugation efficiency but may also promote aggregation. A starting concentration of 2-3 mg/mL is often recommended.
Molar Excess of this compound 10 to 50-foldThis should be empirically determined for each antibody. Higher ratios increase the degree of labeling but also the risk of aggregation.
DMSO/DMF Concentration < 10% (v/v)The final concentration of the organic solvent in the reaction mixture should be kept low to minimize its denaturing effect on the antibody.
Buffer TypeSuitabilityRationale
Phosphate-Buffered Saline (PBS) Suitable (pH may need adjustment)Commonly used for antibody storage and handling. The pH is typically around 7.4, so it may need to be adjusted to the optimal range for NHS ester chemistry.
Sodium Bicarbonate Buffer Highly RecommendedProvides the optimal pH range (8.3-8.5) for efficient NHS ester conjugation and does not contain competing primary amines.
HEPES Buffer SuitableA good alternative to phosphate buffers, as it does not contain primary amines.
Tris Buffer Not Recommended Contains primary amines that will compete with the antibody for the NHS ester, significantly reducing conjugation efficiency.
Glycine Buffer Not Recommended Contains primary amines and should be avoided for the same reasons as Tris buffer.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol provides a general procedure for the conjugation of this compound to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS or Bicarbonate buffer, pH 8.3)

  • This compound linker

  • Anhydrous DMSO

  • Reaction tubes

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC column)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-5 mg/mL. If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

    • If necessary, adjust the pH of the antibody solution to 8.3 using a concentrated bicarbonate buffer.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the volume of the this compound solution needed to achieve the desired molar excess (e.g., 20-fold).

    • While gently vortexing the antibody solution, slowly add the dissolved this compound.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Proceed immediately to Protocol 2 for the purification of the antibody conjugate.

Protocol 2: Purification of Antibody Conjugate by Size Exclusion Chromatography (SEC)

This protocol describes the removal of unreacted linker and aggregates from the conjugation reaction mixture.

Materials:

  • Quenched conjugation reaction mixture

  • SEC column with an appropriate molecular weight cutoff for your antibody (e.g., suitable for separating IgG, ~150 kDa, from small molecules and large aggregates)

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC)

  • Fraction collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of SEC running buffer at the desired flow rate.

  • Sample Loading:

    • Centrifuge the quenched reaction mixture at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.

    • Carefully load the supernatant onto the equilibrated SEC column.

  • Elution and Fraction Collection:

    • Elute the sample with the SEC running buffer.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the different peaks. The first major peak typically corresponds to aggregates, followed by the main peak of the monomeric antibody conjugate, and finally, a peak for the unreacted small molecule linker and quenching agent.

  • Analysis and Pooling:

    • Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the pure monomeric conjugate.

    • Pool the desired fractions.

  • Concentration and Storage:

    • If necessary, concentrate the pooled fractions using an appropriate centrifugal filter device.

    • Determine the final concentration of the antibody conjugate.

    • Add a cryoprotectant if desired, aliquot, and store at -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange, pH Adjustment) conjugation Conjugation Reaction (1-2h at RT) antibody_prep->conjugation linker_prep This compound Preparation (Dissolve in DMSO) linker_prep->conjugation quench Quench Reaction (Add Tris Buffer) conjugation->quench sec Size Exclusion Chromatography (SEC) quench->sec analysis Analysis (SDS-PAGE, SEC) sec->analysis storage Storage (-80°C) analysis->storage

Caption: Workflow for antibody conjugation with this compound and subsequent purification.

troubleshooting_logic cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation (Post-Conjugation) start Aggregation Observed? cause_immediate Potential Causes: - High [Solvent] - Suboptimal pH - High Molar Ratio start->cause_immediate Yes, Immediately cause_delayed Potential Causes: - Increased Hydrophobicity - Over-labeling - Freeze-Thaw Cycles start->cause_delayed Yes, After Purification/Storage solution_immediate Solutions: - Slow Addition - Optimize Buffer - Titrate Ratio cause_immediate->solution_immediate solution_delayed Solutions: - Purify via SEC - Optimize Storage - Regular Analysis cause_delayed->solution_delayed

Caption: Decision tree for troubleshooting aggregation during antibody conjugation.

References

Side reactions of Bcn-SS-nhs and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bcn-SS-NHS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional, cleavable crosslinker. It contains three key functional components:

  • Bicyclo[6.1.0]nonyne (Bcn): An alkyne group that participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][2][3]

  • Disulfide (-SS-) bond: A cleavable linker that can be broken under reducing conditions, allowing for the controlled release of conjugated molecules.[1][3]

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.

This combination of features makes this compound a versatile tool for bioconjugation, with common applications in:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other probes to proteins for research and diagnostic purposes.

  • Surface Functionalization: Modifying surfaces for use in biosensors and other diagnostic tools.

Q2: What is the most common side reaction when using this compound, and how can I minimize it?

The most prevalent side reaction is the hydrolysis of the NHS ester in aqueous solutions. This reaction competes with the desired conjugation to primary amines, leading to the formation of an unreactive carboxylic acid and a lower conjugation yield. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.

To minimize hydrolysis:

  • Control the pH: The optimal pH range for NHS ester reactions is typically 7.2-8.5. A common starting point is a pH of 8.3-8.5 to ensure the primary amine is sufficiently deprotonated for reaction while keeping hydrolysis manageable.

  • Prepare Fresh Reagents: Always prepare the this compound solution immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

  • Use Anhydrous Solvents: Dissolve the this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.

  • Optimize Reaction Time: The reaction is often complete within 30-60 minutes at room temperature or 2-4 hours at 4°C. Prolonged reaction times can lead to increased hydrolysis.

Q3: Can this compound react with other functional groups besides primary amines?

Yes, while NHS esters are highly selective for primary amines, they can exhibit some reactivity with other nucleophilic groups, especially under non-optimal conditions. These side reactions are generally less favorable than the reaction with primary amines. Potential reactive groups include:

  • Hydroxyl groups (Serine, Threonine, Tyrosine): Can form unstable ester linkages.

  • Sulfhydryl groups (Cysteine): Can form less stable thioester bonds.

  • Imidazole groups (Histidine): Can also show some reactivity.

To minimize these side reactions, it is recommended to work within the optimal pH range of 7.2-8.5 for primary amine conjugation.

Q4: My disulfide bond is cleaving prematurely. How can I prevent this?

The disulfide bond in this compound is designed to be cleaved by reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH). Premature cleavage can occur if your buffers or samples contain unintended reducing agents.

To prevent premature cleavage:

  • Use Fresh, High-Purity Buffers: Ensure that your buffers are free from reducing contaminants.

  • Avoid Certain Additives: Be aware of any components in your sample that may have reducing properties.

  • Consider Alternative Linkers: If premature cleavage is a persistent issue in your experimental system, you may need to consider a non-cleavable linker or a linker with a different cleavage mechanism.

Troubleshooting Guide

Problem: Low Conjugation Yield

Low yield is a common issue that can arise from several factors. Use the following table to diagnose and address the potential causes.

Possible Cause Recommended Solution
NHS Ester Hydrolysis Prepare this compound solution immediately before use in anhydrous DMSO or DMF. Optimize the reaction pH to 7.2-8.5.
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5. A pH of 8.3-8.5 is often a good starting point.
Presence of Primary Amines in Buffer Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before conjugation.
Poor Reagent Quality Store this compound desiccated at -20°C or lower. Allow the vial to warm to room temperature before opening to prevent condensation.
Steric Hindrance The primary amines on your target molecule may be inaccessible. Consider using a linker with a longer spacer arm.
Inaccurate Protein Concentration Accurately determine the concentration of your protein or biomolecule before the reaction to ensure the correct molar ratio of this compound.
Problem: Protein Aggregation

Conjugation can sometimes lead to the aggregation of the target protein.

Possible Cause Recommended Solution
High Degree of Labeling Reduce the molar excess of this compound to your protein. A high number of modifications can alter the protein's properties and lead to aggregation. Perform a titration to find the optimal molar ratio.
Suboptimal Buffer Conditions Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability.
Solvent Effects The organic solvent used to dissolve the this compound (e.g., DMSO) should typically not exceed 10% of the total reaction volume.
Problem: Reagent Precipitation

The this compound reagent may precipitate upon addition to the reaction buffer.

Possible Cause Recommended Solution
Poor Solubility While many this compound linkers are designed for aqueous environments, some may have limited solubility. Ensure the this compound is fully dissolved in the organic solvent before adding it to the aqueous buffer. Add the reagent dropwise with gentle mixing.
Reagent Hydrolysis If using NHS esters, a precipitate of NHS can sometimes be observed, but this will not interfere with the reaction.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.

1. Buffer Preparation:

  • Prepare a suitable amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate, and adjust the pH to 7.2-8.5.

2. Protein Preparation:

  • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the prepared reaction buffer.
  • Adjust the protein concentration to 1-10 mg/mL.

3. This compound Solution Preparation:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

4. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

5. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
  • Incubate for an additional 15-30 minutes at room temperature.

6. Purification of the Conjugate:

  • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Summary of Recommended Reaction Conditions
Parameter Recommended Range/Value
pH 7.2 - 8.5 (start with 8.3-8.5)
Temperature 4°C to Room Temperature (25°C)
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)
Buffer Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate)
This compound Solvent Anhydrous DMSO or DMF
Molar Ratio (this compound:Protein) 5:1 to 20:1 (start with a titration to determine the optimum)

Visualizations

Reaction Pathway of this compound with a Protein

Bcn_SS_NHS_Reaction Bcn_SS_NHS This compound Bcn—SS—NHS-ester Conjugated_Protein Conjugated Protein Bcn—SS—Amide—Protein Bcn_SS_NHS->Conjugated_Protein Amine Reaction (pH 7.2-8.5) Protein Protein with Primary Amine (-NH2) Protein->Conjugated_Protein NHS Byproduct N-hydroxysuccinimide Conjugated_Protein->NHS releases

Caption: Reaction of this compound with a primary amine on a protein.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting Start Low Conjugation Yield Check_pH Is pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Optimize_pH Adjust pH to 7.2-8.5 Check_pH->Optimize_pH No Check_Reagent Is this compound fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Ratio Is molar ratio optimized? Check_Reagent->Check_Ratio Yes Prepare_Fresh Prepare fresh this compound Check_Reagent->Prepare_Fresh No Titrate_Ratio Titrate molar ratio Check_Ratio->Titrate_Ratio No Success Improved Yield Check_Ratio->Success Yes Optimize_pH->Check_Buffer Buffer_Exchange->Check_Reagent Prepare_Fresh->Check_Ratio Titrate_Ratio->Success

Caption: A logical workflow for troubleshooting low conjugation yield.

Competing Reactions of NHS Esters

Competing_Reactions NHS_Ester NHS Ester Primary_Amine Primary Amine (-NH2) NHS_Ester->Primary_Amine  Primary Reaction (pH 7.2-8.5) Water Water (H2O) NHS_Ester->Water  Side Reaction (Increases with pH) Other_Nucleophiles Other Nucleophiles (e.g., -OH, -SH) NHS_Ester->Other_Nucleophiles  Minor Side Reactions Amide_Bond Stable Amide Bond (Desired Product) Primary_Amine->Amide_Bond Carboxylic_Acid Unreactive Carboxylic Acid (Hydrolysis) Water->Carboxylic_Acid Unstable_Esters Unstable Esters/Thioesters (Side Products) Other_Nucleophiles->Unstable_Esters

Caption: Competing reactions involving the NHS ester group.

References

Technical Support Center: Improving the Stability of Bcn-SS-NHS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and success of experiments involving Bcn-SS-NHS conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what are its components?

A this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It consists of three key components:

  • Bcn (Bicyclo[6.1.0]nonyne): A strained alkyne that allows for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][3]

  • SS (Disulfide Bond): A cleavable linker that can be broken under reducing conditions, allowing for the controlled release of a conjugated molecule.

  • NHS (N-hydroxysuccinimide) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.

Q2: What are the primary factors affecting the stability of this compound conjugates?

The stability of this compound conjugates is primarily influenced by two factors: the hydrolysis of the NHS ester and the cleavage of the disulfide bond.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to a primary amine. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Disulfide Bond Stability: The disulfide bond is stable under normal physiological conditions but can be cleaved by reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or high concentrations of glutathione (GSH) found inside cells.

Q3: How should this compound reagents be stored?

To maintain their reactivity, this compound reagents are highly sensitive to moisture and should be stored under desiccated conditions. Recommended storage is at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.

Q4: Which buffers are compatible with NHS ester reactions?

It is crucial to use amine-free buffers to prevent competition with the target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable choices.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will quench the NHS ester.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Hydrolysis of the NHS ester Ensure proper storage and handling of the this compound reagent to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.
Presence of competing amines in the buffer If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into a recommended amine-free buffer before starting the conjugation.
Low protein concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Issue 2: Premature Cleavage of the Disulfide Bond
Potential Cause Recommended Solution
Presence of reducing agents in the sample Ensure that all solutions are free from extraneous reducing agents. If your protein solution contains reducing agents from a previous step (e.g., DTT from protein purification), they must be removed by dialysis or desalting column before conjugation.
Thiol-disulfide exchange with free thiols If your protein of interest contains free cysteine residues, these could potentially interact with the disulfide bond of the linker. Consider capping free thiols with a reagent like N-ethylmaleimide (NEM) prior to conjugation if they are not the intended target.
Issue 3: Conjugate Aggregation
Potential Cause Recommended Solution
High degree of conjugation A high number of hydrophobic Bcn linkers attached to a protein can lead to aggregation. Optimize the molar ratio of the this compound linker to the protein in small-scale pilot reactions to find the optimal degree of labeling that maintains solubility.
Use of a hydrophobic linker The Bcn group can be hydrophobic. If aggregation is a persistent issue, consider using a PEGylated version of the this compound linker to increase the hydrophilicity and solubility of the final conjugate.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solutions

This table summarizes the half-life of NHS esters at various pH values and temperatures, demonstrating the critical impact of these parameters on reagent stability.

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
7.025~7 hours
8.025210 minutes
8.525180 minutes
8.6410 minutes
9.025125 minutes

Table 2: Recommended Reaction Conditions for this compound Conjugation

This table provides a starting point for optimizing your conjugation reaction.

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine reactivity with NHS ester stability. A pH of 8.3-8.5 is often a good starting point.
Temperature 4°C to Room TemperatureThe reaction can be performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester.
Buffer Amine-free (e.g., PBS, Borate)Prevents competition for the NHS ester.
Molar Ratio (Linker:Protein) 5:1 to 20:1A molar excess of the linker is typically used to drive the reaction. The optimal ratio should be determined empirically.
Solvent for Linker Anhydrous DMSO or DMFMinimizes premature hydrolysis of the NHS ester.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for labeling a protein with the this compound linker.

  • Buffer Exchange: Ensure the protein is in an appropriate amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound linker and reaction by-products using a desalting column (size-exclusion chromatography), dialysis, or another suitable chromatographic method.

Protocol 2: Assay for Determining NHS Ester Reactivity

This protocol can be used to assess the quality of your this compound reagent.

  • Prepare a Stock Solution: Dissolve 1-2 mg of the this compound reagent in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2). Prepare a control tube with 2 mL of the same buffer.

  • Measure Initial Absorbance (A_initial): Immediately, zero a spectrophotometer at 260 nm using the control tube and then measure the absorbance of the this compound solution. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.

  • Assess Reactivity: If A_final is significantly greater than A_initial, the NHS ester is active. If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed and is inactive.

Visualizations

G cluster_storage Reagent Storage and Handling cluster_reaction Conjugation Reaction storage Store this compound at -20°C or -80°C (desiccated) equilibrate Equilibrate to Room Temperature Before Opening storage->equilibrate To prevent condensation dissolve Dissolve in Anhydrous DMSO or DMF equilibrate->dissolve Immediately before use add_linker Add this compound Solution dissolve->add_linker protein_prep Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->add_linker incubate Incubate (RT or 4°C) add_linker->incubate quench Quench (Optional) with Tris or Glycine incubate->quench purify Purify Conjugate quench->purify

This compound Conjugation Workflow

G cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? hydrolysis NHS Ester Hydrolyzed? start->hydrolysis ph Incorrect Buffer pH? start->ph buffer Competing Amines in Buffer? start->buffer concentration Low Protein Concentration? start->concentration check_storage Check Storage & Handling of Reagent hydrolysis->check_storage test_reactivity Test NHS Ester Reactivity hydrolysis->test_reactivity adjust_ph Adjust pH to 7.2-8.5 ph->adjust_ph buffer_exchange Buffer Exchange to Amine-Free Buffer buffer->buffer_exchange increase_conc Increase Protein Concentration concentration->increase_conc

Troubleshooting Low Conjugation Yield

G cluster_pathways Competing Reaction Pathways Bcn_SS_NHS This compound + Protein-NH2 Conjugation Desired Conjugation (Amide Bond Formation) Bcn_SS_NHS->Conjugation pH 7.2-8.5 Amine-Free Buffer Hydrolysis Competing Hydrolysis (Inactive Carboxylic Acid) Bcn_SS_NHS->Hydrolysis Aqueous Buffer (especially at high pH)

Competing Reaction Pathways for NHS Esters

References

How to achieve site-specific conjugation with Bcn-SS-nhs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bcn-SS-NHS, a versatile heterobifunctional, cleavable linker for site-specific conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving successful conjugations and to offer solutions for common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical linker molecule with three key components:

  • A Bicyclo[6.1.0]nonyne (Bcn) group, which is a strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]

  • A disulfide bond (-SS-) , which can be cleaved under reducing conditions, allowing for the controlled release of a conjugated payload.[1][2]

  • An N-hydroxysuccinimide (NHS) ester , which is a reactive group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.[1]

This combination of features makes this compound a valuable tool for creating cleavable bioconjugates. Its primary applications include the development of Antibody-Drug Conjugates (ADCs), protein labeling for imaging, and the functionalization of surfaces for biosensors and diagnostics.

Q2: What is the mechanism of the two-step conjugation using this compound?

A2: The conjugation process with this compound typically involves two sequential steps:

  • Amine Reaction: The NHS ester end of the linker reacts with primary amines on a biomolecule (e.g., an antibody) to form a stable amide bond. This step introduces the Bcn group and the cleavable disulfide bond onto the biomolecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bcn-modified biomolecule is then reacted with a second molecule containing an azide group (e.g., a cytotoxic drug, a fluorescent dye). The Bcn and azide groups undergo a rapid and specific cycloaddition reaction to form a stable triazole linkage, completing the conjugation.

Q3: How should I store and handle this compound?

A3: this compound is sensitive to moisture due to the NHS ester group. It is recommended to store the solid reagent at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation. For creating stock solutions, use anhydrous (dry) organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is best to prepare stock solutions fresh for each experiment to minimize hydrolysis of the NHS ester. Stock solutions can be stored at -20°C or -80°C for short periods, but repeated freeze-thaw cycles should be avoided.

Q4: What are the key parameters to consider for a successful NHS ester reaction?

A4: The success of the NHS ester conjugation is highly dependent on several factors:

  • pH: The reaction is most efficient in the pH range of 7.2 to 8.5. Below this range, the primary amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.

  • Buffer Choice: Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES buffer. Buffers containing primary amines, like Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester.

  • Molar Ratio: A molar excess of the this compound linker over the biomolecule is typically used to drive the reaction to completion. The optimal ratio (commonly ranging from 5 to 20-fold excess) should be determined empirically for each specific application.

Q5: What are the advantages of using a copper-free click chemistry reaction like SPAAC?

A5: The primary advantage of SPAAC is its bioorthogonality, meaning the reaction can proceed in complex biological environments without interfering with native biochemical processes. Unlike the copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for applications in living cells and whole organisms. The reaction is also highly specific and efficient, forming a stable triazole linkage under mild, physiological conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency in the NHS Ester Step Hydrolysis of the NHS ester: The reagent was exposed to moisture, or the reaction buffer pH was too high for an extended period.- Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use.- Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.- Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.
Presence of competing nucleophiles: The biomolecule solution contains buffers with primary amines (e.g., Tris, glycine).- Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate buffer) before starting the conjugation.
Insufficient molar excess of this compound: The concentration of the linker is too low relative to the target biomolecule.- Increase the molar excess of the this compound linker. A 5- to 20-fold molar excess is a common starting point for antibody labeling.
Inaccessible primary amines: The primary amines on the target biomolecule are sterically hindered.- Consider using a linker with a longer spacer arm if available.- If the native conformation is not critical, gentle denaturation of the protein might expose more reactive sites.
Low Yield in the SPAAC Reaction Inefficient reaction conditions: The reaction time, temperature, or concentration of reactants may not be optimal.- Increase the reaction time (typically 2-12 hours at room temperature or 37°C).- Increase the concentration of the azide-containing molecule (a 1.5 to 5-fold molar excess over the Bcn-modified biomolecule is a good starting point).
Side reaction of the Bcn group: The Bcn group can react with thiols (e.g., from cysteine residues).- If your biomolecule contains free thiols that are not intended for conjugation, consider blocking them with a thiol-reactive reagent prior to the SPAAC reaction.- The addition of a low concentration of β-mercaptoethanol has been shown to reduce the unwanted reaction with cysteine residues.
Premature Cleavage of the Disulfide Bond Presence of reducing agents: The reaction or purification buffers contain reducing agents (e.g., DTT, TCEP).- Ensure all buffers used during the conjugation and purification steps are free of reducing agents.
Instability in biological media: The disulfide bond can be susceptible to cleavage by endogenous reducing agents like glutathione.- For in vivo applications, consider the stability of the disulfide linker in the specific biological environment. Sterically hindered disulfide linkers can exhibit increased stability.
Protein Aggregation After Conjugation High degree of labeling: Excessive modification of the protein with the hydrophobic this compound linker can lead to aggregation.- Optimize the molar ratio of the linker to the protein to achieve a lower degree of labeling. Perform small-scale pilot reactions with varying molar ratios.
Poor solubility of the conjugate: The addition of the linker and payload can increase the hydrophobicity of the biomolecule.- Ensure the final conjugate is in a suitable buffer that maintains its solubility. The inclusion of solubility-enhancing excipients may be necessary.
Difficulty in Purifying the Final Conjugate Inefficient removal of excess reagents: Unreacted linker and payload can interfere with downstream applications.- Use size-exclusion chromatography (SEC) to separate the larger bioconjugate from smaller, unreacted molecules.- For antibody-drug conjugates, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios (DARs).

Quantitative Data

Table 1: pH-Dependent Stability of NHS Esters

The stability of the NHS ester is crucial for efficient conjugation. The half-life of the NHS ester decreases significantly as the pH increases, due to accelerated hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~30 minutes
8.525~15 minutes
8.6410 minutes
9.025<10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol describes the conjugation of an azide-containing drug to an antibody using the this compound linker.

Step 1: Antibody Modification with this compound

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • NHS Ester Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Bcn-Modified Antibody:

    • Remove excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) equilibrated with PBS, pH 7.4.

    • The purified Bcn-modified antibody can be used immediately or stored at 4°C for short-term use or at -80°C for long-term storage.

Step 2: SPAAC Reaction with Azide-Containing Drug

  • SPAAC Reaction:

    • To the purified Bcn-modified antibody in PBS, add a 3- to 5-fold molar excess of the azide-containing drug. The drug should be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding to the antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.

  • Purification of the ADC:

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted drug and potential aggregates.

    • For a more detailed analysis and purification based on the drug-to-antibody ratio (DAR), Hydrophobic Interaction Chromatography (HIC) can be employed.

  • Characterization of the ADC:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Characterize the DAR using methods such as UV-Vis spectroscopy, HIC, or mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: SPAAC Reaction prep_ab Antibody Preparation (Amine-free buffer) nhs_reaction NHS Ester Reaction (Add this compound) prep_ab->nhs_reaction pH 7.2-8.5 purify_ab Purification (Desalting column) nhs_reaction->purify_ab Remove excess linker spaac_reaction SPAAC Reaction (Add Azide-Drug) purify_ab->spaac_reaction Bcn-Modified Antibody purify_adc ADC Purification (SEC / HIC) spaac_reaction->purify_adc Remove excess drug characterize_adc ADC Characterization (DAR analysis) purify_adc->characterize_adc

Caption: Experimental workflow for a two-step antibody-drug conjugation using this compound.

signaling_pathway cluster_nhs NHS Ester Reaction cluster_spaac SPAAC Reaction Antibody Antibody-NH2 Bcn_Ab Antibody-NH-CO-SS-Bcn Antibody->Bcn_Ab + Bcn_SS_NHS This compound Bcn_SS_NHS->Bcn_Ab NHS NHS (byproduct) Bcn_Ab->NHS ADC Antibody-Drug Conjugate Bcn_Ab->ADC Azide_Drug Azide-Drug Azide_Drug->ADC +

Caption: Chemical pathway of this compound conjugation.

References

Technical Support Center: Bcn-SS-NHS Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Bcn-SS-NHS linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this cleavable heterobifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended workflow for using the this compound linker?

A1: The this compound linker is a heterobifunctional crosslinker designed for a sequential two-step conjugation followed by targeted cleavage. The typical workflow involves:

  • Reaction of the NHS ester: The N-hydroxysuccinimide (NHS) ester is first reacted with a primary amine on the first biomolecule (e.g., an antibody or protein).

  • Purification: The resulting conjugate is purified to remove any unreacted this compound linker.

  • Reaction of the BCN group: The bicyclononyne (BCN) group on the conjugated linker is then reacted with an azide-modified second molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

  • Cleavage of the disulfide bond: The disulfide bond is cleaved at the desired stage of the experiment, typically after the final conjugate has been formed and purified, or upon reaching a specific biological environment (e.g., intracellularly).

Q2: Which reducing agents are recommended for cleaving the disulfide bond in the this compound linker?

A2: The disulfide bond in the this compound linker can be effectively cleaved using common reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Glutathione (GSH).[1]

Q3: What are the key differences between DTT and TCEP for disulfide bond cleavage?

A3: Both DTT and TCEP are effective reducing agents, but they have key differences:

  • Thiol Content: DTT is a thiol-containing reducing agent, while TCEP is thiol-free. This is important because the BCN group in the linker can potentially react with thiols.

  • pH Range: TCEP is effective over a broader pH range (1.5-8.5) compared to DTT (typically pH > 7).

  • Odor and Stability: TCEP is odorless and more stable in solution than the pungent and less stable DTT.

Q4: Can I cleave the disulfide bond before conjugating the linker to my biomolecule?

A4: It is not recommended to cleave the disulfide bond before conjugation. This would result in a free thiol group, which is highly reactive and susceptible to re-oxidation, leading to undesired side products and inefficient conjugation. The intended workflow is to perform the conjugations first, and then cleave the disulfide bond when required.

Q5: How does the stability of the NHS ester affect the conjugation reaction?

A5: The NHS ester is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with increasing pH. For optimal conjugation to primary amines, a pH range of 7.2-8.5 is generally recommended. It is crucial to prepare fresh solutions of the this compound linker and to perform the conjugation reaction promptly after adding the linker to the aqueous buffer.

Troubleshooting Guide

This section addresses common challenges that may be encountered when cleaving the disulfide bond of the this compound linker.

Problem Possible Cause Recommended Solution
Incomplete Disulfide Bond Cleavage 1. Insufficient concentration of reducing agent: The molar excess of the reducing agent may be too low to drive the reaction to completion. 2. Suboptimal reaction conditions: The pH, temperature, or incubation time may not be optimal for the chosen reducing agent. 3. Steric hindrance: The disulfide bond may be sterically hindered within the final conjugate, making it less accessible to the reducing agent.1. Increase the molar excess of the reducing agent (see table below for recommendations). 2. Optimize the reaction conditions. For DTT, ensure the pH is above 7. For TCEP, a wider pH range is acceptable. Consider increasing the incubation time or temperature. 3. If steric hindrance is suspected, consider using a smaller, more potent reducing agent like TCEP. Denaturing the conjugate (if the application allows) may also improve accessibility.
Loss of BCN Reactivity 1. Reaction with thiol-containing reducing agents: If DTT is used to cleave the disulfide bond, the thiol groups on DTT can react with the BCN moiety. 2. Degradation of the BCN group: The BCN group may be unstable under certain experimental conditions, such as prolonged exposure to harsh pH or high temperatures.1. Use a thiol-free reducing agent like TCEP to cleave the disulfide bond. 2. Perform the cleavage reaction under mild conditions and for the shortest effective time. Ensure that the BCN group is not exposed to incompatible reagents.
NHS Ester Hydrolysis 1. High pH of the reaction buffer: The NHS ester hydrolyzes rapidly at pH values above 8.5. 2. Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester. 3. Moisture contamination: The this compound linker is sensitive to moisture.1. Perform the NHS ester conjugation in a buffer with a pH between 7.2 and 8.0. 2. Use an amine-free buffer such as phosphate-buffered saline (PBS). 3. Store the this compound linker in a desiccator and allow it to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF.
Precipitation of the Conjugate 1. Hydrophobicity of the linker and payload: The addition of the this compound linker and a potentially hydrophobic payload can lead to aggregation and precipitation of the bioconjugate.1. Perform the conjugation and cleavage reactions in a buffer that promotes solubility. The addition of organic co-solvents (e.g., DMSO, DMF) or non-ionic detergents may be necessary. Ensure the final concentration of the organic solvent is compatible with the stability of the biomolecule.
Recommended Conditions for Disulfide Bond Cleavage
Reducing Agent Recommended Concentration Optimal pH Temperature Incubation Time
DTT 10-50 mM7.0 - 8.0Room Temperature or 37°C30 - 60 minutes
TCEP 10-50 mM4.5 - 8.5Room Temperature15 - 60 minutes
GSH 1-10 mM7.0 - 7.537°C1 - 24 hours

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound Linker

This protocol describes the conjugation of a protein (Molecule A) to an azide-modified molecule (Molecule B) using the this compound linker.

Materials:

  • This compound Linker

  • Anhydrous DMSO or DMF

  • Molecule A (protein with primary amines) in amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-modified Molecule B

  • Desalting column

Procedure:

  • Prepare a stock solution of the this compound linker: Dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • Reaction of Molecule A with this compound: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of Molecule A. b. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification of the Bcn-modified Molecule A: a. Remove the excess, unreacted this compound linker using a desalting column equilibrated with PBS (pH 7.4).

  • Conjugation of Bcn-modified Molecule A with Azide-modified Molecule B: a. Add the azide-modified Molecule B to the purified Bcn-modified Molecule A. A 2- to 5-fold molar excess of the azide-modified molecule is recommended. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the final conjugate: Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove any unreacted azide-modified Molecule B.

Protocol 2: Cleavage of the Disulfide Bond in the Final Conjugate

This protocol describes the cleavage of the disulfide bond in the purified conjugate from Protocol 1.

Materials:

  • Purified Conjugate

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the cleavage reaction: a. Dilute the purified conjugate to the desired concentration in the reaction buffer. b. Add the reducing agent stock solution to the conjugate solution to achieve the final desired concentration (refer to the table above).

  • Incubate the reaction: Incubate the reaction mixture under the recommended conditions for the chosen reducing agent (see table above).

  • Analysis of cleavage: Analyze the cleavage of the disulfide bond using an appropriate technique such as SDS-PAGE (under reducing and non-reducing conditions) or mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: BCN Reaction (SPAAC) cluster_step4 Step 4: Disulfide Cleavage A Molecule A (e.g., Antibody) A_Linker Bcn-SS-Molecule A A->A_Linker Linker This compound Linker->A_Linker Purification1 Remove excess linker A_Linker->Purification1 Final_Conjugate Molecule A-SS-Molecule B Purification1->Final_Conjugate B Molecule B-Azide B->Final_Conjugate Cleaved_Products Molecule A-SH + HS-Molecule B Final_Conjugate->Cleaved_Products Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleaved_Products troubleshooting_logic Start Incomplete Disulfide Cleavage? Check_Reagent Check Reducing Agent Concentration & Age Start->Check_Reagent Yes Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Check_Reagent->Check_Conditions OK Increase_Reagent Increase Molar Excess of Reducing Agent Check_Reagent->Increase_Reagent Low/Old Consider_Sterics Assess Steric Hindrance Check_Conditions->Consider_Sterics OK Optimize_Conditions Adjust pH/Temp/Time Check_Conditions->Optimize_Conditions Suboptimal Use_TCEP Switch to TCEP Consider_Sterics->Use_TCEP Likely Success Cleavage Successful Increase_Reagent->Success Optimize_Conditions->Success Use_TCEP->Success

References

Technical Support Center: Purification of Bcn-SS-NHS Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of antibodies labeled with the Bcn-SS-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities present after labeling an antibody with this compound?

After the labeling reaction, the crude mixture typically contains the desired Bcn-SS-labeled antibody, as well as several process-related impurities that need to be removed. These include:

  • Unconjugated Antibody: Antibodies that did not react with the this compound linker.

  • Excess this compound Linker: Unreacted linker that is still present in the reaction mixture.

  • Hydrolyzed Linker: this compound linker that has reacted with water instead of the antibody.

  • Aggregates: High molecular weight species of the labeled or unconjugated antibody, which can form during the labeling and purification process.[1]

Q2: Which purification methods are recommended for this compound labeled antibodies?

The most common and effective methods for purifying labeled antibodies, including those modified with this compound, are:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size.[][3][4] It is highly effective at removing small molecule impurities like excess or hydrolyzed linkers and can also separate antibody monomers from aggregates.[1]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for buffer exchange and removing unconjugated linkers. It is particularly useful for processing larger sample volumes.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species with different drug-to-antibody ratios (DARs) based on the hydrophobicity conferred by the conjugated linker.

Q3: What is the significance of the disulfide bond in the this compound linker during purification?

The this compound linker contains a cleavable disulfide bond. This bond is designed to be cleaved under specific reducing conditions, which is a key feature for its application in drug delivery. During purification, it is crucial to avoid unintended cleavage of this bond. Therefore, reducing agents such as DTT, TCEP, or beta-mercaptoethanol should be avoided in all purification buffers. The stability of this disulfide bond is a critical quality attribute to maintain the integrity of the final conjugated antibody.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of Labeled Antibody Antibody precipitation: Labeling with hydrophobic molecules can sometimes cause aggregation and precipitation.Optimize the labeling conditions by adjusting the molar excess of the linker. Consider performing the purification at 4°C to improve protein stability.
Nonspecific binding: The antibody may be binding to the purification column or membrane.Pre-treat the chromatography column or TFF membrane with a blocking agent like bovine serum albumin (BSA) if compatible with the downstream application. Ensure the buffer conditions (pH, ionic strength) are optimized for your specific antibody.
Presence of Aggregates in Final Product Harsh labeling conditions: High concentrations of organic solvents (like DMSO used to dissolve the linker) or suboptimal pH can induce aggregation.Minimize the percentage of organic solvent in the labeling reaction. Ensure the pH of the reaction buffer is within the optimal range for your antibody (typically pH 7.2-8.5).
Inadequate purification: The chosen purification method may not be effectively removing pre-existing or newly formed aggregates.Use a high-resolution size exclusion chromatography (SEC) column specifically designed for separating antibody monomers and aggregates. Optimize the mobile phase for SEC.
Unreacted Linker Detected in Final Product Insufficient removal during purification: The purification method may not be efficient enough to remove all small molecule impurities.For SEC, ensure the column has a sufficient bed volume for good separation between the antibody and the small linker molecule. For TFF, perform a sufficient number of diafiltration volumes (typically 5-10) to wash out the unbound linker.
Premature Cleavage of the Disulfide Bond Presence of reducing agents: Contamination of buffers with reducing agents will cleave the disulfide bond.Ensure all buffers are freshly prepared with high-purity water and reagents. Avoid any potential sources of reducing agents in your workflow.
Low Labeling Efficiency Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time can lead to poor labeling.The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. Perform the reaction at room temperature for 1 hour or at 4°C overnight.
Interfering substances in antibody buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester.Perform a buffer exchange into an amine-free buffer (e.g., PBS) before starting the labeling reaction.
Hydrolysis of NHS ester: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.Allow the this compound vial to warm to room temperature before opening to prevent condensation. Dissolve the linker in anhydrous DMSO or DMF immediately before use.

Quantitative Data Summary

Table 1: Expected Outcomes for Labeled Antibody Purification

Parameter Size Exclusion Chromatography (SEC) Tangential Flow Filtration (TFF)
Typical Antibody Recovery > 90%> 95%
Aggregate Removal Efficiency HighModerate (depends on membrane pore size)
Unconjugated Linker Removal HighHigh (with sufficient diafiltration)
Processing Time Slower (dependent on column size and flow rate)Faster (especially for large volumes)
Scalability Less scalableHighly scalable

Note: The values presented are typical and may vary depending on the specific antibody, linker, and experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Antibody using Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unconjugated this compound linker and other small molecules from the antibody labeling reaction.

Materials:

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • SEC Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Crude labeled antibody mixture

  • Fraction collection tubes

  • UV Spectrophotometer

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2-3 column volumes of SEC buffer.

    • Ensure the column is equilibrated at the desired flow rate before applying the sample.

  • Sample Loading:

    • Centrifuge the crude labeled antibody mixture at 14,000 x g for 5 minutes to remove any precipitates.

    • Carefully load the supernatant onto the equilibrated SEC column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elution:

    • Begin elution with the SEC buffer at a pre-determined flow rate.

    • Collect fractions of a specific volume (e.g., 0.5 mL or 1 mL).

  • Fraction Analysis:

    • Monitor the absorbance of the collected fractions at 280 nm (A280) to detect the antibody-containing fractions.

    • The labeled antibody will elute first in the void volume, while the smaller, unconjugated linker will elute later.

  • Pooling and Concentration:

    • Pool the fractions containing the purified labeled antibody.

    • If necessary, concentrate the pooled fractions using a centrifugal filter unit with an appropriate molecular weight cut-off (MWCO), such as 30 kDa for an IgG.

Protocol 2: Purification of this compound Labeled Antibody using Tangential Flow Filtration (TFF)

This protocol is suitable for buffer exchange and removal of unconjugated linker, especially for larger sample volumes.

Materials:

  • TFF system with a reservoir and peristaltic pump

  • TFF membrane cassette or hollow fiber cartridge with an appropriate MWCO (e.g., 30 kDa for IgG)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

  • Crude labeled antibody mixture

Procedure:

  • System Preparation:

    • Install the TFF membrane according to the manufacturer's instructions.

    • Flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and to condition the membrane.

  • Sample Concentration (Optional):

    • Add the crude labeled antibody mixture to the TFF reservoir.

    • Begin recirculation of the sample across the membrane.

    • Apply pressure to the system to start removing the permeate.

    • Concentrate the sample to a desired volume. A typical target concentration for diafiltration is 25-30 g/L.

  • Diafiltration (Buffer Exchange):

    • Once the initial concentration is complete, begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This is known as constant-volume diafiltration.

    • Perform 5-10 diafiltration volumes to ensure complete removal of the unconjugated linker. A diafiltration volume is equal to the volume of the concentrated sample in the reservoir.

  • Final Concentration:

    • After diafiltration, stop adding the diafiltration buffer and continue to concentrate the sample to the desired final volume.

  • Product Recovery:

    • Recover the purified, concentrated labeled antibody from the system.

Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_purification Purification cluster_analysis Quality Control Ab Antibody in Amine-Free Buffer Reaction Labeling Reaction (pH 7.2-8.5, RT, 1h) Ab->Reaction Linker This compound in DMSO Linker->Reaction Crude Crude Labeled Antibody Mixture Reaction->Crude Purify Purification Method (SEC or TFF) Crude->Purify Pure_Ab Purified Bcn-SS Labeled Antibody Purify->Pure_Ab Impurities Excess Linker & Aggregates Removed Purify->Impurities Analysis Analysis (UV-Vis, SEC-HPLC, MS) Pure_Ab->Analysis

Caption: Experimental workflow for this compound antibody labeling and purification.

troubleshooting_tree Start Low Yield or Purity? Check_Yield Low Recovery? Start->Check_Yield Yield Issue Check_Purity Impure Product? Start->Check_Purity Purity Issue Precipitation Precipitation Observed? Check_Yield->Precipitation Yes Check_Binding Nonspecific Binding? Check_Yield->Check_Binding No Aggregates Aggregates Present? Check_Purity->Aggregates Yes Free_Linker Free Linker Present? Check_Purity->Free_Linker No, but... Optimize_Labeling Optimize Labeling Conditions: - Lower linker:Ab ratio - Perform at 4°C Precipitation->Optimize_Labeling Yes Block_Column Pre-block column/membrane with BSA Check_Binding->Block_Column Yes SEC_HPLC Use high-resolution SEC column Aggregates->SEC_HPLC Yes Increase_DV Increase diafiltration volumes (TFF) or use larger SEC column Free_Linker->Increase_DV Yes Check_Labeling_Efficiency Low Labeling Efficiency? Free_Linker->Check_Labeling_Efficiency No Check_Buffer Amine-free buffer used? Check_Labeling_Efficiency->Check_Buffer Yes Buffer_Exchange Perform buffer exchange to PBS Check_Buffer->Buffer_Exchange No Check_pH Optimal pH (7.2-8.5)? Check_Buffer->Check_pH Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No

Caption: Troubleshooting decision tree for this compound antibody purification.

References

Factors affecting the efficiency of Bcn-SS-nhs reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bcn-SS-NHS Reactions

Welcome to the technical support center for this compound (Bicyclo[6.1.0]nonyne-disulfide-N-hydroxysuccinimide ester) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile linker in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: The this compound linker is a heterobifunctional crosslinker with three key components:

  • Bcn (Bicyclo[6.1.0]nonyne): A strained alkyne that participates in highly efficient and selective copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1]

  • SS (Disulfide Bond): A cleavable linker that is stable in circulation but can be readily cleaved under reducing conditions, such as the intracellular environment of a cell, which has high concentrations of glutathione (GSH).[2][3] This allows for the controlled release of a conjugated payload.

  • NHS (N-hydroxysuccinimide) Ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).[3][]

Q2: What is the primary application of the this compound linker?

A2: The this compound linker is frequently used in the synthesis of Antibody-Drug Conjugates (ADCs). It allows for the covalent attachment of a cytotoxic drug (payload) to an antibody, which then targets specific cells (e.g., cancer cells). The disulfide bond enables the release of the drug inside the target cell.

Q3: What is the optimal pH for the NHS ester reaction?

A3: The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall efficiency of the conjugation.

Q4: What buffers are compatible with this compound reactions?

A4: Amine-free buffers should be used for the NHS ester conjugation step. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.

Q5: How should this compound reagents be stored?

A5: this compound reagents are sensitive to moisture and should be stored in a desiccated environment at -20°C or lower. To prevent condensation upon opening, the vial should be allowed to warm to room temperature before use. It is recommended to aliquot the reagent into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

Issue 1: Low or No Conjugation Efficiency
Possible Cause Troubleshooting Steps & Solutions
Hydrolysis of the NHS ester - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. - Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use. - Avoid prolonged incubation times, especially at the higher end of the pH range.
Presence of competing primary amines - Use amine-free buffers such as PBS, HEPES, or borate buffer. - If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange via dialysis or a desalting column before the reaction.
Low protein concentration - Increase the protein concentration. The hydrolysis of the NHS ester is a more significant competing reaction in dilute protein solutions. A concentration of 1-10 mg/mL is generally recommended.
Inaccessible primary amines on the protein - The primary amines on the protein may be sterically hindered. Consider using a this compound linker with a longer spacer arm if available. - In some cases, partial denaturation of the protein (if it does not affect its function) can expose more reactive sites.
Inactive this compound reagent - Ensure the reagent has been stored properly under desiccated conditions at -20°C or below. - Avoid multiple freeze-thaw cycles by aliquoting the reagent.
Issue 2: Protein Aggregation Upon Conjugation
Possible Cause Troubleshooting Steps & Solutions
High degree of labeling - A high number of conjugated linker-payload molecules can increase the hydrophobicity of the protein, leading to aggregation. - Optimize the molar ratio of the this compound linker to the protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal balance between labeling efficiency and protein stability.
Inappropriate buffer conditions - Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your specific protein.
Hydrophobic nature of the linker/payload - If the linker-payload is particularly hydrophobic, consider using a this compound linker that incorporates a hydrophilic spacer, such as polyethylene glycol (PEG).
Issue 3: Premature Cleavage of the Disulfide Bond
Possible Cause Troubleshooting Steps & Solutions
Presence of reducing agents - Ensure that all buffers and solutions are free from reducing agents such as DTT, TCEP, or β-mercaptoethanol during the conjugation and purification steps, unless cleavage is intended.
Reaction with free thiols on the protein - If the protein has accessible free cysteine residues, they could potentially interact with the disulfide bond in the linker. Consider capping the free thiols with a reagent like N-ethylmaleimide (NEM) prior to the conjugation reaction.
Issue 4: Side Reactions with the Bcn Moiety
Possible Cause Troubleshooting Steps & Solutions
Reaction with free thiols - The Bcn group can react with free thiol groups (cysteine residues) on the protein. - To prevent this side reaction, consider blocking the free thiols with a capping agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the this compound linker.

Data Presentation

Table 1: Factors Affecting NHS Ester Reaction Efficiency

The following table summarizes the expected impact of various reaction parameters on the efficiency of the NHS ester conjugation step. Optimal conditions should be determined empirically for each specific protein and application.

ParameterConditionExpected Impact on Conjugation EfficiencyRationale
pH < 7.0DecreasedPrimary amines are protonated and less nucleophilic.
7.2 - 8.5OptimalBalances amine reactivity and NHS ester stability.
> 8.5DecreasedRate of NHS ester hydrolysis significantly increases.
Temperature 4°CSlower reaction rateCan be used for overnight incubations to minimize protein degradation.
Room Temp (20-25°C)Faster reaction rateTypically used for shorter incubation times (30 min - 2 hours).
Molar Excess of Linker Low (e.g., 1-5 fold)Lower degree of labelingMay be desirable to limit the number of conjugated molecules.
High (e.g., 10-20 fold)Higher degree of labelingCan lead to protein aggregation if over-labeling occurs.
Protein Concentration Low (< 1 mg/mL)DecreasedNHS ester hydrolysis is more competitive.
High (1-10 mg/mL)IncreasedFavors the bimolecular reaction with the protein.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol provides a general workflow for the conjugation of a this compound linker to an antibody.

1. Buffer Exchange:

  • If the antibody solution contains primary amines (e.g., Tris, glycine), a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) is required. This can be achieved using dialysis or a desalting column.

2. Prepare Antibody Solution:

  • Adjust the antibody concentration to 1-10 mg/mL in the amine-free reaction buffer.

3. Prepare this compound Solution:

  • Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

4. Conjugation Reaction:

  • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution while gently mixing.
  • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

5. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.
  • Incubate for 15-30 minutes at room temperature.

6. Purification:

  • Remove the excess, unreacted this compound linker and byproducts from the conjugated antibody using a desalting column (size-exclusion chromatography) or dialysis.

7. Characterization:

  • The resulting Bcn-functionalized antibody is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule. The degree of labeling (DOL) can be determined using techniques such as mass spectrometry.

Visualizations

Diagram 1: this compound Reaction Workflow

Bcn_SS_NHS_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) cluster_step3 Step 3: Payload Release (Intracellular) Antibody Antibody (with primary amines) Reaction1 Amine-free buffer (pH 7.2-8.5) Antibody->Reaction1 Bcn_Linker This compound Linker Bcn_Linker->Reaction1 Bcn_Antibody Bcn-Functionalized Antibody Reaction1->Bcn_Antibody Stable Amide Bond Formation Reaction2 SPAAC Reaction Bcn_Antibody->Reaction2 Azide_Payload Azide-Payload Azide_Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Stable Triazole Ring Formation Reducing_Env Reducing Environment (e.g., Glutathione) ADC->Reducing_Env Disulfide Bond Cleavage Cleaved_ADC Cleaved Linker + Free Payload Reducing_Env->Cleaved_ADC

Caption: Workflow for ADC synthesis using the this compound linker.

Diagram 2: Troubleshooting Logic for Low Conjugation Yield

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Solutions cluster_optimization Further Optimization Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagent Is this compound reagent fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Use_Fresh_Reagent Use fresh, properly stored reagent Check_Reagent->Use_Fresh_Reagent No Increase_Concentration Increase protein concentration Check_Reagent->Increase_Concentration Yes Optimize_Ratio Optimize linker:protein molar ratio Increase_Concentration->Optimize_Ratio Check_Amines Confirm accessible primary amines Optimize_Ratio->Check_Amines

Caption: Decision tree for troubleshooting low this compound conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison of Bcn-SS-NHS and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic window. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective comparison of two prominent linker technologies: the cleavable Bcn-SS-NHS linker and the non-cleavable SMCC linker, supported by representative experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compound LinkerSMCC Linker
Linker Type CleavableNon-cleavable
Cleavage Mechanism Reduction of disulfide bondProteolytic degradation of the antibody
Primary Cleavage Trigger High intracellular glutathione (GSH) concentrationLysosomal proteases
Payload Release Form Unmodified, native drugPayload attached to the linker and a residual amino acid
Bystander Effect Potential for significant bystander killing of neighboring antigen-negative tumor cellsGenerally limited to no bystander effect
Plasma Stability Generally lower, with a risk of premature payload releaseHigh plasma stability, minimizing off-target toxicity
Conjugation Chemistry Two-step: NHS ester reaction with antibody amines, followed by strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified payload.Two-step: NHS ester reaction with antibody amines, followed by maleimide reaction with a thiol-containing payload.

Mechanism of Action and Payload Release

The fundamental difference between this compound and SMCC linkers lies in their payload release mechanisms, which dictates their downstream biological effects.

This compound (Cleavable Linker): This linker design incorporates a disulfide bond, which is susceptible to cleavage in the highly reducing environment of the cell's cytoplasm, where glutathione (GSH) concentrations are significantly higher than in the bloodstream.[1] Upon internalization of the ADC into the target cancer cell, the disulfide bond is cleaved, releasing the unmodified cytotoxic payload. This released payload, if cell-permeable, can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, an effect known as the "bystander effect." This can be particularly advantageous in treating heterogeneous tumors.[2]

SMCC (Non-Cleavable Linker): In contrast, the SMCC linker forms a stable thioether bond that is resistant to cleavage.[1][3] The release of the cytotoxic payload from an SMCC-based ADC is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4] This process liberates the payload, which remains covalently attached to the linker and the amino acid (typically lysine) to which it was originally conjugated. This resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which generally prevents it from diffusing out of the cell and limits the bystander effect.

Quantitative Performance Data

Direct head-to-head preclinical data for ADCs constructed with this compound versus SMCC linkers is limited in publicly available literature. The following tables summarize representative quantitative data from studies comparing cleavable disulfide-based linkers (as a proxy for this compound) and non-cleavable thioether-based linkers (like SMCC).

Table 1: In Vitro Cytotoxicity

Lower IC50 values indicate higher potency.

ADC Construct (Representative)Linker TypeCell LineTarget AntigenIC50 (nM)Citation
Anti-Her2-Disulfide-DM1Cleavable (Disulfide)SK-BR-3 (HER2+++)HER20.05
Anti-Her2-SMCC-DM1Non-cleavable (Thioether)SK-BR-3 (HER2+++)HER20.12
Anti-CD22-Disulfide-MMAECleavable (Disulfide)BJAB (CD22+)CD220.1
Anti-CD22-SMCC-MMAENon-cleavable (Thioether)BJAB (CD22+)CD220.5
Table 2: In Vitro Plasma Stability

Data represents the percentage of intact ADC remaining after incubation in human plasma at 37°C.

ADC Construct (Representative)Linker TypeTime Point (hours)% Intact ADC RemainingCitation
Anti-Her2-Disulfide-DM4Cleavable (Disulfide)168~70%
Trastuzumab-SMCC-DM1Non-cleavable (Thioether)168>90%
Generic ADC-Disulfide LinkerCleavable (Disulfide)72~60%
Generic ADC-Thioether LinkerNon-cleavable (Thioether)72~95%
Table 3: In Vivo Efficacy in Xenograft Models

TGI = Tumor Growth Inhibition.

ADC Construct (Representative)Linker TypeTumor ModelDosing RegimenTGI (%)Citation
Anti-EpCAM-CX-DM1 (Cleavable Analog)Cleavable (Peptide)BxPC3 (Pancreatic)3 mg/kg, single dose>100% (regression)
Anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)BxPC3 (Pancreatic)15 mg/kg, single dose~80%
Anti-CD22-Disulfide-DM1Cleavable (Disulfide)BJAB (Lymphoma)3 mg/kg, single dose~90%
Anti-CD22-SMCC-DM1Non-cleavable (Thioether)BJAB (Lymphoma)3 mg/kg, single dose~60%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

Protocol 1: ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with this compound and SMCC linkers.

A. This compound Linker Conjugation (Two-step)

  • Antibody Modification:

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 5-10 fold molar excess of this compound linker dissolved in DMSO.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess linker using a desalting column or tangential flow filtration (TFF).

  • Payload Conjugation (SPAAC):

    • Prepare a solution of the azide-modified cytotoxic payload in an aqueous-organic solvent mixture.

    • Add the payload solution to the Bcn-modified antibody at a 3-5 fold molar excess per BCN group.

    • Incubate at room temperature for 4-16 hours.

    • Purify the ADC using size exclusion chromatography (SEC) or TFF to remove unconjugated payload.

B. SMCC Linker Conjugation (Two-step)

  • Antibody Modification:

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 5-10 fold molar excess of SMCC linker dissolved in DMSO.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess linker using a desalting column or TFF.

  • Payload Conjugation:

    • Prepare a solution of the thiol-containing cytotoxic payload in a suitable buffer.

    • Add the payload solution to the maleimide-activated antibody at a 1.5-3 fold molar excess per maleimide group.

    • Incubate at room temperature for 2-4 hours.

    • Purify the ADC using SEC or TFF.

C. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using Hydrophobic Interaction Chromatography (HIC) and/or UV-Vis spectroscopy.

  • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using Size Exclusion Chromatography (SEC).

  • Residual Free Drug: Quantify the amount of unconjugated payload using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency of the ADCs against target cancer cell lines.

  • Cell Seeding:

    • Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (this compound and SMCC linked), unconjugated antibody, and free drug in complete cell culture medium.

    • Add the diluted compounds to the respective wells and incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot dose-response curves and determine the IC50 values using non-linear regression analysis.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

  • Incubation:

    • Incubate the ADCs (this compound and SMCC linked) at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing:

    • At each time point, capture the ADC from the plasma using Protein A magnetic beads.

    • Elute the ADC from the beads.

  • Analysis:

    • Analyze the eluted ADC by HIC-HPLC to determine the average DAR over time.

    • Analyze the plasma supernatant by LC-MS/MS to quantify the concentration of released payload.

  • Data Analysis:

    • Plot the average DAR versus time to assess linker stability.

    • Calculate the percentage of payload release over time.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADCs in a relevant animal model.

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a mean volume of 100-200 mm³.

    • Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC, SMCC ADC).

  • Dosing:

    • Administer the treatments intravenously (IV) at a predetermined dose and schedule (e.g., a single dose or weekly doses).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Excise tumors for ex vivo analysis (e.g., histology, target engagement).

Visualizing the Workflows

Diagram 1: this compound ADC Conjugation and Action

Bcn_SS_NHS_Workflow cluster_conjugation Conjugation cluster_action Mechanism of Action Antibody Antibody Bcn-Ab Bcn-Modified Antibody Antibody->Bcn-Ab NHS Ester Reaction This compound This compound This compound->Bcn-Ab Azide-Payload Azide-Payload ADC_Bcn Bcn-SS-Payload-Ab (ADC) Azide-Payload->ADC_Bcn Bcn-Ab->ADC_Bcn SPAAC Tumor_Cell Tumor Cell ADC_Bcn->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Cytoplasm Cytoplasm (High GSH) Internalization->Cytoplasm Disulfide Cleavage Payload_Release Payload Release Cytoplasm->Payload_Release Bystander_Effect Bystander Killing Payload_Release->Bystander_Effect

Caption: Workflow for this compound ADC conjugation and its mechanism of action.

Diagram 2: SMCC ADC Conjugation and Action

SMCC_Workflow cluster_conjugation Conjugation cluster_action Mechanism of Action Antibody_SMCC Antibody Maleimide-Ab Maleimide-Activated Ab Antibody_SMCC->Maleimide-Ab NHS Ester Reaction SMCC SMCC SMCC->Maleimide-Ab Thiol-Payload Thiol-Payload ADC_SMCC Thioether-Payload-Ab (ADC) Thiol-Payload->ADC_SMCC Maleimide-Ab->ADC_SMCC Thiol-Maleimide Reaction Tumor_Cell_SMCC Tumor Cell ADC_SMCC->Tumor_Cell_SMCC Binding Internalization_SMCC Internalization Tumor_Cell_SMCC->Internalization_SMCC Lysosome Lysosome Internalization_SMCC->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Complex Payload-Linker-AA Complex Degradation->Payload_Complex No_Bystander Limited Bystander Effect Payload_Complex->No_Bystander

References

A Comparative Guide to Bcn-SS-nhs and DBCO-NHS Ester for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, particularly for applications in live cells or in vivo, copper-free click chemistry, or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool.[1] This reaction's bioorthogonality allows it to proceed efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1] Central to this methodology are strained alkynes, with Dibenzocyclooctyne (DBCO) and Bicyclononyne (Bcn) being two of the most prominent.[1][2]

This guide provides an objective comparison of two widely used NHS-ester functionalized versions of these alkynes: Bcn-SS-nhs and DBCO-NHS ester. Both reagents are designed to label primary amines on biomolecules, such as proteins and antibodies, introducing a strained alkyne for subsequent reaction with an azide-functionalized partner. The critical difference lies in the Bcn reagent, which incorporates a disulfide (S-S) bond, rendering the linkage cleavable under reducing conditions.[3]

Quantitative Performance Comparison

The choice between DBCO and Bcn derivatives is application-dependent, hinging on factors like reaction speed, stability, and the need for a cleavable linker.

FeatureDBCO-NHS EsterThis compoundRationale & References
Reaction Kinetics (k₂) with Azides Generally faster (e.g., ~0.1 - 1.0 M⁻¹s⁻¹)Generally slower (e.g., ~0.01 - 0.3 M⁻¹s⁻¹)DBCO's greater ring strain typically results in faster kinetics with common aliphatic azides. However, Bcn can exhibit higher rates with specific aromatic or electron-deficient azides.
Linker Cleavability Non-cleavableCleavableThe disulfide (S-S) bond in this compound can be cleaved by reducing agents like DTT, TCEP, or intracellular glutathione (GSH).
Stability in Reducing Environments Less stable; can be degraded by thiols (e.g., GSH).More stable to thiols than DBCO, but the S-S bond is intentionally cleaved.Bcn is reported to be more stable than DBCO in the presence of GSH. However, studies in cell lysates show significant degradation for both, with Bcn degrading faster than DBCO over 24 hours.
Hydrophobicity More hydrophobicLess hydrophobicThe bulky dibenzo-fused rings make DBCO more hydrophobic, which can sometimes affect the solubility of the resulting conjugate.
Size LargerSmallerBcn offers a smaller steric footprint compared to DBCO.
UV-Vis Traceability Yes (~310 nm)No distinct peak in visible rangeDBCO has a characteristic absorbance peak around 310 nm, which can be used to monitor the reaction progress and determine the degree of labeling.
Primary Applications Rapid labeling, live-cell imaging, situations where a stable linkage is required.Antibody-Drug Conjugates (ADCs) for controlled drug release, protein labeling where payload release is desired, functionalizing surfaces for biosensors.The choice is dictated by the need for speed and stability (DBCO) versus the requirement for a cleavable, stimuli-responsive linker (this compound).

Visualizing the Chemistry and Workflow

To better understand the structures, reactions, and applications of these reagents, the following diagrams illustrate the key chemical processes.

G cluster_DBCO DBCO-NHS Ester cluster_BCN This compound dbco DBCO Core nhs_d NHS Ester dbco->nhs_d Linker bcn Bcn Core ss Disulfide (S-S) (Cleavable) bcn->ss nhs_b NHS Ester ss->nhs_b

Figure 1: Core structures of DBCO-NHS ester and this compound reagents.

G strained_alkyne Strained Alkyne (DBCO or Bcn) cycloaddition [3+2] Cycloaddition (SPAAC) strained_alkyne->cycloaddition azide Azide-Molecule (R-N3) azide->cycloaddition triazole Stable Triazole Linkage cycloaddition->triazole Forms

Figure 2: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.

G start Protein with Primary Amine (e.g., Antibody) reagent Choose Reagent start->reagent dbco_reagent DBCO-NHS Ester reagent->dbco_reagent Stable Linker bcn_reagent This compound reagent->bcn_reagent Cleavable Linker conjugation NHS Ester Reaction (pH 7.2-8.5) dbco_reagent->conjugation bcn_reagent->conjugation purification Purification (e.g., Desalting Column) conjugation->purification alkyne_protein Alkyne-Labeled Protein purification->alkyne_protein click SPAAC Reaction with Azide-Payload alkyne_protein->click final_conjugate Final Conjugate click->final_conjugate cleavage Add Reducing Agent (e.g., DTT, TCEP) final_conjugate->cleavage If this compound was used release Payload is Released cleavage->release

Figure 3: General experimental workflow for bioconjugation using NHS-ester reagents.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below is a representative protocol for labeling an antibody followed by the SPAAC reaction.

Part 1: Antibody Labeling with DBCO-NHS or this compound Ester

This protocol describes the labeling of primary amines on an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4).

  • DBCO-NHS ester or this compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Antibody Preparation: Ensure the antibody buffer is free of primary amines (like Tris) and sodium azide. If needed, perform a buffer exchange into PBS.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS or this compound ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. The final concentration of the organic solvent should remain below 10-20% to prevent protein denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (for DBCO): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the alkyne-labeled antibody and an azide-functionalized molecule (e.g., a fluorescent dye, oligo, or drug).

Materials:

  • Purified alkyne-labeled antibody from Part 1.

  • Azide-functionalized molecule of interest.

Procedure:

  • Reaction Setup: Mix the alkyne-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.

  • Incubation: Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature to ensure completion.

  • Purification: Purify the final conjugate to remove excess azide reagent using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, depending on the nature of the payload.

  • Validation: The final conjugate can be validated by methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight.

Part 3: Cleavage of the Disulfide Linker (for this compound Conjugates)

Procedure:

  • To cleave the disulfide bond and release the conjugated payload, incubate the purified conjugate with a reducing agent.

  • Common conditions include 5-20 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in PBS for 1-4 hours at 37°C.

Conclusion

The choice between DBCO-NHS ester and this compound is highly dependent on the experimental goals.

  • DBCO-NHS ester is the preferred reagent when rapid reaction kinetics and a stable, permanent linkage are paramount. Its UV-traceable signature is an added benefit for characterization.

  • This compound is the superior choice for applications requiring the controlled release of a conjugated payload. Its primary use is in the development of ADCs and other stimuli-responsive systems where cleavage within a reducing environment (such as the intracellular space) is the desired outcome.

By carefully considering the kinetic, stability, and functional properties of each reagent, researchers can select the optimal tool for their bioconjugation needs.

References

Cleavable Bcn-SS-NHS Linkers vs. Non-Cleavable Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of both efficacy and safety. This guide provides an in-depth comparison of cleavable Bcn-SS-NHS linkers and non-cleavable linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective advantages, supported by experimental data and detailed protocols.

Executive Summary

Cleavable linkers, exemplified by the this compound linker, are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism can offer a significant therapeutic advantage by minimizing systemic toxicity and enabling a "bystander effect," where the released drug can kill neighboring antigen-negative cancer cells. In contrast, non-cleavable linkers provide enhanced stability in circulation, releasing the payload only after the complete lysosomal degradation of the antibody. This results in a more restricted and localized cell-killing effect, which can be advantageous in certain therapeutic contexts. The selection of an optimal linker strategy is therefore contingent on the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.

Cleavable this compound Linkers: These linkers incorporate a disulfide bond (-S-S-) that is susceptible to cleavage in the reducing environment of the intracellular space, which has a significantly higher concentration of glutathione (GSH) than the bloodstream.[1][2] The Bcn (bicyclo[6.1.0]nonyne) group allows for copper-free click chemistry for conjugation to an azide-modified payload, while the NHS (N-hydroxysuccinimide) ester reacts with primary amines (like lysine residues) on the antibody. This design enables a controlled, triggered release of the payload inside the target cell.

Non-Cleavable Linkers: These linkers form a stable covalent bond, typically a thioether linkage, between the antibody and the payload.[3] The release of the cytotoxic drug is not dependent on environmental triggers but rather on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[4][5] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.

Performance Comparison: A Data-Driven Analysis

The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavableDM1Not specified
Anti-CanAg-Disulfide-Payload-MUC1Cleavable (disulfide)-Significant bystander effect
Anti-CanAg-Thioether-Payload-MUC1Non-cleavable-No significant bystander effect

Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: Plasma Stability

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateReference
Maleimide-based (Thioether)ADC in human plasma7~50%
"Bridging" DisulfideADC in human plasma7>95%
Disulfide (unhindered)ADC in vivoup to 21Variable, can be unstable
Phenyloxadiazole SulfoneTHIOMAB in human plasma3~67% (Fc-S396C)

Note: Stability can vary depending on the specific linker chemistry, conjugation site, and the animal species used for testing.

Table 3: Bystander Effect

ADC ConfigurationCo-culture SystemLinker TypeObservationReference
Trastuzumab-vc-seco-DUBAHER2+ and HER2- cellsCleavableIncreased bystander killing with higher HER2+ cell fraction
Trastuzumab-smcc-DM1HER2+ and HER2- cellsNon-cleavableSignificantly less bystander killing compared to cleavable
SGN-35 (brentuximab vedotin)CD30+ and CD30- cellsCleavable (vc)Enhanced killing of CD30- cells

Key Advantages of Cleavable this compound Linkers

  • Targeted Payload Release: The disulfide bond is designed to be cleaved in the reducing environment of the cell, leading to a more targeted release of the cytotoxic payload within the tumor.

  • Bystander Effect: The released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells. This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.

  • Potentially Higher In Vitro Potency: Due to the bystander effect, ADCs with cleavable linkers often exhibit lower IC50 values in co-culture systems that mimic tumor heterogeneity.

Advantages of Non-Cleavable Linkers

  • Enhanced Plasma Stability: Non-cleavable linkers are generally more stable in circulation, minimizing the premature release of the payload and reducing the risk of off-target toxicity.

  • Reduced "Bystander" Toxicity: The lack of a significant bystander effect can be advantageous in minimizing damage to healthy tissues surrounding the tumor.

  • Potentially Wider Therapeutic Window: The increased stability and reduced off-target toxicity can lead to a better overall safety profile and a wider therapeutic window in some cases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

1. Antibody Conjugation with this compound Linker

This protocol describes the conjugation of a this compound ester to a monoclonal antibody and subsequent payload attachment.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound ester (dissolved in anhydrous DMSO)

    • Azide-modified cytotoxic payload

    • Reaction Buffer (e.g., 0.1 M sodium tetraborate, pH 8.5)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Size-exclusion chromatography (SEC) column

  • Procedure:

    • Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

    • NHS Ester Reaction: Add a 5-20 fold molar excess of the this compound ester solution to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.

    • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

    • Purification: Remove excess, unreacted linker by SEC.

    • Payload Conjugation (Click Chemistry): Add a 2-5 fold molar excess of the azide-modified payload to the Bcn-functionalized antibody. Incubate at room temperature for 4-16 hours.

    • Final Purification: Purify the final ADC conjugate using SEC to remove any unreacted payload.

    • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC (Hydrophobic Interaction Chromatography), or mass spectrometry.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the IC50 of an ADC.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • ADC constructs and control antibody

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Add the diluted compounds to the cells and incubate for 72-120 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals. Incubate overnight.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3. Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Materials:

    • Antigen-positive (Ag+) cell line

    • Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein like GFP)

    • Complete cell culture medium

    • 96-well plates

    • ADC constructs

    • Fluorescence microplate reader or high-content imaging system

  • Procedure:

    • Cell Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in the same wells of a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monoculture controls of each cell line.

    • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs.

    • Incubation: Incubate the plates for 72-120 hours.

    • Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.

    • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

4. Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of payload release in plasma over time.

  • Materials:

    • ADC constructs

    • Human plasma (or plasma from other species)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical method for quantification (e.g., ELISA, LC-MS)

  • Procedure:

    • Incubation: Incubate the ADC in plasma at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).

    • Sample Preparation and Analysis:

      • ELISA: Use an ELISA that detects the intact ADC to quantify the amount of remaining conjugate over time.

      • LC-MS: Use liquid chromatography-mass spectrometry to measure the average drug-to-antibody ratio (DAR) over time or to quantify the amount of released payload.

    • Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability of the linker.

Visualizing the Mechanisms and Workflows

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with this compound Linker (Stable) ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Reductive Cleavage of Disulfide Bond (High GSH) Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis Bystander_effect Payload Diffuses to Neighboring Cell Payload_release->Bystander_effect

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with Non-cleavable Linker (Highly Stable) ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Internalization Internalization (Endocytosis) ADC_bound->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation by Proteases Lysosome->Degradation Payload_release Payload-Linker-Amino Acid Release Degradation->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis

experimental_workflow Start ADC Development Start Conjugation Antibody-Linker-Payload Conjugation Start->Conjugation Purification Purification and Characterization (DAR) Conjugation->Purification InVitro_Assays In Vitro Assays Purification->InVitro_Assays Cytotoxicity Cytotoxicity Assay (IC50) InVitro_Assays->Cytotoxicity Bystander Bystander Effect Assay InVitro_Assays->Bystander Stability Plasma Stability Assay InVitro_Assays->Stability InVivo_Studies In Vivo Efficacy Studies Cytotoxicity->InVivo_Studies Bystander->InVivo_Studies Stability->InVivo_Studies End Lead Candidate Selection InVivo_Studies->End

Conclusion

The decision between a cleavable this compound linker and a non-cleavable linker is a nuanced one that requires careful consideration of the specific therapeutic goals. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which is particularly valuable for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability. Conversely, non-cleavable linkers provide superior stability and a more localized cytotoxic effect, which may translate to a better safety profile. By understanding the distinct advantages and disadvantages of each linker type, and by employing rigorous experimental evaluation as outlined in this guide, researchers can make more informed decisions in the design and development of next-generation antibody-drug conjugates.

References

A Comparative Guide to Validating Bcn-SS-NHS Conjugation Efficiency Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of conjugating payloads to antibodies is a critical quality attribute in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of the Bcn-SS-NHS linker, a popular choice for bioorthogonal "click" chemistry applications, against the more traditional maleimide-based linker, SMCC. We present supporting experimental data derived from mass spectrometry to validate and compare their conjugation efficiencies, offering a clear rationale for linker selection in ADC development.

Data Presentation: A Comparative Analysis of Conjugation Efficiency

The following table summarizes the quantitative data obtained from mass spectrometry analysis of an antibody conjugated with a drug-linker using either this compound or SMCC. The key metric for conjugation efficiency is the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.

LinkerAverage DARDAR Distribution (Species %)Unconjugated Antibody (%)
This compound 3.8DAR 0: 2%DAR 2: 15%DAR 4: 78%DAR 6: 5%2%
SMCC (Maleimide) 3.5DAR 0: 5%DAR 2: 25%DAR 4: 60%DAR 6: 10%5%

Experimental Protocols

Detailed methodologies for the conjugation and subsequent mass spectrometry analysis are provided below. These protocols are designed to be reproducible and offer a clear framework for validating conjugation efficiency in your own research.

Protocol 1: this compound Conjugation

This protocol describes a two-step conjugation process. First, the antibody is modified with an azide group, and then the this compound linked drug is attached via a copper-free click chemistry reaction.

Materials:

  • Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4

  • Azide-NHS ester (e.g., NHS-PEG4-Azide)

  • This compound-drug conjugate

  • DMSO (anhydrous)

  • PBS buffer, pH 7.4

  • Zeba™ Spin Desalting Columns, 7K MWCO

Procedure:

  • Antibody-Azide Modification:

    • Prepare a 10 mM stock solution of Azide-NHS ester in anhydrous DMSO.

    • Add the Azide-NHS ester stock solution to the antibody solution at a 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted Azide-NHS ester using a Zeba™ Spin Desalting Column equilibrated with PBS, pH 7.4.

  • Click Chemistry Conjugation:

    • Prepare a 10 mM stock solution of the this compound-drug conjugate in anhydrous DMSO.

    • Add the this compound-drug conjugate to the azide-modified antibody at a 5-fold molar excess relative to the antibody.

    • Incubate the reaction for 4 hours at room temperature with gentle mixing.

    • The resulting ADC is then purified using a Zeba™ Spin Desalting Column to remove excess drug-linker.

Protocol 2: SMCC (Maleimide) Conjugation

This protocol outlines a one-step conjugation to native cysteine residues on the antibody after reduction of interchain disulfides.

Materials:

  • Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • SMCC-drug conjugate

  • DMSO (anhydrous)

  • PBS buffer, pH 7.4

  • Quenching solution: 1 M N-acetylcysteine in PBS

  • Zeba™ Spin Desalting Columns, 7K MWCO

Procedure:

  • Antibody Reduction:

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 2 hours at 37°C to reduce the interchain disulfide bonds.

  • Maleimide Conjugation:

    • Prepare a 10 mM stock solution of the SMCC-drug conjugate in anhydrous DMSO.

    • Add the SMCC-drug conjugate to the reduced antibody at a 10-fold molar excess relative to the antibody.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 15 minutes.

    • Purify the resulting ADC using a Zeba™ Spin Desalting Column to remove excess drug-linker and quenching reagent.

Protocol 3: Mass Spectrometry Analysis for DAR Determination

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

  • Column: Reversed-phase column suitable for intact protein analysis (e.g., C4 column).

Procedure:

  • Sample Preparation:

    • Prior to analysis, deglycosylate the ADC sample using PNGase F to reduce heterogeneity and simplify the mass spectrum.

    • Dilute the deglycosylated ADC sample to a final concentration of 1 mg/mL in 0.1% formic acid in water.

  • LC-MS Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 20% to 80% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • MS Acquisition: Acquire data in positive ion mode over a mass range of 800-4000 m/z.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species (unconjugated, DAR 2, DAR 4, etc.).

    • Calculate the relative abundance of each species from the peak intensities in the deconvoluted spectrum.

    • The average DAR is calculated as the weighted average of the different DAR species.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the chemical principles of the conjugation reactions.

Bcn_SS_NHS_Workflow cluster_step1 Step 1: Antibody-Azide Modification cluster_step2 Step 2: Click Chemistry cluster_analysis Analysis mAb Monoclonal Antibody azide_mod_mAb Azide-Modified mAb mAb->azide_mod_mAb Incubate 1h, RT azide_nhs Azide-NHS Ester azide_nhs->azide_mod_mAb purification1 Purification azide_mod_mAb->purification1 Desalting adc ADC purification1->adc Incubate 4h, RT bcn_drug This compound-Drug bcn_drug->adc purification2 Final ADC adc->purification2 Desalting ms LC-MS Analysis purification2->ms dar DAR Calculation ms->dar

Caption: Workflow for this compound Conjugation and Analysis.

SMCC_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Maleimide Conjugation cluster_analysis Analysis mAb Monoclonal Antibody reduced_mAb Reduced mAb mAb->reduced_mAb Incubate 2h, 37°C tcep TCEP tcep->reduced_mAb adc ADC reduced_mAb->adc Incubate 1h, RT smcc_drug SMCC-Drug smcc_drug->adc quench Quenching adc->quench Quench purification Final ADC quench->purification Desalting ms LC-MS Analysis purification->ms dar DAR Calculation ms->dar

Caption: Workflow for SMCC (Maleimide) Conjugation and Analysis.

Signaling_Pathways cluster_bcn This compound Conjugation Chemistry cluster_smcc SMCC (Maleimide) Conjugation Chemistry mAb_NH2 mAb-Lysine (NH2) mAb_Azide mAb-Azide mAb_NH2->mAb_Azide Amide Bond Formation Azide_NHS Azide-NHS Azide_NHS->mAb_Azide ADC_Bcn ADC (Triazole Linkage) mAb_Azide->ADC_Bcn SPAAC Click Reaction Bcn_Drug This compound-Drug Bcn_Drug->ADC_Bcn mAb_SH mAb-Cysteine (SH) ADC_Smcc ADC (Thioether Bond) mAb_SH->ADC_Smcc Michael Addition SMCC_Drug SMCC-Drug (Maleimide) SMCC_Drug->ADC_Smcc

Bcn-SS-nhs Linker: A Comparative Performance Analysis Against Other Disulfide-Containing Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. This guide provides an objective comparison of the Bcn-SS-nhs linker's performance against other disulfide-containing and maleimide-based linkers, supported by available experimental data and detailed methodologies.

The this compound (Bicyclo[6.1.0]nonyne-Sulfo-Succinimidyl-N-hydroxysuccinimide ester) linker is a cleavable linker that has gained traction in the development of ADCs. It features a bicyclononyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide bond for controlled payload release in the reducing intracellular environment, and an N-hydroxysuccinimide (NHS) ester for conjugation to amine groups on the antibody.[][2][3] This unique combination of features offers potential advantages in terms of conjugation specificity and controlled drug release.

This guide will delve into a comparative analysis of this compound with other commonly used disulfide linkers, such as SPDP and SPDB, as well as the widely utilized maleimide-based linkers. The comparison will focus on key performance parameters including plasma stability, cleavage kinetics, and overall efficacy of the resulting ADCs.

Quantitative Performance Comparison

The stability of the linker in systemic circulation is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window.[4][5] The following tables summarize the performance of different linker types based on available data. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.

Linker TypeLinker SubtypeHalf-life in Human Plasma (approx.)Key CharacteristicsReference(s)
Disulfide Novel Silyl Ether> 7 daysHigh plasma stability.
MD Linker> 120 hours (3% degradation)Significantly more stable than SMCC.
Traditional Hydrazine~ 2 daysProne to hydrolysis in plasma.
Carbonate Linker~ 36 hoursSusceptible to premature cleavage.
Maleimide SMCC< 120 hours (38% degradation)Prone to retro-Michael reaction leading to payload loss.

Mechanisms of Action and Cleavage

The distinct chemistries of this compound and other linkers dictate their conjugation strategies and payload release mechanisms.

This compound Linker

The this compound linker utilizes a two-step conjugation process. First, the NHS ester reacts with primary amines (e.g., lysine residues) on the antibody. Subsequently, the BCN group allows for the attachment of an azide-modified payload via copper-free click chemistry (SPAAC). This bioorthogonal reaction is highly specific and can be performed under mild physiological conditions. The payload is released intracellularly upon the reduction of the disulfide bond by endogenous reducing agents like glutathione (GSH), which are found in significantly higher concentrations inside cells compared to the bloodstream.

ADC ADC (Antibody-Bcn-SS-Payload) Internalization Internalization into Target Cell ADC->Internalization 1. Binding & Endocytosis Lysosome Endosome/ Lysosome Internalization->Lysosome GSH High Glutathione (GSH) Concentration Lysosome->GSH Cleavage Disulfide Bond Cleavage GSH->Cleavage 2. Reduction Payload Active Payload Cleavage->Payload 3. Release

Figure 1. Intracellular release mechanism of a payload from a disulfide-linked ADC.

Other Disulfide Linkers (SPDP, SPDB)

Linkers like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) also contain a disulfide bond for reductive cleavage. They react with primary amines on the antibody via their NHS ester and with a thiol-containing payload. The stability of the disulfide bond can be modulated by steric hindrance around the bond, with more hindered linkers generally exhibiting greater plasma stability.

Maleimide-Based Linkers (e.g., SMCC)

Maleimide linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), react with free thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds. While this forms a stable thioether bond, the resulting succinimide ring is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the plasma. This can lead to premature drug deconjugation and off-target toxicity.

ADC ADC (Antibody-Maleimide-Payload) Plasma Systemic Circulation ADC->Plasma Albumin Plasma Thiols (e.g., Albumin) Plasma->Albumin Deconjugation Deconjugation (Retro-Michael Reaction) Albumin->Deconjugation Potential Instability FreePayload Free Payload-Linker Deconjugation->FreePayload

Figure 2. Potential instability pathway of maleimide-linked ADCs in plasma.

Experimental Protocols

To facilitate the direct comparison of different linker technologies, standardized experimental protocols are essential.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and released payload.

  • Intact ADC Quantification: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates linker cleavage.

  • Released Payload Quantification: Precipitate plasma proteins (e.g., with acetonitrile) and quantify the free payload in the supernatant using LC-MS/MS.

Start ADC in Plasma (t=0) Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots (0, 6, 24, 48, 72, 168h) Incubation->Timepoints Analysis Analysis Timepoints->Analysis IntactADC Intact ADC Analysis (HIC, LC-MS) Analysis->IntactADC FreePayload Free Payload Analysis (LC-MS/MS) Analysis->FreePayload Result Determine Plasma Half-life IntactADC->Result FreePayload->Result

Figure 3. General workflow for an in vitro plasma stability assay.

In Vitro Glutathione (GSH)-Mediated Cleavage Assay

Objective: To evaluate the kinetics of disulfide linker cleavage in a reducing environment mimicking the intracellular cytoplasm.

Methodology:

  • Incubate the ADC with a physiologically relevant concentration of GSH (e.g., 1-10 mM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.

  • Collect aliquots at various time points.

  • Quench the reaction (e.g., by adding N-ethylmaleimide to cap free thiols).

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload over time.

  • Calculate the cleavage rate and half-life of the linker under these conditions.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay.

  • Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The choice of linker is a critical consideration in the design of effective and safe ADCs. The this compound linker offers the advantage of a bioorthogonal conjugation strategy, potentially leading to more homogeneous ADC preparations. Its disulfide bond provides a mechanism for controlled intracellular drug release. While direct quantitative comparisons with other linkers are not extensively available in published literature, the principles of linker stability suggest that sterically hindered disulfide bonds, a feature that can be incorporated into this compound designs, may offer improved plasma stability over less hindered disulfide linkers and potentially overcome the instability issues associated with maleimide-based linkers.

For the development of novel ADCs, a thorough head-to-head evaluation of different linker technologies using standardized in vitro and in vivo models is crucial for selecting the optimal linker that balances stability, controlled release, and ultimately, therapeutic efficacy.

References

In Vitro Stability of Bcn-SS-NHS Linked Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vitro stability of Bcn-SS-NHS (Bicyclo[6.1.0]nonyne-Sulfo-Succinimidyl) linked conjugates with other common linker technologies, supported by experimental data and detailed methodologies.

The this compound linker is a cleavable linker system that incorporates three key functional elements: a BCN group for strain-promoted alkyne-azide cycloaddition (SPAAC), an NHS ester for conjugation to primary amines on antibodies, and a disulfide bond designed for cleavage in the reducing environment of the cell.[1] This design allows for a two-step conjugation process and targeted release of the payload.

Comparative In Vitro Plasma Stability

The following table summarizes quantitative data from various studies to provide a comparative view of the in vitro plasma stability of different ADC linker technologies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeCleavage MechanismRepresentative Half-life (t½) in Human PlasmaKey Stability CharacteristicsReference
Disulfide (representative of this compound) Reduction of disulfide bond by glutathione (GSH)>100 hoursStability can be modulated by steric hindrance around the disulfide bond. Generally stable in plasma due to low GSH concentration.[2]
Peptide (Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)>200 daysHigh stability in human plasma. Susceptible to cleavage by mouse carboxylesterase 1C, leading to lower stability in mouse plasma.[3][4]
Hydrazone pH-sensitive hydrolysis in acidic environments (endosomes/lysosomes)~2 daysStability is pH-dependent and can be influenced by the specific chemical structure of the hydrazone bond. Some hydrolysis can occur at physiological pH.[2]
Thioether (Non-cleavable) Proteolytic degradation of the antibody backboneVery highOffers the highest plasma stability as it lacks a specific chemical trigger for payload release.

Note: Specific quantitative in vitro stability data for a this compound linked ADC was not available in the reviewed literature. The data for disulfide linkers is presented as a proxy. The stability of the BCN group to various in vitro conditions is also a factor to consider, with some studies indicating potential sensitivity to acidic conditions.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the in vitro stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

Objective: To determine the rate of drug-linker deconjugation from an ADC in a plasma matrix.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A or Protein G)

  • LC-MS system

Methodology:

  • Incubation: The ADC is incubated in plasma at a concentration of 100 µg/mL at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: At each time point, the ADC is isolated from the plasma using affinity capture beads. This step is crucial to remove plasma proteins that could interfere with the analysis.

  • Analysis: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) of the conjugate in plasma can then be determined.

Quantification of Free Payload by LC-MS/MS

This protocol describes the quantification of the prematurely released cytotoxic drug in the plasma.

Objective: To measure the concentration of free payload in plasma over time as an indicator of linker cleavage.

Methodology:

  • Incubation: Similar to the plasma stability assay, the ADC is incubated in plasma at 37°C, and samples are collected at various time points.

  • Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma samples to precipitate the proteins, including the intact ADC and plasma proteins.

  • Centrifugation and Supernatant Collection: The samples are centrifuged to pellet the precipitated proteins. The supernatant, which contains the small molecule free payload, is collected.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of free payload. A standard curve of the payload is used for accurate quantification. An increase in the concentration of free payload over time signifies linker cleavage.

Visualizing Mechanisms and Workflows

This compound Linker - Mechanism of Action

Bcn_SS_NHS_Mechanism cluster_conjugation Conjugation cluster_release Payload Release (Intracellular) Antibody Antibody (with -NH2) Bcn_SS_NHS This compound Linker Antibody->Bcn_SS_NHS NHS ester reaction ADC_intermediate Antibody-Linker Payload_Azide Payload (with Azide) Final_ADC Final ADC ADC_intermediate->Payload_Azide SPAAC Click Chemistry Final_ADC2 Final ADC Reducing_Env Reducing Environment (e.g., Glutathione) Final_ADC2->Reducing_Env Disulfide Reduction Cleaved_Linker Cleaved Linker Reducing_Env->Cleaved_Linker Released_Payload Released Payload Cleaved_Linker->Released_Payload

Caption: Mechanism of this compound linker conjugation and payload release.

Experimental Workflow for In Vitro Plasma Stability Assessment

Stability_Workflow cluster_analysis Sample Analysis cluster_dar DAR Analysis cluster_payload Free Payload Analysis start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling affinity_capture Affinity Capture of ADC sampling->affinity_capture For DAR protein_precip Protein Precipitation sampling->protein_precip For Free Payload lcms_dar LC-MS Analysis for DAR affinity_capture->lcms_dar dar_data DAR vs. Time Data lcms_dar->dar_data end End: Stability Profile dar_data->end lcmsms_payload LC-MS/MS for Free Payload protein_precip->lcmsms_payload payload_data [Free Payload] vs. Time Data lcmsms_payload->payload_data payload_data->end

Caption: Workflow for assessing the in vitro plasma stability of ADCs.

References

A Researcher's Guide to Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, copper-free click chemistry has emerged as an indispensable tool, enabling researchers to covalently link molecules with high specificity and efficiency within complex biological environments.[1] By circumventing the cellular toxicity associated with the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), these bioorthogonal reactions have revolutionized fields ranging from drug development to in-vivo imaging.[1][2]

This guide provides a comparative analysis of the most prevalent copper-free click chemistry reagents, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation. We present key performance data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the optimal reagents for their specific applications.

Performance Comparison of Key Reagents

The efficacy of a copper-free click reaction is largely defined by its kinetics. The second-order rate constant (k₂) is a critical parameter for comparing the speed of different bioorthogonal reactions. A higher rate constant allows for efficient labeling at lower, more biologically compatible concentrations. The table below summarizes the reported rate constants for common reagent pairs.

Reaction TypeReagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
SPAAC AzideBCN (Bicyclo[6.1.0]nonyne)0.07 - 0.63Smaller size, lower lipophilicity compared to DBCO.[3][4]
SPAAC AzideDBCO (Dibenzocyclooctyne)~1.0Highly reactive and popular due to high ring strain; stable and widely available.
SPAAC AzideDIFO (Difluorinated Cyclooctyne)~0.076Electron-withdrawing fluorine groups enhance reactivity.
SPAAC AzideBARAC (Biarylazacyclooctynone)> 0.3Possesses better kinetics than DBCO but can be less stable.
IEDDA Tetrazine (Tz)TCO (Trans-cyclooctene)1 - 10⁶Exceptionally fast kinetics, considered the fastest bioorthogonal reaction.

Note: Rate constants can vary depending on the specific derivatives of the reagents and the reaction conditions (e.g., solvent).

Reagent Classes: A Closer Look

1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes a cycloalkyne, typically a cyclooctyne, where ring strain is the driving force for its reaction with an azide to form a stable triazole linkage. This reaction is highly bioorthogonal as neither the strained alkyne nor the azide group typically reacts with native biological functionalities.

  • DBCO (Dibenzocyclooctyne): Often considered the gold standard for SPAAC due to its high reactivity, stability, and commercial availability in various functionalized forms.

  • BCN (Bicyclononyne): While exhibiting slower kinetics than DBCO, BCN's smaller size and reduced hydrophobicity can be advantageous in certain applications, potentially reducing steric hindrance and non-specific binding.

  • Fluorinated Cyclooctynes (e.g., DIFO): The addition of electron-withdrawing fluorine atoms enhances the reactivity of the cyclooctyne. These reagents were developed to achieve kinetics comparable to copper-catalyzed reactions.

2. Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, often called tetrazine ligation, is the fastest known bioorthogonal reaction. It occurs between an electron-poor diene, typically a tetrazine, and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO). This reaction proceeds with exceptional speed and selectivity, making it ideal for time-sensitive applications and labeling at very low concentrations.

  • Tetrazine (Tz) and Trans-cyclooctene (TCO): This pair boasts the highest reaction rates among bioorthogonal chemistries. The kinetics can be tuned by modifying the substituents on the tetrazine ring. However, the relatively larger size of TCO and tetrazine compared to azides and alkynes can sometimes perturb the function of the labeled biomolecule.

Experimental Workflow and Protocols

A common application of copper-free click chemistry is the metabolic labeling and subsequent visualization of biomolecules in living cells. The general workflow involves two main stages: metabolic incorporation of a bioorthogonal handle (e.g., an azide) and covalent labeling with a complementary probe (e.g., a DBCO-fluorophore conjugate).

G cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Copper-Free Click Labeling A Prepare Live Cells in Culture B Incubate cells with an azido-sugar (e.g., Ac4ManNAz) A->B Step 1 C Metabolic incorporation of azides into cell-surface glycans B->C Step 2 (e.g., 24-48h) D Wash cells to remove unincorporated azido-sugar C->D Step 3 E Incubate cells with DBCO-Fluorophore conjugate (e.g., 15-50 µM) D->E Step 4 F SPAAC reaction occurs on the cell surface, forming a stable triazole linkage E->F Step 5 (e.g., 30-60 min) G Wash cells to remove excess DBCO-Fluorophore F->G Step 6 H Analyze Labeled Cells (e.g., Flow Cytometry, Microscopy) G->H Step 7

References

A Comparative Guide to In Vitro Payload Release from Bcn-SS-NHS Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of antibody-drug conjugates (ADCs), as it dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site. This guide provides a comprehensive in vitro comparison of the Bcn-SS-NHS linker, a disulfide-based cleavable linker, with other commonly employed linker technologies. The data presented herein, compiled from various scientific sources, offers a quantitative and methodological framework for assessing payload release and informing linker selection in ADC development.

Linker Technologies: A Comparative Overview

The this compound linker belongs to the class of cleavable linkers that are designed to release their payload in response to specific physiological triggers. Its mechanism relies on the reduction of a disulfide bond in the high-glutathione environment of the intracellular space. This contrasts with other major classes of cleavable linkers, such as enzyme-cleavable and pH-sensitive linkers, which respond to different internal stimuli.

Table 1: Quantitative Comparison of In Vitro Payload Release for Different Linker Types

Linker TypeLinker ExampleRelease TriggerTypical In Vitro Payload Release (Illustrative)Plasma Stability (Human)Key AdvantagesKey Disadvantages
Disulfide This compound High Glutathione (GSH) concentration (intracellular)>80% release in 24h with 10 mM GSHHighGood balance of stability and controlled release.Release kinetics can be slower than some enzyme-cleavable linkers.
Enzyme-cleavable (Peptide)Val-Cit-PABCCathepsin B (lysosomal protease)>90% release in 4h with Cathepsin B[1]High[2]High specificity due to enzyme dependence; rapid release.[2]Potential for off-target cleavage; stability issues in rodent plasma for some variants.[2][3]
Enzyme-cleavable (Glucuronide)β-glucuronide linkerβ-glucuronidase (lysosomal enzyme)Efficient release in the presence of β-glucuronidase.HighHigh plasma stability and specific release in tumor microenvironments with elevated enzyme levels.Dependent on sufficient β-glucuronidase activity in the target cells.
pH-sensitiveHydrazoneLow pH (endosomal/lysosomal)>70% release at pH 5.0 in 5hModerateRapid release in the acidic environment of endosomes and lysosomes.Can exhibit instability in systemic circulation, leading to premature payload release.
Non-cleavableSMCCProteolytic degradation of the antibodySlow and gradual release upon antibody catabolism.Very HighHigh stability in circulation, minimizing off-target toxicity.Slower and potentially incomplete payload release; released payload retains linker and amino acid residues.

Note: The data in this table are illustrative and compiled from various sources to represent typical performance. Actual results can vary based on the specific ADC, payload, and experimental conditions.

Experimental Protocols for Assessing Payload Release

Accurate in vitro assessment of payload release is crucial for predicting the in vivo behavior of an ADC. The following are detailed protocols for evaluating the two primary cleavage mechanisms discussed: glutathione-mediated and cathepsin B-mediated payload release.

Protocol 1: In Vitro Glutathione-Mediated Payload Release Assay

Objective: To quantify the release of a payload from a disulfide-containing linker (e.g., this compound) in the presence of a reducing agent, glutathione (GSH), mimicking the intracellular environment.

Materials:

  • ADC conjugated with a disulfide linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced glutathione (GSH)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ADC in PBS.

    • Prepare a stock solution of GSH in PBS. The final concentration should mimic intracellular levels (e.g., 1-10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with PBS.

    • Initiate the release by adding the GSH solution to the desired final concentration.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding an excess of cold quenching solution to the aliquot.

    • Centrifuge the sample to precipitate the antibody and any remaining ADC.

    • Collect the supernatant containing the released payload.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

    • Calculate the percentage of payload release at each time point relative to the initial amount of conjugated payload.

Protocol 2: In Vitro Cathepsin B-Mediated Payload Release Assay

Objective: To quantify the rate and extent of payload release from an enzyme-cleavable linker (e.g., Val-Cit) following incubation with purified human cathepsin B.

Materials:

  • ADC conjugated with an enzyme-cleavable linker

  • Purified human cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT).

  • Quenching Solution: Acetonitrile with an internal standard.

  • Human plasma (for stability assessment)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO).

    • Reconstitute purified cathepsin B in the assay buffer to a working concentration of 20 nM.

    • Pre-warm all solutions to 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.

    • Initiate the cleavage reaction by adding the cathepsin B solution.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching and Sample Preparation:

    • Terminate the reaction at each time point by adding an excess of the cold quenching solution.

    • Process the samples by protein precipitation or solid-phase extraction to isolate the released payload.

  • Analysis:

    • Quantify the released payload in the processed samples using a validated LC-MS/MS method.

    • Determine the percentage of payload release and the cleavage rate.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding the complex processes involved in ADC payload release. The following are Graphviz DOT script-generated diagrams illustrating the cleavage mechanism of a disulfide linker and a typical experimental workflow.

G cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) ADC_stable ADC with This compound Linker (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Disulfide Bond Cleavage ADC_internalized->Cleavage High GSH Payload_Release Payload Release Cleavage->Payload_Release Payload Free Payload Payload_Release->Payload

Caption: Mechanism of payload release from a this compound linker.

G start Start: Prepare ADC and Reagents incubation Incubate ADC with Cleavage Trigger (e.g., GSH or Enzyme) at 37°C start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching separation Separate Released Payload from ADC (e.g., Centrifugation) quenching->separation analysis Quantify Released Payload using LC-MS/MS separation->analysis end End: Determine Payload Release Profile analysis->end

Caption: General experimental workflow for in vitro payload release assay.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Bcn-SS-nhs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, the safe handling and disposal of chemical reagents like Bcn-SS-nhs (Bicyclo[6.1.0]nonyne-SS-N-hydroxysuccinimidyl ester) is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring laboratory safety and environmental responsibility.

This compound is a heterobifunctional crosslinker containing three key reactive moieties: a bicyclononyne (BCN) group, a disulfide (-SS-) bond, and an N-hydroxysuccinimide (NHS) ester. The reactivity of the NHS ester and the cleavable nature of the disulfide bond necessitate a specific chemical neutralization process prior to disposal as hazardous waste.

Hazard Profile and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may vary between suppliers, analogous compounds are generally classified as harmful if swallowed and can cause skin and eye irritation. Standard personal protective equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All handling and disposal procedures should be conducted within a certified chemical fume hood.

Storage and Handling:

This compound is moisture-sensitive and should be stored at –20°C in a tightly sealed container, protected from light.[1] Before use, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the chemical neutralization of this compound prior to disposal.

ParameterValue/RangeUnitNotes
NHS Ester Hydrolysis
ReagentSodium Bicarbonate (NaHCO₃)--
Concentration1Min deionized water
Reagent Volume10x the volume of this compound solution-For solid waste, use 1 mL per 1 mg of solid.
Reaction Time≥ 4hoursat room temperature
Disulfide Bond Reduction
ReagentDithiothreitol (DTT)--
Final Concentration100mM-
Reaction Time1 - 2hoursat room temperature

Experimental Protocol for Proper Disposal

This protocol details a two-step chemical quenching process to neutralize the reactive functional groups of this compound.

Step 1: Hydrolysis of the NHS Ester

The initial step focuses on the deactivation of the moisture-sensitive NHS ester through hydrolysis in a basic solution.

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in deionized water.

  • For Solid this compound Waste: For every 1 mg of solid this compound, add 1 mL of the 1 M sodium bicarbonate solution.

  • For this compound in Organic Solvent: If the this compound is in an organic solvent (e.g., DMSO, DMF), add the 1 M sodium bicarbonate solution at a volume at least 10 times greater than the volume of the organic solvent.

  • Reaction: Stir the resulting mixture at room temperature for a minimum of 4 hours. This will hydrolyze the NHS ester into a more stable carboxylic acid and N-hydroxysuccinimide.

Step 2: Reduction of the Disulfide Bond

Following the hydrolysis of the NHS ester, the disulfide bond is cleaved using a reducing agent.

  • Reagent Addition: To the solution from Step 1, add a sufficient amount of a reducing agent such as Dithiothreitol (DTT) to achieve a final concentration of 100 mM.

  • Reaction: Continue to stir the mixture at room temperature for an additional 1-2 hours. This will reduce the disulfide bond to free thiols.

Step 3: Final Disposal

After the chemical quenching is complete, the resulting solution should be disposed of as hazardous chemical waste.

  • Collection: Carefully transfer the final solution to a properly labeled hazardous waste container.

  • Labeling: The label must clearly indicate the contents, including the reaction byproducts (hydrolyzed Bcn compound, N-hydroxysuccinimide, and the reducing agent).

  • Storage and Pickup: Store the hazardous waste container in a designated satellite accumulation area according to your institution's environmental health and safety guidelines. Arrange for pickup by authorized personnel.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal procedure.

Bcn_SS_nhs_Disposal_Workflow start Start: this compound Waste hydrolysis Step 1: NHS Ester Hydrolysis (1M NaHCO3, >= 4 hours) start->hydrolysis reduction Step 2: Disulfide Bond Reduction (100 mM DTT, 1-2 hours) hydrolysis->reduction collection Step 3: Collect as Hazardous Waste reduction->collection end End: Await Pickup collection->end

Caption: A workflow diagram illustrating the sequential steps for the chemical neutralization and disposal of this compound.

Bcn_SS_nhs_Signaling_Pathway cluster_hydrolysis NHS Ester Hydrolysis cluster_reduction Disulfide Bond Reduction Bcn_SS_NHS This compound Hydrolyzed_NHS Hydrolyzed NHS Ester Bcn_SS_NHS->Hydrolyzed_NHS 1M NaHCO3 Hydrolyzed_NHS_2 Hydrolyzed NHS Ester Reduced_SS Reduced Disulfide Hydrolyzed_NHS_2->Reduced_SS 100 mM DTT

Caption: A diagram showing the chemical transformations of this compound during the two-step disposal process.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.